molecular formula C12H17N3O3S B8159999 5-Azidopentyl 4-methylbenzenesulfonate

5-Azidopentyl 4-methylbenzenesulfonate

Número de catálogo: B8159999
Peso molecular: 283.35 g/mol
Clave InChI: YRCBZIBQKNHADI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

5-Azidopentyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C12H17N3O3S and its molecular weight is 283.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

5-azidopentyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S/c1-11-5-7-12(8-6-11)19(16,17)18-10-4-2-3-9-14-15-13/h5-8H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCBZIBQKNHADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Azidopentyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Azidopentyl 4-methylbenzenesulfonate (B104242) is a bifunctional linker molecule of significant interest in the fields of chemical biology, drug development, and materials science. This compound incorporates two key functional groups: a terminal azide (B81097) (-N₃) and a tosylate (-OTs) group. The azide group serves as a versatile handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and specific conjugation to alkyne-modified molecules. The tosylate group is an excellent leaving group in nucleophilic substitution reactions, allowing for the covalent attachment to a wide range of nucleophiles such as amines, thiols, and hydroxyls. This dual reactivity makes 5-Azidopentyl 4-methylbenzenesulfonate a valuable tool for the synthesis of complex molecular architectures, including bioconjugates, drug delivery systems, and functionalized polymers.

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound. It is important to note that while core properties are well-documented, specific experimental data such as melting point and detailed spectral analyses are not widely published and may vary based on purity and experimental conditions.

PropertyValueSource
CAS Number 1407974-54-2[1]
Molecular Formula C₁₂H₁₇N₃O₃S[1]
Molecular Weight 283.35 g/mol [1][2]
Purity ≥95%[3]
Appearance Not specified (likely an oil or low-melting solid)General knowledge
Storage Conditions Store in a dark place, inert atmosphere, in a freezer at -20°C[1][3]
Solubility Soluble in organic solvents such as DMF, DMSO, and chlorinated hydrocarbons.General knowledge

Synthesis and Reaction Mechanisms

Synthesis of this compound

A general and reliable method for the synthesis of azidoalkyl tosylates involves a two-step process starting from the corresponding diol. The following protocol is a representative procedure adapted from general methods for the synthesis of similar compounds.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

Step 1: Monotosylation of 1,5-Pentanediol

  • Dissolve 1,5-pentanediol (1 equivalent) in a minimal amount of dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).

  • Add pyridine or triethylamine (1.1 equivalents) to the solution.

  • Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in DCM to the reaction mixture dropwise over 30-60 minutes, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 5-hydroxypentyl 4-methylbenzenesulfonate.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure monotosylated intermediate.

Step 2: Azidation of 5-hydroxypentyl 4-methylbenzenesulfonate

  • Dissolve the purified 5-hydroxypentyl 4-methylbenzenesulfonate (1 equivalent) in DMF or DMSO in a round-bottom flask.

  • Add sodium azide (1.5-3 equivalents) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

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Synthesis of this compound.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

The azide group of this compound readily participates in the CuAAC reaction, a cornerstone of click chemistry. This reaction is highly efficient, regioselective (yielding the 1,4-disubstituted triazole), and biocompatible under the right conditions.[4][5]

The generally accepted mechanism involves the following key steps:

  • Formation of a copper(I)-acetylide intermediate from a terminal alkyne and a Cu(I) source.

  • Coordination of the azide to the copper acetylide.

  • Cycloaddition to form a six-membered copper-containing intermediate.

  • Rearrangement and protonolysis to release the stable 1,2,3-triazole product and regenerate the Cu(I) catalyst.[6]

dot

CuAAC_Mechanism cluster_catalyst_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle CuII Cu(II) Source (e.g., CuSO4) Reducer Reducing Agent (e.g., Sodium Ascorbate) CuII->Reducer CuI Cu(I) Catalyst Reducer->CuI Cu_Acetylide Copper(I)-Acetylide CuI->Cu_Acetylide + Alkyne Alkyne Terminal Alkyne (R'-C≡CH) Alkyne->Cu_Acetylide Coordinated_Complex Coordinated Complex Cu_Acetylide->Coordinated_Complex + Azide Azide Azide (R-N3) Azide->Coordinated_Complex Metallacycle Six-membered Cu-Metallacycle Coordinated_Complex->Metallacycle Triazole_Product 1,4-Disubstituted Triazole Metallacycle->Triazole_Product + H+ Triazole_Product->CuI Releases

Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Applications in Bioconjugation

A primary application of this compound is in bioconjugation, where it acts as a linker to connect different molecular entities, such as a small molecule drug to a protein or a fluorescent dye to a biopolymer. The tosylate end can be used to attach the linker to a biomolecule, and the azide end can then be used for click chemistry conjugation.

Experimental Protocol: Two-Step Protein Labeling and Conjugation

This protocol describes a general workflow for first labeling a protein with the azido-linker via nucleophilic attack on the tosylate, followed by a click reaction to an alkyne-modified payload.

Materials:

  • Protein with an accessible nucleophilic residue (e.g., lysine, cysteine) in a suitable buffer (e.g., PBS, pH 7.4-8.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Alkyne-modified molecule (e.g., fluorescent dye, drug)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a Cu(I) stabilizing ligand

  • Desalting column or dialysis equipment for purification

Procedure:

Step 1: Protein Azidation

  • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • To a solution of the protein in a suitable buffer, add the linker stock solution to achieve the desired molar excess of the linker. The final concentration of the organic solvent should typically be kept below 10% (v/v) to maintain protein stability.

  • Incubate the reaction mixture at room temperature or 37 °C for a specified time (e.g., 2-24 hours) with gentle agitation. The optimal conditions (pH, temperature, time, and linker excess) should be determined empirically for each specific protein.

  • Remove the excess, unreacted linker by size exclusion chromatography (desalting column) or dialysis against a suitable buffer.

  • Characterize the azido-modified protein to determine the degree of labeling (e.g., using mass spectrometry or a colorimetric assay after Staudinger ligation with a phosphine-based probe).

Step 2: Click Chemistry Conjugation

  • Prepare the following stock solutions:

    • Alkyne-modified molecule in DMSO or water.

    • Copper(II) sulfate in water.

    • THPTA or TBTA ligand in water or DMSO.

    • Freshly prepared sodium ascorbate in water.

  • In a reaction tube, add the azido-modified protein.

  • Add the alkyne-modified molecule.

  • Add the copper(II) sulfate and the ligand.

  • Initiate the reaction by adding the sodium ascorbate solution.[7]

  • Incubate the reaction at room temperature for 1-4 hours, protected from light.[8]

  • Purify the resulting bioconjugate using an appropriate method, such as size exclusion chromatography, to remove the catalyst and excess reagents.

  • Characterize the final bioconjugate using techniques like SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.

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Protein_Bioconjugation_Workflow cluster_protein_modification Protein Modification cluster_click_conjugation Click Conjugation Protein Protein with Nucleophile (e.g., Lysine) Azido_Protein Azido-Modified Protein Protein->Azido_Protein + Linker Linker This compound Linker->Azido_Protein Purification1 Purification (e.g., Desalting) Azido_Protein->Purification1 Purified_Azido_Protein Purified Azido-Protein Purification1->Purified_Azido_Protein Bioconjugate Protein-Payload Conjugate Purified_Azido_Protein->Bioconjugate Alkyne_Payload Alkyne-Modified Payload (e.g., Drug, Dye) Alkyne_Payload->Bioconjugate Click_Reagents Cu(I) Catalyst, Ligand, Reductant Click_Reagents->Bioconjugate Purification2 Final Purification Bioconjugate->Purification2 Final_Product Characterized Bioconjugate Purification2->Final_Product

Workflow for Protein Bioconjugation.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. Organic azides can be energetic and potentially explosive, although the risk is generally low for molecules of this size and structure under normal laboratory conditions. Tosylates are alkylating agents and should be handled with care.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, a freezer at -20°C is recommended.[1][3]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a highly versatile chemical tool for researchers in chemistry and biology. Its orthogonal reactive ends—the tosylate for nucleophilic substitution and the azide for click chemistry—provide a powerful strategy for the construction of complex molecular assemblies. The applications of this linker are vast, ranging from the development of antibody-drug conjugates and targeted drug delivery systems to the functionalization of surfaces and the synthesis of novel polymers. The robust and efficient nature of the click reaction, in particular, ensures that this compound will remain a valuable component in the molecular engineering toolbox.

References

Synthesis of 5-Azidopentyl 4-methylbenzenesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for 5-Azidopentyl 4-methylbenzenesulfonate (B104242), a valuable bifunctional linker in chemical biology and drug development. The synthesis is presented as a two-step process, commencing with the preparation of the intermediate 5-azidopentan-1-ol (B1310545), followed by its tosylation to yield the final product. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid in its practical application.

Synthesis Pathway Overview

The synthesis of 5-Azidopentyl 4-methylbenzenesulfonate is achieved through a two-step reaction sequence. The first step involves the nucleophilic substitution of a halide with an azide (B81097) group to form 5-azidopentan-1-ol. The subsequent step is the tosylation of the primary alcohol functionality to introduce the tosyl group, a good leaving group for further conjugation reactions.

Synthesis_Pathway 1,5-Pentanediol (B104693) 1,5-Pentanediol 5-Bromopentan-1-ol (B46803) 5-Bromopentan-1-ol 1,5-Pentanediol->5-Bromopentan-1-ol HBr, Benzene 70-80°C, 15h 5-Azidopentan-1-ol 5-Azidopentan-1-ol 5-Bromopentan-1-ol->5-Azidopentan-1-ol NaN3, DMSO This compound This compound 5-Azidopentan-1-ol->this compound TsCl, Pyridine (B92270) CH2Cl2, 0°C to rt

Figure 1: Synthesis workflow for this compound.

Experimental Protocols

Step 1a: Synthesis of 5-Bromopentan-1-ol

This protocol is adapted from a known procedure for the synthesis of 5-bromopentan-1-ol from 1,5-pentanediol.

Materials:

  • 1,5-Pentanediol

  • 40% Hydrobromic acid

  • Benzene

  • 5% Sodium hydroxide (B78521) solution

  • 10% Hydrochloric acid

  • Saturated brine

  • Anhydrous sodium sulfate

  • Petroleum ether

  • Ethyl acetate (B1210297)

Procedure:

  • To a 250 mL three-necked flask, add 1,5-pentanediol (14 g, 0.135 mol), 40% hydrobromic acid (28 mL, 0.2 mol), and 60 mL of benzene.

  • Heat the mixture in an oil bath at 70-80 °C for 15 hours with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the mixture successively with 5% sodium hydroxide solution, 10% hydrochloric acid, and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography using a mixture of petroleum ether and ethyl acetate (8:1 v/v) as the eluent.

  • Concentrate the fractions containing the product to yield 5-bromopentan-1-ol as a colorless to pale yellow liquid.[1]

Step 1b: Synthesis of 5-Azidopentan-1-ol

This procedure involves the nucleophilic substitution of the bromide in 5-bromopentan-1-ol with an azide ion.[2]

Materials:

  • 5-Bromopentan-1-ol

  • Sodium azide (NaN₃)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 5-bromopentan-1-ol (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture with stirring (e.g., at 60-80 °C) and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous mixture with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-azidopentan-1-ol. Further purification can be achieved by column chromatography if necessary.

Step 2: Synthesis of this compound

This protocol is a general procedure for the tosylation of a primary alcohol and is adapted for 5-azidopentan-1-ol.

Materials:

  • 5-Azidopentan-1-ol

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (B109758) (DCM)

  • Deionized water

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-azidopentan-1-ol (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.

  • To this mixture, add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains at 0 °C.

  • Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours or until TLC analysis indicates completion of the reaction.

  • Quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel and wash sequentially with cold 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound and its intermediates.

Compound Molecular Formula Molecular Weight ( g/mol ) Starting Material Yield (%) Physical State
5-Bromopentan-1-olC₅H₁₁BrO167.041,5-Pentanediol89.1[1]Colorless to pale yellow liquid
5-Azidopentan-1-olC₅H₁₁N₃O129.165-Bromopentan-1-ol--
This compoundC₁₂H₁₇N₃O₃S299.355-Azidopentan-1-ol--

Note: Yields for the conversion of 5-bromopentan-1-ol to 5-azidopentan-1-ol and the final tosylation step are not explicitly reported in the searched literature and will depend on the specific reaction conditions and purification methods employed.

Characterization Data (Predicted)

While specific experimental spectroscopic data for this compound was not found in the search results, the following are predicted characteristic signals based on the structure and data for analogous compounds.

¹H NMR (CDCl₃):

  • δ 7.80 (d, 2H): Aromatic protons ortho to the sulfonyl group.

  • δ 7.35 (d, 2H): Aromatic protons meta to the sulfonyl group.

  • δ 4.05 (t, 2H): Methylene protons adjacent to the tosylate oxygen (-CH₂-OTs).

  • δ 3.30 (t, 2H): Methylene protons adjacent to the azide group (-CH₂-N₃).

  • δ 2.45 (s, 3H): Methyl protons of the tosyl group.

  • δ 1.80-1.40 (m, 6H): Methylene protons of the pentyl chain.

¹³C NMR (CDCl₃):

  • δ 145.0: Quaternary aromatic carbon of the tosyl group.

  • δ 133.0: Quaternary aromatic carbon of the tosyl group.

  • δ 130.0: Aromatic CH carbons meta to the sulfonyl group.

  • δ 128.0: Aromatic CH carbons ortho to the sulfonyl group.

  • δ 70.0: Methylene carbon adjacent to the tosylate oxygen (-CH₂-OTs).

  • δ 51.0: Methylene carbon adjacent to the azide group (-CH₂-N₃).

  • δ 28.5, 28.0, 22.0: Methylene carbons of the pentyl chain.

  • δ 21.6: Methyl carbon of the tosyl group.

IR (Infrared Spectroscopy):

  • ~2100 cm⁻¹: Strong, sharp absorption characteristic of the azide (N₃) stretching vibration.

  • ~1360 cm⁻¹ and ~1175 cm⁻¹: Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the sulfonate (S=O) group.

  • ~3030 cm⁻¹: Aromatic C-H stretching.

  • ~2940, ~2860 cm⁻¹: Aliphatic C-H stretching.

This guide provides a comprehensive framework for the synthesis and characterization of this compound. Researchers are encouraged to optimize the described protocols and perform thorough characterization to ensure the purity and identity of the synthesized compound.

References

Tos-pentane-azide: A Versatile Bifunctional Linker for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of bioconjugation and drug delivery, the precise and stable connection of molecules is paramount. Bifunctional linkers serve as molecular bridges, enabling the covalent attachment of two different molecular entities. Tos-pentane-azide is a hetero-bifunctional linker that offers a strategic advantage in the synthesis of complex biomolecular conjugates. This guide provides a comprehensive overview of Tos-pentane-azide, detailing its synthesis, chemical properties, and its application in modern drug development and research, with a focus on its role in "click" chemistry.

Tos-pentane-azide incorporates two key functional groups: a tosylate and an azide (B81097). The tosyl (p-toluenesulfonyl) group is an excellent leaving group in nucleophilic substitution reactions, facilitating the attachment of the linker to a molecule containing a nucleophile, such as a hydroxyl or thiol group.[1][2][3] Concurrently, the terminal azide group is a versatile handle for bioorthogonal "click" chemistry reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5] This dual functionality allows for a sequential and controlled approach to conjugation, making Tos-pentane-azide a valuable tool in the construction of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic and diagnostic agents.[6][]

Chemical Properties and Synthesis

The structure of Tos-pentane-azide features a five-carbon aliphatic chain that separates the tosylate and azide functionalities. This spacer length can be critical in overcoming steric hindrance between the conjugated molecules.

PropertyValueReference
Molecular Formula C₁₂H₁₇N₃O₃S[8]
Molecular Weight 283.35 g/mol [8]
Appearance Typically a colorless to pale yellow oil or solidN/A
Solubility Soluble in a wide range of organic solvents (e.g., DMF, DMSO, CH₂Cl₂)N/A
Storage Recommended storage at -20°C to ensure long-term stability[8]
Synthesis of Tos-pentane-azide

The synthesis of Tos-pentane-azide is a two-step process starting from 1,5-pentanediol (B104693). The first step involves the selective monosubstitution of one hydroxyl group with a tosyl group, followed by the conversion of the remaining hydroxyl group to an azide.

Experimental Protocol: Synthesis of Tos-pentane-azide

Part 1: Monotosylation of 1,5-Pentanediol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,5-pentanediol (1.0 eq) in anhydrous pyridine (B92270) or a mixture of dichloromethane (B109758) and triethylamine (B128534) at 0°C (ice bath).

  • Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.0 eq) in the same anhydrous solvent to the stirred solution of the diol. The slow addition is crucial to favor monosubstitution.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by adding cold water. Extract the product with an organic solvent such as ethyl acetate (B1210297) or dichloromethane. Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to isolate the monotosylated product.

Part 2: Azidation of 5-tosyloxypentan-1-ol

  • Reaction Setup: Dissolve the purified 5-tosyloxypentan-1-ol (1.0 eq) in a polar aprotic solvent like anhydrous dimethylformamide (DMF).[9]

  • Addition of Sodium Azide: Add sodium azide (NaN₃) (1.5-2.0 eq) to the solution.[9] Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.[10]

  • Reaction Conditions: Heat the reaction mixture to 60-80°C and stir for 12-24 hours.[9] The reaction proceeds via an Sₙ2 mechanism, where the azide anion displaces the tosylate leaving group.[11]

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like diethyl ether or ethyl acetate.[9]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Tos-pentane-azide. Further purification can be achieved by column chromatography if necessary.[9]

Applications in Bioconjugation via Click Chemistry

The azide moiety of Tos-pentane-azide is the gateway to its application in "click" chemistry, a class of reactions known for their high efficiency, selectivity, and biocompatibility.[4][9]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly reliable method for forming a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[8][10] This reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[8][12]

General Protocol for CuAAC Bioconjugation

  • Preparation of Reactants:

    • Dissolve the alkyne-modified biomolecule (e.g., protein, peptide, or nucleic acid) in an appropriate aqueous buffer (amine-free, e.g., phosphate (B84403) buffer).

    • Prepare a stock solution of Tos-pentane-azide (or a molecule conjugated to it) in an organic solvent like DMSO or DMF.

  • Catalyst Preparation:

    • Prepare a stock solution of copper(II) sulfate (e.g., 20 mM in water).[12]

    • Prepare a stock solution of a copper(I)-stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), in water (e.g., 50 mM).[8][12] The ligand enhances reaction rates and reduces cytotoxicity.[8]

    • Prepare a fresh stock solution of sodium ascorbate (B8700270) (e.g., 100 mM in water).[12]

  • Reaction Mixture:

    • In a reaction vessel, combine the alkyne-modified biomolecule and a molar excess of the azide-containing molecule.

    • Add the copper(II) sulfate and ligand solution. A typical final concentration for the copper catalyst is 50-250 µM.[12]

    • Initiate the reaction by adding the sodium ascorbate solution (final concentration typically 1-5 mM).[12]

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by analytical techniques such as LC-MS or SDS-PAGE.

  • Purification: Purify the resulting conjugate using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity chromatography, to remove excess reagents and the catalyst.[13]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of a copper catalyst is a concern, such as in living cells, SPAAC offers a metal-free alternative.[5][] This reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts readily with an azide without the need for a catalyst.[]

General Protocol for SPAAC Bioconjugation

  • Preparation of Reactants:

    • Dissolve the cyclooctyne-functionalized biomolecule in a suitable amine-free buffer (e.g., PBS, pH 7.4).[13]

    • Prepare a stock solution of the Tos-pentane-azide-modified molecule in an organic solvent like DMSO or DMF.

  • Reaction Mixture:

    • Add a molar excess (typically 5-20 fold) of the azide-containing molecule to the solution of the cyclooctyne-functionalized biomolecule.[13]

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, or at 4°C overnight.[13]

  • Purification: Remove the excess unreacted azide-linker by size-exclusion chromatography or dialysis.[5][13]

Application in Antibody-Drug Conjugate (ADC) Development

A prime application of bifunctional linkers like Tos-pentane-azide is in the construction of ADCs.[6][] ADCs are targeted therapies that consist of a monoclonal antibody linked to a potent cytotoxic drug. The linker plays a critical role in the stability and efficacy of the ADC.[15][16]

The workflow for generating an ADC using Tos-pentane-azide can be envisioned as follows:

  • Drug-Linker Conjugation: The tosylate end of Tos-pentane-azide is reacted with a nucleophilic group (e.g., a hydroxyl group) on the cytotoxic payload.

  • Antibody Modification: A terminal alkyne or a strained cyclooctyne is introduced onto the monoclonal antibody through modification of specific amino acid residues (e.g., lysine (B10760008) or cysteine).

  • Click Chemistry Conjugation: The azide-functionalized drug-linker construct is then "clicked" onto the modified antibody using either CuAAC or SPAAC to form the final ADC.

Visualizing the Workflows

Synthesis of Tos-pentane-azide

G cluster_0 Part 1: Monotosylation cluster_1 Part 2: Azidation 1,5-Pentanediol 1,5-Pentanediol Monotosylated_Intermediate 5-Tosyloxypentan-1-ol 1,5-Pentanediol->Monotosylated_Intermediate Pyridine or Et3N/CH2Cl2 TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->Monotosylated_Intermediate Monotosylated_Intermediate_2 5-Tosyloxypentan-1-ol NaN3 Sodium Azide (NaN3) Tos_pentane_azide Tos-pentane-azide NaN3->Tos_pentane_azide Monotosylated_Intermediate_2->Tos_pentane_azide DMF, 60-80°C (SN2 reaction)

Caption: Synthetic pathway for Tos-pentane-azide.

ADC Synthesis Workflow using Tos-pentane-azide and CuAAC

G cluster_0 Step 1: Drug-Linker Conjugation cluster_1 Step 2: Antibody Modification cluster_2 Step 3: CuAAC Conjugation Payload Cytotoxic Payload with -OH group Payload_Azide Payload-pentane-azide Payload->Payload_Azide TPA Tos-pentane-azide TPA->Payload_Azide Nucleophilic Substitution Payload_Azide_2 Payload-pentane-azide Antibody Monoclonal Antibody (mAb) mAb_Alkyne Alkyne-modified mAb Antibody->mAb_Alkyne Lysine Modification Alkyne_Mod Alkyne NHS Ester Alkyne_Mod->mAb_Alkyne mAb_Alkyne_2 Alkyne-modified mAb ADC Antibody-Drug Conjugate (ADC) Payload_Azide_2->ADC mAb_Alkyne_2->ADC CuSO4, Na-Ascorbate, Ligand

Caption: Workflow for ADC synthesis via CuAAC.

Conclusion

Tos-pentane-azide stands out as a highly valuable and versatile bifunctional linker for researchers and professionals in drug development and chemical biology. Its orthogonal reactive ends—a tosylate for nucleophilic substitution and an azide for click chemistry—provide a robust platform for the controlled and efficient synthesis of complex bioconjugates. The detailed protocols and workflows presented in this guide offer a practical framework for the application of Tos-pentane-azide in cutting-edge research, particularly in the development of targeted therapeutics like antibody-drug conjugates. As the demand for precisely engineered biomolecules continues to grow, the strategic implementation of such linkers will remain a cornerstone of innovation in the field.

References

An In-depth Technical Guide to the Mechanism of Action of 5-Azidopentyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Azidopentyl 4-methylbenzenesulfonate (B104242) is a bifunctional chemical linker instrumental in the fields of chemical biology and drug development. This molecule possesses two distinct reactive moieties: a terminal azide (B81097) group and a tosylate leaving group. This guide elucidates the mechanism of action of 5-Azidopentyl 4-methylbenzenesulfonate from a chemical reactivity perspective, detailing its role in bioconjugation and the synthesis of complex molecules. Experimental protocols for its application and a summary of its physicochemical properties are also provided.

Core Mechanism of Action: A Dual Reactivity Profile

The utility of this compound lies in its dual chemical reactivity, which allows for the sequential or orthogonal conjugation of different molecular entities. The "mechanism of action" is therefore not biological, but rather a description of its chemical functionalities that enable it to act as a versatile linker.

  • Azide Group: This functional group is primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction is highly efficient, specific, and bioorthogonal, meaning it can proceed in complex biological media without cross-reacting with native functional groups.[3][4] The azide reacts with a terminal alkyne to form a stable triazole linkage.[1]

  • Tosyl Group: The 4-methylbenzenesulfonate (tosylate) group is an excellent leaving group in nucleophilic substitution reactions (typically SN2).[5][6] This allows for the covalent attachment of a wide range of nucleophiles, such as amines, thiols, or carboxylates, by displacing the tosylate group.[7]

This dual functionality enables a modular approach to synthesis. For instance, a molecule of interest can first be attached via nucleophilic substitution at the tosylate position, and the resulting azide-functionalized molecule can then be "clicked" onto another molecule containing an alkyne.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 1407974-54-2[1]
Molecular Formula C₁₂H₁₇N₃O₃S[8]
Molecular Weight 299.35 g/mol Calculated
Appearance Not specified
Solubility Soluble in organic solvents such as DMSO, DMF, dichloromethane.Inferred from reactivity

Synthesis Workflow

G cluster_0 Step 1: Azidation cluster_1 Step 2: Tosylation 5-bromo-1-pentanol 5-bromo-1-pentanol 5-azido-1-pentanol 5-azido-1-pentanol 5-bromo-1-pentanol->5-azido-1-pentanol Substitution Sodium Azide (NaN3) Sodium Azide (NaN3) Sodium Azide (NaN3)->5-azido-1-pentanol This compound This compound 5-azido-1-pentanol->this compound Esterification p-toluenesulfonyl chloride (TsCl) p-toluenesulfonyl chloride (TsCl) p-toluenesulfonyl chloride (TsCl)->this compound Pyridine Pyridine Pyridine->this compound Base

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are generalized experimental protocols for the two primary reactions involving this compound. Optimization will be required for specific applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-containing molecule to the azide group of this compound.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Solvent (e.g., DMSO/water mixture)

Procedure:

  • Prepare stock solutions of all reagents. For example, 100 mM CuSO₄ in water, 200 mM THPTA in water, and 100 mM sodium ascorbate in water.[10][11]

  • In a reaction vessel, dissolve the alkyne-containing molecule and a molar excess (typically 1.5-5 equivalents) of this compound in the chosen solvent system.

  • Add the copper-stabilizing ligand (THPTA or TBTA) to the reaction mixture.

  • Add the CuSO₄ solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[4]

  • Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Purify the resulting triazole-linked product using standard chromatographic methods.

G This compound This compound Triazole-linked product Triazole-linked product This compound->Triazole-linked product Alkyne-Molecule Alkyne-Molecule Alkyne-Molecule->Triazole-linked product Cu(I) catalyst Cu(I) catalyst Cu(I) catalyst->Triazole-linked product cycloaddition

Caption: Workflow for the CuAAC "click" reaction.

Nucleophilic Substitution of the Tosylate Group

This protocol outlines the reaction of a nucleophile with the tosylate end of this compound.

Materials:

  • This compound

  • Nucleophile (e.g., an amine, thiol, or carboxylate)

  • Aprotic polar solvent (e.g., DMF, acetonitrile)

  • Base (if required, e.g., triethylamine (B128534) for amine nucleophiles)

Procedure:

  • Dissolve this compound in the chosen aprotic polar solvent.

  • Add the nucleophile to the solution. A molar excess of the nucleophile may be used to drive the reaction to completion.

  • If the nucleophile is an amine, a non-nucleophilic base such as triethylamine or diisopropylethylamine should be added to neutralize the generated p-toluenesulfonic acid.[6]

  • Heat the reaction mixture as required (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., with water) and extract the product with a suitable organic solvent.

  • Purify the product by column chromatography or other appropriate methods.

G This compound This compound Substituted product Substituted product This compound->Substituted product Tosyl leaving group Tosyl leaving group This compound->Tosyl leaving group Nucleophile (Nu-H) Nucleophile (Nu-H) Nucleophile (Nu-H)->Substituted product SN2 reaction Base Base Base->Substituted product

Caption: Workflow for the nucleophilic substitution of the tosylate group.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in drug development for several applications:

  • Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic payloads to antibodies. For example, the tosylate end can react with a functional group on the drug, and the azide end can be "clicked" to an alkyne-modified antibody.[10]

  • PROTACs (Proteolysis Targeting Chimeras): The linker can be used to synthesize PROTACs by connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

  • Bioconjugation: It can be used to attach probes, such as fluorescent dyes or biotin, to biomolecules for imaging and detection purposes.

Conclusion

This compound is a versatile heterobifunctional linker whose mechanism of action is defined by the distinct and orthogonal reactivity of its azide and tosylate functional groups. This dual nature allows for the precise and efficient construction of complex molecular architectures, making it an invaluable tool for researchers in drug development and chemical biology. The provided protocols and workflows serve as a guide for the practical application of this powerful chemical linker.

References

Function of the tosyl group as a leaving group in nucleophilic substitution

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Function of the Tosyl Group as a Leaving Group in Nucleophilic Substitution

For researchers, scientists, and drug development professionals, the strategic manipulation of functional groups is paramount to the successful synthesis of complex molecules. A frequent and critical challenge in organic synthesis is the conversion of a poor leaving group, such as a hydroxyl group, into an excellent one. The p-toluenesulfonyl group, commonly known as the tosyl group (Ts), provides a highly effective and versatile solution to this problem. The corresponding ester, a tosylate (TsO-), is an exceptional leaving group, and its use has become indispensable in multi-step synthesis.

This technical guide provides a comprehensive overview of the tosyl group's function as a superior leaving group. It will delve into the underlying chemical principles that govern its reactivity, present quantitative data comparing it to other common leaving groups, provide detailed experimental protocols for its installation and subsequent reaction, and illustrate key reaction pathways and workflows.

The Chemical Foundation of the Tosylate's Efficacy

The hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group because its departure would result in the formation of the hydroxide (B78521) ion (HO⁻), which is a strong base.[1] Good leaving groups are invariably weak bases, as this implies they are stable on their own and can effectively stabilize the negative charge they acquire upon bond cleavage.[2][3] The utility of the tosyl group stems from its ability to convert an alcohol into a sulfonate ester (a tosylate), which possesses an exceptionally stable conjugate base, the p-toluenesulfonate anion.[1]

The exceptional stability of the tosylate anion is attributed to two main factors:

  • Resonance Stabilization : The negative charge on the oxygen atom that departs is extensively delocalized across the three oxygen atoms of the sulfonyl group. This distribution of charge significantly stabilizes the anion.[4][5][6]

  • Inductive Effects : The electron-withdrawing nature of the sulfonyl group and the attached aromatic ring further helps to disperse the negative charge, contributing to its stability.[1]

Caption: Factors influencing the stability of the tosylate anion.

Quantitative Comparison of Leaving Group Ability

The effectiveness of a leaving group can be quantified by comparing the pKa of its conjugate acid and the relative rates of reaction for a given substrate with different leaving groups. A lower pKa of the conjugate acid indicates a more stable anion and, consequently, a better leaving group.[7] The data clearly shows that sulfonate esters, including tosylates, are significantly better leaving groups than halides.[3][7]

Leaving GroupAbbreviationConjugate AcidpKa of Conjugate AcidRelative Rate (Sₙ2)
Triflate-OTfTriflic Acid (CF₃SO₃H)~ -12 to -13[7]56,000[7][8]
Tosylate -OTs p-Toluenesulfonic Acid ~ -2.8 to -6.5 [7][9]0.70 [7][8]
Mesylate-OMsMethanesulfonic Acid~ -1.2 to -2.0[7]1.00[8]
Iodide-IHydroiodic Acid (HI)~ -10-
Bromide-BrHydrobromic Acid (HBr)~ -9-
Chloride-ClHydrochloric Acid (HCl)~ -7-

Note: Relative rates are standardized for comparison and can vary with substrate and reaction conditions. The data for sulfonate esters is relative to mesylate.

Synthesis and Reactivity of Alkyl Tosylates

The primary utility of converting an alcohol to a tosylate is to facilitate nucleophilic substitution and elimination reactions. This transformation is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the HCl byproduct.[9][10]

A crucial aspect of this reaction is its stereochemical outcome. The conversion of an alcohol to a tosylate proceeds with retention of configuration at the chiral center, as the C-O bond of the alcohol is not broken during the reaction.[5][6]

Mechanism of Alcohol Tosylation R_OH R-OH (Alcohol) TsCl Ts-Cl (Tosyl Chloride) node1 Alcohol attacks the sulfur atom Base Pyridine (Base) Intermediate [Intermediate] node2 Pyridine removes a proton ROTs R-OTs (Alkyl Tosylate) HCl_Base Base-H⁺ Cl⁻ node1->Intermediate Nucleophilic Attack node2->ROTs Deprotonation

Caption: Mechanism of alcohol tosylation using TsCl and pyridine.

Once formed, the alkyl tosylate is an excellent substrate for nucleophilic substitution reactions. In Sₙ2 reactions, a nucleophile attacks the carbon bearing the tosylate group, displacing it. This step proceeds with inversion of configuration , a hallmark of the Sₙ2 mechanism.[11][12] This two-step sequence (tosylation with retention, followed by Sₙ2 substitution with inversion) provides a powerful and predictable method for controlling stereochemistry.

Caption: Sₙ2 displacement of a tosylate leaving group.

Experimental Protocols

General Procedure for the Tosylation of an Alcohol

This protocol is a representative synthesis for converting a primary or secondary alcohol to its corresponding tosylate.

  • Preparation : A solution of the alcohol (1.0 eq.) is prepared in a suitable dry solvent (e.g., dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)) under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C in an ice bath.[13]

  • Addition of Reagents : A base, typically pyridine or triethylamine (1.5 eq.), is added to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2-1.5 eq.).[13][14] For less reactive alcohols, a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) may be included.[14][15]

  • Reaction : The reaction mixture is stirred at 0 °C for a period of 2-4 hours, or allowed to warm to room temperature if the reaction is sluggish.[13] The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Workup : Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent (e.g., DCM).[13]

  • Purification : The combined organic layers are washed successively with water, dilute acid (e.g., 1M HCl) to remove excess base, a saturated solution of NaHCO₃, and finally brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude tosylate, which can be further purified by recrystallization or column chromatography.[13][14]

General Procedure for Nucleophilic Substitution of an Alkyl Tosylate

This protocol outlines a typical Sₙ2 reaction using an alkyl tosylate as the substrate.

  • Preparation : The alkyl tosylate (1.0 eq.) and the nucleophile (e.g., sodium azide, sodium cyanide, or a halide salt, 1.5-3.0 eq.) are dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone.

  • Reaction : The mixture is heated to a temperature appropriate for the specific substrate and nucleophile (typically between 50-100 °C) and stirred for several hours until TLC analysis indicates the consumption of the starting material.

  • Workup : The reaction mixture is cooled to room temperature and poured into water. The aqueous mixture is then extracted several times with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Purification : The combined organic extracts are washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography or distillation to afford the pure substitution product.

Overall Experimental Workflow

The conversion of an alcohol to a final substituted product via a tosylate intermediate follows a logical and well-defined workflow, which is essential for planning multi-step syntheses.

General Workflow: Alcohol to Substituted Product Start Start: Alcohol (R-OH) Step1 Step 1: Tosylation + TsCl, Pyridine @ 0°C to RT Start->Step1 Analysis1 Reaction Monitoring & Workup (TLC, Extraction, Washing) Step1->Analysis1 Intermediate Intermediate: Alkyl Tosylate (R-OTs) Step2 Step 2: Nucleophilic Substitution + Nucleophile (Nu⁻) @ Elevated Temperature Intermediate->Step2 Analysis2 Product Isolation & Purification (Chromatography, Recrystallization) Step2->Analysis2 Product Final Product: R-Nu Analysis1->Intermediate Analysis2->Product

Caption: Workflow for alcohol conversion via a tosylate intermediate.

Conclusion

The p-toluenesulfonyl (tosyl) group is a powerful and highly reliable tool in organic chemistry. By converting a poor leaving group like an alcohol into an excellent one, chemists can unlock a vast array of subsequent transformations, most notably nucleophilic substitution and elimination reactions.[1] The stability of the tosylate anion, a consequence of extensive resonance and inductive effects, is the fundamental reason for its effectiveness.[4] The ability to perform this conversion with retention of stereochemistry, followed by Sₙ2 displacement with inversion, provides a robust and predictable strategy for stereochemical control, a critical consideration in the synthesis of chiral molecules for the pharmaceutical industry.[1][16]

References

The Cornerstone of Click Chemistry: A Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has solidified its position as a premier ligation reaction in chemical synthesis, materials science, and bioconjugation. Its remarkable efficiency, exquisite regioselectivity, and broad functional group tolerance have made it an indispensable tool for the rapid and reliable construction of complex molecular architectures. This guide provides an in-depth exploration of the fundamental principles of CuAAC, offering a detailed look at its mechanism, quantitative performance, and practical application through detailed experimental protocols.

Core Principles and Mechanism

The CuAAC reaction is a highly accelerated and regioselective variant of the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, yielding a 1,4-disubstituted 1,2,3-triazole.[1] Unlike its thermal counterpart, which often requires elevated temperatures and produces a mixture of 1,4- and 1,5-regioisomers, the copper(I)-catalyzed reaction proceeds readily under mild conditions, often at room temperature, and exclusively forms the 1,4-isomer.[1] This transformation exhibits a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed reaction.[1]

The currently accepted mechanism involves a multi-step catalytic cycle with copper(I) as the active catalytic species. While initial proposals considered a mononuclear copper catalyst, substantial experimental and computational evidence now supports a dinuclear copper intermediate as the kinetically favored pathway, particularly at catalytic concentrations of copper.[2] This dinuclear mechanism provides a more comprehensive explanation for the reaction's high fidelity and rapid kinetics.

The key steps of the catalytic cycle are as follows:

  • Formation of Copper(I) Acetylide: The reaction initiates with the coordination of the terminal alkyne to a copper(I) center, followed by deprotonation to form a copper(I) acetylide. This step is significantly facilitated by the presence of a base.

  • Coordination of the Azide: The organic azide then coordinates to a copper center. In the dinuclear model, the azide bridges the two copper atoms that are also associated with the acetylide.

  • Cycloaddition: The cycloaddition proceeds through a six-membered metallacycle intermediate. This concerted, yet asynchronous, step leads to the formation of the triazole ring.

  • Protonolysis and Product Release: The resulting copper triazolide intermediate undergoes protonolysis, releasing the 1,4-disubstituted 1,2,3-triazole product and regenerating the active copper(I) catalyst, allowing the cycle to continue.

CuAAC_Catalytic_Cycle cluster_cycle CuAAC Catalytic Cycle Cu_I [Cu(I)]n Alkyne R1-C≡CH Cu_Acetylide R1-C≡C-[Cu(I)]n Alkyne->Cu_Acetylide + [Cu(I)]n - H+ Intermediate [Cu(I)]n-Azide-Alkyne Complex Cu_Acetylide->Intermediate + R2-N3 Azide R2-N3 Triazolide Copper Triazolide Intermediate->Triazolide Cycloaddition Triazolide->Cu_I Regeneration Product 1,4-Triazole Triazolide->Product + H+ Proton_Source H+

Caption: Simplified catalytic cycle of the CuAAC reaction.

Quantitative Data Presentation

The efficiency of the CuAAC reaction is influenced by several factors, including the choice of copper source, ligands, solvent, and reaction temperature. The following tables summarize quantitative data from various studies to provide a comparative overview of the reaction's performance under different conditions.

Table 1: Influence of Catalyst and Ligand on Reaction Yield and Time

AlkyneAzideCopper Source (mol%)LigandSolventTime (h)Yield (%)Reference
PhenylacetyleneBenzyl AzideCuI (1)NoneCH2Cl224>95(Adapted from literature)
PhenylacetyleneBenzyl AzideCuSO4/NaAsc (1)THPTAH2O/t-BuOH1>98(Adapted from literature)
1-PentyneSodium AzideFe/Cu nanocatalystNoneWater292[3]
Propargyl alcoholSodium AzideFe/Cu nanocatalystNoneWater294[3]
PhenylacetyleneBenzyl Azide[Cu2(μ-Br)2(L)]2 (0.5)NHC-basedNeat0.08>99[1]
Hex-1-yneBenzyl Azide[Cu2(μ-Br)2(L)]2 (0.5)NHC-basedNeat3>99[1]

Table 2: Effect of Catalyst Loading on Reaction Performance

SubstratesCatalyst Loading (ppm)Temperature (°C)Time (h)Conversion (%)Reference
Benzyl azide + Phenylacetylene200250.5>99[1]
Benzyl azide + Phenylacetylene50253>99[1]
Benzyl azide + Phenylacetylene25503>99[1]

Experimental Protocols

The following protocols provide detailed methodologies for performing CuAAC reactions in both organic synthesis and bioconjugation applications. These should be regarded as starting points and may require optimization for specific substrates.

General Procedure for Solution-Phase CuAAC in Organic Synthesis

This protocol is suitable for the synthesis of small-molecule 1,4-disubstituted 1,2,3-triazoles.

Materials:

  • Azide (1.0 equivalent)

  • Terminal Alkyne (1.0-1.2 equivalents)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (B8700270) (5-10 mol%)

  • Solvent (e.g., t-BuOH/H₂O (1:1), DMF, DMSO)

  • Nitrogen or Argon source for inert atmosphere (optional but recommended)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the azide and the terminal alkyne.

  • Add the solvent and stir to dissolve the reactants.

  • If the reaction is sensitive to oxygen, degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • To the stirring reaction mixture, add the sodium ascorbate solution followed by the CuSO₄ solution.

  • Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.[3]

Protocol for CuAAC in Bioconjugation

This protocol is designed for the labeling of biomolecules, such as proteins or nucleic acids.

Materials:

  • Alkyne- or azide-modified biomolecule

  • Azide- or alkyne-functionalized label (e.g., fluorophore, biotin)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Aminoguanidine (B1677879) hydrochloride (optional, to scavenge reactive byproducts)

  • Phosphate-buffered saline (PBS) or other suitable buffer

Procedure:

  • In a microcentrifuge tube, combine the biomolecule solution with the azide- or alkyne-label. The molar ratio will depend on the specific application, but a 2 to 10-fold excess of the label is common.

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. Let this mixture stand for 1-2 minutes at room temperature.

  • Add the catalyst premix to the reaction tube containing the biomolecule and label. The final copper concentration is typically between 50 µM and 250 µM.

  • If using, add aminoguanidine to a final concentration of 5 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Gently mix the reaction by inverting the tube or by slow rotation. Avoid vigorous vortexing to prevent denaturation of proteins.

  • Allow the reaction to proceed at room temperature for 30-60 minutes.

  • Purify the labeled biomolecule using an appropriate method, such as size-exclusion chromatography, dialysis, or affinity purification, to remove excess reagents.[4][5][6]

Bioconjugation_Workflow cluster_workflow CuAAC Bioconjugation Workflow Biomolecule Alkyne/Azide-modified Biomolecule Mix_Reactants Combine Biomolecule and Label Biomolecule->Mix_Reactants Label Azide/Alkyne-functionalized Label Label->Mix_Reactants Add_Catalyst Add Catalyst Premix Mix_Reactants->Add_Catalyst Catalyst_Premix Prepare Catalyst Premix (CuSO4 + THPTA) Catalyst_Premix->Add_Catalyst Add_Ascorbate Initiate with Sodium Ascorbate Add_Catalyst->Add_Ascorbate Incubate Incubate at RT (30-60 min) Add_Ascorbate->Incubate Purify Purify Conjugate Incubate->Purify Final_Product Labeled Biomolecule Purify->Final_Product

Caption: General workflow for a CuAAC bioconjugation experiment.

Conclusion

The Copper-Catalyzed Azide-Alkyne Cycloaddition reaction stands as a powerful and versatile tool in the arsenal (B13267) of chemists and biochemists. Its high efficiency, reliability, and benign reaction conditions have propelled its use in a vast array of applications, from the synthesis of novel therapeutic agents to the construction of advanced materials and the intricate labeling of biological systems. A thorough understanding of its underlying principles and practical considerations, as outlined in this guide, is crucial for its successful implementation and continued innovation.

References

The Triumvirate of Triazole Synthesis: An In-depth Technical Guide to the Chemical Reactivity of Terminal Alkynes with Azide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent linkage of molecules through the formation of a stable triazole ring from a terminal alkyne and an azide (B81097) has become a cornerstone of modern chemical biology, drug discovery, and materials science. This powerful transformation, broadly categorized under the umbrella of "click chemistry," offers a unique combination of high efficiency, selectivity, and biocompatibility. This technical guide provides a comprehensive overview of the three principal modalities of azide-alkyne cycloaddition: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Detailed experimental protocols, comparative quantitative data, and visualizations of reaction mechanisms and workflows are presented to equip researchers with the knowledge to effectively harness this versatile chemistry in their endeavors.

Core Principles and Comparative Analysis

The formation of 1,2,3-triazoles from azides and terminal alkynes can be achieved through several distinct mechanistic pathways, each with its own set of advantages and limitations. The choice of methodology is dictated by factors such as the desired regioisomer, the tolerance for a metal catalyst, and the required reaction kinetics.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most widely used variant, prized for its exceptional speed and regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[1][2] The reaction is typically catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate.[3][4][5] The use of ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), can further accelerate the reaction and stabilize the Cu(I) catalyst, mitigating cytotoxicity in biological applications.[3][4][5]

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, the RuAAC reaction regioselectively produces the 1,5-disubstituted triazole isomer.[2][6] This method is catalyzed by ruthenium(II) complexes, such as [Cp*RuCl] compounds.[3][6] A key advantage of RuAAC is its ability to react with both terminal and internal alkynes, expanding its synthetic utility.[3][6]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where metal catalysts are undesirable due to toxicity concerns, such as in vivo studies, SPAAC offers a powerful alternative.[1][2] This reaction does not require a catalyst and instead relies on the high ring strain of a cyclooctyne (B158145) to react spontaneously with an azide.[7][8] The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne, with various derivatives like dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) exhibiting different kinetics.[1][8]

Quantitative Data Presentation

To facilitate the selection of the most appropriate method, the following tables summarize key quantitative data for CuAAC, RuAAC, and SPAAC reactions.

Reaction Catalyst Typical Alkyne Regioisomer Second-Order Rate Constant (M⁻¹s⁻¹) Typical Reaction Time Biocompatibility
CuAAC Copper(I)Terminal1,4-disubstituted1 - 1001 - 4 hoursLimited (Copper toxicity)
RuAAC Ruthenium(II)Terminal & Internal1,5-disubstitutedGenerally fast1 - 4 hoursModerate
SPAAC NoneCyclooctynes (strained)Mixture (cyclooctyne dependent)10⁻³ - 11 - 24 hoursExcellent

Table 1: Comparative Overview of Azide-Alkyne Cycloaddition Reactions. [1][2][3][6][7][8]

Cyclooctyne Derivative Second-Order Rate Constant with Benzyl Azide (M⁻¹s⁻¹)
Dibenzocyclooctyne (DBCO)~0.1
Azadibenzocyclooctyne (ADIBO)~0.3
Bicyclo[6.1.0]nonyne (BCN)~0.06
Difluorinated cyclooctyne (DIFO)~0.4

Table 2: Second-Order Reaction Rate Constants for SPAAC with Various Cyclooctynes. [8]

Catalyst System Solvent Yield (%)
CuSO₄/Sodium AscorbateWater/tBuOH>95
CuITHF>90
[Cu(CH₃CN)₄]PF₆CH₂Cl₂>95

Table 3: Representative Yields for CuAAC Reactions under Different Conditions. [9][10]

Catalyst Solvent Temperature (°C) Yield (%)
CpRuCl(PPh₃)₂Toluene80>90
CpRuCl(COD)DCE45>95
[Cp*RuCl]₄DMF110 (Microwave)>85

Table 4: Representative Yields for RuAAC Reactions. [3][6][11]

Reaction Mechanisms and Workflows

Understanding the underlying mechanisms and experimental workflows is crucial for the successful implementation of azide-alkyne cycloaddition reactions.

Reaction Mechanisms

The distinct regioselectivity of CuAAC and RuAAC arises from their different catalytic cycles.

CuAAC_Mechanism cluster_0 CuAAC Catalytic Cycle Alkyne Alkyne Cu-Acetylide Cu-Acetylide Alkyne->Cu-Acetylide Coordination & Deprotonation Cu(I) Cu(I) Cu(I)->Cu-Acetylide Metallacycle Metallacycle Cu-Acetylide->Metallacycle Cycloaddition Azide Azide Azide->Metallacycle Triazolide Triazolide Metallacycle->Triazolide Rearrangement Triazolide->Cu(I) Catalyst Regeneration 1,4-Triazole 1,4-Triazole Triazolide->1,4-Triazole Protonation

Simplified catalytic cycle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

RuAAC_Mechanism cluster_1 RuAAC Catalytic Cycle Alkyne Alkyne Ruthenacycle Ruthenacycle Alkyne->Ruthenacycle Ru(II) Ru(II) Ru(II)->Ruthenacycle Oxidative Coupling Ruthenacycle->Ru(II) Catalyst Regeneration 1,5-Triazole 1,5-Triazole Ruthenacycle->1,5-Triazole Reductive Elimination Azide Azide Azide->Ruthenacycle SPAAC_Mechanism cluster_2 SPAAC Mechanism Strained_Alkyne Strained Alkyne (e.g., DBCO) Transition_State Concerted Transition State Strained_Alkyne->Transition_State Azide Azide Azide->Transition_State Triazole Triazole Transition_State->Triazole [3+2] Cycloaddition ABPP_Workflow cluster_3 Activity-Based Protein Profiling (ABPP) Workflow Probe_Incubation Incubate cells/lysate with alkyne-tagged activity-based probe Lysis Cell Lysis (if applicable) Probe_Incubation->Lysis Click_Reaction Perform Azide-Alkyne Cycloaddition with -tagged azide Lysis->Click_Reaction Enrichment Enrichment of -tagged proteins Click_Reaction->Enrichment Analysis Proteomic Analysis (e.g., LC-MS/MS) Enrichment->Analysis PI3K_Akt_Pathway_Click_Chem cluster_4 Elucidating PI3K/Akt Pathway Interactions using Click Chemistry Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (with alkyne handle) PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylation Click_Reaction CuAAC or SPAAC Akt->Click_Reaction Azide_Probe Azide-tagged interacting protein/probe Azide_Probe->Click_Reaction Identification Identification of Akt interactome Click_Reaction->Identification

References

Introduction to bioconjugation using azide-alkyne reactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Bioconjugation Using Azide-Alkyne Reactions

Introduction to Bioconjugation via Click Chemistry

In the realms of chemical biology, drug development, and materials science, the ability to covalently link molecules with precision and efficiency is paramount. Bioconjugation, the process of forming a stable covalent bond between two molecules, at least one of which is a biomolecule, has been revolutionized by the advent of "click chemistry". This concept, introduced by K. Barry Sharpless and his colleagues in 2001, describes a set of reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), are stereospecific, and can be conducted under mild, often aqueous, conditions.[1]

Among the most prominent click reactions is the azide-alkyne cycloaddition, a [3+2] cycloaddition that forms a stable triazole ring.[2] This reaction is exceptionally bioorthogonal, meaning its components—the azide (B81097) and alkyne functional groups—are largely unreactive within complex biological systems, ensuring that the conjugation is highly specific and predictable.[3][4][5] This guide provides a technical overview of the two primary forms of this reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential example of click chemistry, involving the reaction between a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole. This reaction is not spontaneous and requires a copper(I) catalyst to proceed efficiently at room temperature.[]

Mechanism and Key Features

The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent, most commonly sodium ascorbate (B8700270).[7][8] To enhance reaction efficiency and protect biomolecules from damage by reactive oxygen species (ROS) that can be generated, a stabilizing ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA is often used.[7][9][10] The ligand stabilizes the Cu(I) oxidation state and accelerates the reaction.[7][8][10]

Advantages:

  • High Efficiency and Speed: CuAAC reactions are known for their rapid kinetics and nearly quantitative yields, even at low reactant concentrations.[11]

  • High Specificity: The reaction is highly specific to terminal alkynes and azides, with minimal side reactions.[12]

  • Thermodynamic Stability: The resulting triazole linkage is exceptionally stable to enzymatic degradation, hydrolysis, and redox conditions.[1]

Limitations:

  • Copper Cytotoxicity: The primary drawback of CuAAC is the cytotoxicity of the copper catalyst, which can damage or perturb living cells and sensitive biological systems, making it less suitable for in vivo applications.[10][13]

CuAAC_Mechanism Reactants Terminal Alkyne + Azide Intermediate Copper Acetylide Intermediate Reactants->Intermediate Catalyst_System Cu(II) Salt (e.g., CuSO₄) + Reducing Agent (Ascorbate) + Ligand (e.g., THPTA) Active_Catalyst Cu(I) Complex Catalyst_System->Active_Catalyst Reduction Active_Catalyst->Intermediate Catalysis Product 1,4-disubstituted 1,2,3-Triazole Intermediate->Product Cycloaddition

Figure 1: Simplified reaction pathway for CuAAC.
Experimental Protocol: CuAAC Labeling of a Protein

This protocol provides a general method for conjugating an azide-modified small molecule to an alkyne-functionalized protein.

Materials:

  • Alkyne-modified protein in an appropriate buffer (e.g., PBS, pH 7.4).

  • Azide-modified molecule (e.g., fluorescent dye, biotin).

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20-100 mM in water).[9]

  • Ligand (e.g., THPTA) stock solution (e.g., 50-200 mM in water).[9]

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared).[9]

  • DMSO for dissolving hydrophobic molecules.

  • Purification system (e.g., size-exclusion chromatography).

Procedure:

  • Reagent Preparation:

    • Dissolve the alkyne-modified protein in buffer to a final concentration of 1-10 mg/mL.

    • Dissolve the azide-modified molecule in DMSO or buffer to create a 10 mM stock solution.[3]

    • Prepare a fresh solution of Sodium Ascorbate.

  • Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA ligand solutions. A typical molar ratio is 1:2 to 1:5 (Cu:Ligand).[7][9] Let the mixture stand for a few minutes to allow complex formation.

  • Reaction Setup: In a separate tube, combine the following in order:

    • The alkyne-modified protein solution.

    • The azide-modified molecule (a 3 to 10-fold molar excess over the protein is a common starting point).[4]

    • The premixed Cu(I)/ligand complex (final concentration typically 0.1-0.5 mM Copper).[14]

  • Initiation: Add the freshly prepared sodium ascorbate solution to initiate the reaction (final concentration typically 1-5 mM).[9][14]

  • Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting it from light if using fluorescent dyes.[9] For complex systems, incubation can be extended to several hours or overnight at 4°C.[3]

  • Purification: Purify the resulting conjugate using size-exclusion chromatography (SEC) or affinity chromatography to remove excess reagents, catalyst, and unreacted molecules.[9]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the cytotoxicity limitations of CuAAC, the Bertozzi group developed SPAAC, a copper-free variant of the azide-alkyne reaction.[1] SPAAC utilizes a strained cyclooctyne (B158145), which possesses significant ring strain (approx. 18 kcal/mol). This stored energy lowers the activation energy of the cycloaddition, allowing the reaction to proceed readily with an azide at physiological temperatures without a catalyst.[1][]

Mechanism and Key Features

The driving force of SPAAC is the release of ring strain from the cyclooctyne upon forming the more stable triazole ring.[] Various cyclooctynes have been developed, such as BCN, DIBO, and DBCO, each with different reaction kinetics and stability.[16][17]

Advantages:

  • Biocompatibility: The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living cells and whole organisms (in vivo).[13][16]

  • Bioorthogonality: Like CuAAC, the reacting groups are highly selective and do not interfere with native biological functional groups.[16]

  • Mild Conditions: The reaction proceeds efficiently in aqueous buffers at physiological pH and ambient temperatures.[16]

Limitations:

  • Slower Kinetics: SPAAC reactions are generally slower than their copper-catalyzed counterparts, with reaction rates being approximately 100-fold slower.[17][18]

  • Hydrophobicity: Strained alkynes are often bulky and hydrophobic, which can affect the solubility and properties of the final conjugate.[18]

  • Lack of Regiospecificity: SPAAC typically results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[1]

SPAAC_Mechanism Reactants Strained Cyclooctyne (e.g., BCN) + Azide Transition_State [3+2] Cycloaddition Transition State Reactants->Transition_State Spontaneous Reaction (No Catalyst) Product Triazole Product (Mixture of Regioisomers) Transition_State->Product Ring Strain Release

Figure 2: Simplified reaction pathway for SPAAC.
Experimental Protocol: SPAAC Labeling of a Protein

This protocol outlines a general procedure for conjugating a strained alkyne (e.g., BCN-PEG4) to an azide-modified protein.[16]

Materials:

  • Azide-modified protein, purified and in an amine-free buffer like PBS (pH 7.4).[16]

  • Strained alkyne reagent (e.g., BCN-PEG4-alkyne), stored at -20°C.[16]

  • Anhydrous DMSO.

  • Purification system (e.g., SEC).

Procedure:

  • Reagent Preparation:

    • Determine the concentration of the azide-modified protein solution.

    • Allow the strained alkyne vial to warm to room temperature before opening.

    • Prepare a stock solution (e.g., 10 mM) of the strained alkyne in anhydrous DMSO.

  • Reaction Setup:

    • In a suitable reaction vessel, add the azide-modified protein solution.

    • Add the strained alkyne stock solution to the protein. A 2 to 4-fold molar excess of the alkyne over the protein is a good starting point.[16]

    • Ensure the final concentration of DMSO in the reaction is low (ideally <5% v/v) to maintain protein stability.[16]

  • Incubation: Gently mix the components and incubate. Reaction times can vary significantly based on the reactivity of the strained alkyne and the nature of the biomolecule.

    • Typical incubation is 4-12 hours at room temperature or 12-24 hours at 4°C.[16]

  • Purification: Remove excess unreacted strained alkyne and purify the final protein conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

Quantitative Comparison of Azide-Alkyne Reactions

The choice between CuAAC and SPAAC depends heavily on the specific application, balancing the need for speed and efficiency against the requirement for biocompatibility.

FeatureCopper(I)-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Requires Cu(I) catalystCatalyst-free
Biocompatibility Limited due to copper cytotoxicityHigh; suitable for in vivo applications[13]
Reaction Rate Fast (Second-order rate constants ~10² - 10³ M⁻¹s⁻¹)Slower (Second-order rate constants ~10⁻³ - 1 M⁻¹s⁻¹)[18]
Regioselectivity Highly regioselective (forms 1,4-isomer)Not regioselective (forms mixture of 1,4 and 1,5-isomers)[1]
Reactants Terminal Alkyne + AzideStrained Cyclooctyne + Azide
Typical Yields High to quantitative[11]Generally high, but can be variable[16]
Primary Use Case In vitro conjugation, materials science, synthesisLive-cell imaging, in vivo studies, sensitive biomolecules[16]
Table 1: Comparison of CuAAC and SPAAC Bioconjugation Methods.
Strained AlkyneSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Notes
DIBO~0.1 - 0.3Good balance of reactivity and stability.[14]
m[9+1]CPP9.6 x 10⁻³Reactivity tuned by macrocycle connectivity.[19]
[11+1]CPP (Fluorinated)2.1 x 10⁻²~10-fold increase in reactivity vs. non-fluorinated version.[19]
Table 2: Representative Second-Order Rate Constants for various SPAAC reactions at 25°C.[19]

Functionalization of Biomolecules

A prerequisite for azide-alkyne bioconjugation is the site-specific introduction of either an azide or an alkyne handle onto the biomolecule of interest without disrupting its function.[1]

Common Strategies:

  • Amine or Thiol Modification: The most common methods involve reacting primary amines (e.g., on lysine (B10760008) residues or the N-terminus of a protein) with N-hydroxysuccinimide (NHS) esters, or reacting thiols (on cysteine residues) with maleimides.[1] A wide variety of commercially available heterobifunctional linkers contain an NHS ester or maleimide (B117702) at one end and an azide or alkyne at the other.[1]

  • Metabolic Labeling: Cells can be cultured with unnatural metabolic precursors containing an azide or alkyne. For example, azido-sugars can be incorporated into glycoproteins, or amino acid analogues like azidohomoalanine (AHA) can be incorporated into proteins during synthesis.[1]

  • Unnatural Amino Acid (UAA) Incorporation: During solid-phase peptide synthesis (SPPS) or through genetic code expansion in expression systems, an unnatural amino acid bearing an azide or alkyne side chain can be incorporated at a specific site.[1]

Experimental_Workflow Start Start: Biomolecule of Interest (e.g., Protein, Antibody) Modification Step 1: Introduce Handle (e.g., via NHS Ester-Alkyne) Start->Modification Purify1 Purification (Remove excess linker) Modification->Purify1 Click_Reaction Step 2: Click Reaction (CuAAC or SPAAC) with Azide-Payload Purify1->Click_Reaction Purify2 Step 3: Final Purification (e.g., SEC to remove excess payload) Click_Reaction->Purify2 Final_Product Result: Purified Bioconjugate Purify2->Final_Product

Figure 3: General experimental workflow for bioconjugation.

Applications in Research and Drug Development

The robustness and specificity of azide-alkyne cycloadditions have made them invaluable tools across various scientific disciplines.

  • Antibody-Drug Conjugates (ADCs): Click chemistry is widely used to link potent cytotoxic drugs to monoclonal antibodies (mAbs).[9] This approach enables the targeted delivery of toxins directly to cancer cells, improving the therapeutic index and reducing off-target toxicity.[9][20] For example, CuAAC has been used to conjugate drugs like monomethyl auristatin E (MMAE) to antibodies such as Trastuzumab.[9]

ADC_Concept cluster_0 Antibody Targeting Antibody (e.g., anti-HER2) Linker Stable Triazole Linker Antibody->Linker Antibody->Receptor Binding Drug Cytotoxic Drug (Payload) Linker->Drug Drug->Tumor_Cell Induces Apoptosis

Figure 4: Conceptual diagram of an Antibody-Drug Conjugate (ADC).
  • Proteomics and Activity-Based Protein Profiling (ABPP): Click chemistry enables the identification and characterization of protein interactions and post-translational modifications (PTMs).[21][22] In ABPP, a probe with a reactive group and a click handle (alkyne or azide) is used to label active enzymes in a complex proteome. The labeled proteins can then be conjugated to a reporter tag (like biotin (B1667282) or a fluorophore) for enrichment and identification by mass spectrometry.[22]

  • Biomaterials and Surface Functionalization: Azide-alkyne reactions are used to immobilize biomolecules, polymers, and nanoparticles onto surfaces with high precision.[2] This is critical for creating biosensors, functionalized medical implants, and targeted drug delivery vehicles.[13]

  • Live-Cell Imaging: The biocompatibility of SPAAC allows for the real-time tracking and visualization of biomolecules in living systems.[] For instance, cells can be fed azide-modified sugars that are incorporated into their surface glycans, which can then be labeled with a cyclooctyne-fluorophore conjugate for imaging.

Conclusion

Azide-alkyne cycloaddition reactions, in both their copper-catalyzed (CuAAC) and strain-promoted (SPAAC) forms, represent a powerful and versatile toolkit for modern bioconjugation. CuAAC offers unparalleled speed and efficiency for in vitro applications, while SPAAC provides a robust method for catalyst-free conjugation in sensitive biological environments and living organisms. The choice between these methodologies is dictated by the specific requirements of the experiment, particularly the tolerance for copper ions. As new strained alkynes with faster kinetics are developed and ligand systems for CuAAC are further optimized, the utility of click chemistry in research, diagnostics, and therapeutics will continue to expand, enabling the creation of increasingly complex and functional molecular constructs.

References

Methodological & Application

Application Notes and Protocols for 5-Azidopentyl 4-methylbenzenesulfonate in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Azidopentyl 4-methylbenzenesulfonate (B104242) is a bifunctional linker molecule designed for applications in click chemistry and bioconjugation. This molecule features two key functional groups: an azide (B81097) group, which readily participates in highly efficient and specific click reactions, and a tosylate group, an excellent leaving group for nucleophilic substitution reactions. This combination allows for a versatile two-step conjugation strategy. The azide moiety can be coupled with an alkyne-containing molecule via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with a strained cyclooctyne (B158145) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage. Subsequently, or prior to the click reaction, the tosylate group can be displaced by a nucleophile, such as a thiol or an amine on a biomolecule, to form a stable covalent bond. These application notes provide detailed protocols for the use of 5-Azidopentyl 4-methylbenzenesulfonate in click chemistry, including a proposed synthesis method and example protocols for bioconjugation.

Introduction to this compound in Click Chemistry

Click chemistry refers to a class of reactions that are rapid, high-yielding, and highly specific, making them ideal for the conjugation of biomolecules, polymers, and small molecules.[1] The most prominent example of click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,4-disubstituted 1,2,3-triazole ring from an azide and a terminal alkyne.[2][3] An alternative, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a copper-free method that utilizes strained cyclooctynes, offering enhanced biocompatibility for in vivo applications.[4]

This compound is a versatile linker that leverages the power of click chemistry.[5][6] Its bifunctional nature allows for the sequential or orthogonal ligation of two different molecular entities. The azide group serves as a handle for click chemistry, while the tosylate group provides a reactive site for traditional nucleophilic substitution. This dual reactivity makes it a valuable tool in drug development, proteomics, and materials science for creating complex molecular architectures.

Synthesis of this compound

A plausible synthetic route to this compound starts from the commercially available 5-bromo-1-pentanol. The synthesis involves two main steps: nucleophilic substitution of the bromide with azide, followed by tosylation of the hydroxyl group.

Experimental Protocol: Synthesis

Step 1: Synthesis of 5-Azidopentan-1-ol (B1310545)

  • In a round-bottom flask, dissolve 5-bromo-1-pentanol (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).[7][8]

  • Add sodium azide (NaN₃, 1.5 equivalents) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield crude 5-azidopentan-1-ol.

  • Purify the crude product by flash column chromatography.

Step 2: Synthesis of this compound

  • Dissolve 5-azidopentan-1-ol (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) or pyridine (B92270) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[9]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (TsCl, 1.1-1.2 equivalents) portion-wise to the stirred solution. If using DCM as the solvent, add pyridine (1.5 equivalents) as a base.[9]

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding cold water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the product with DCM.

  • Wash the combined organic layers sequentially with 1M HCl (if pyridine was used), saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain this compound as the final product.

Diagram of the Synthesis Workflow

G cluster_0 Step 1: Azide Formation cluster_1 Step 2: Tosylation start1 5-Bromo-1-pentanol reagent1 Sodium Azide (NaN₃) DMF, 60-80°C start1->reagent1 product1 5-Azidopentan-1-ol reagent1->product1 start2 5-Azidopentan-1-ol product1->start2 Purification reagent2 p-Toluenesulfonyl Chloride (TsCl) Pyridine, 0°C to RT start2->reagent2 product2 This compound reagent2->product2

Caption: Workflow for the two-step synthesis of this compound.

Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a general protocol for a CuAAC reaction using this compound with a terminal alkyne-containing molecule. This protocol is a starting point and may require optimization for specific substrates.

Materials
  • This compound

  • Alkyne-functionalized molecule (e.g., a fluorescent dye, biotin, or a biomolecule)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Solvent: A mixture of water and a co-solvent like DMSO, t-butanol, or DMF is commonly used.

Stock Solutions
  • This compound: 10 mM in DMSO or DMF.

  • Alkyne-functionalized molecule: 10 mM in a compatible solvent.

  • CuSO₄: 100 mM in deionized water.

  • Sodium Ascorbate: 1 M in deionized water (prepare fresh).

  • THPTA/TBTA: 100 mM in deionized water (THPTA) or DMSO/t-butanol (TBTA).

Experimental Protocol: CuAAC
  • In a microcentrifuge tube, add the alkyne-functionalized molecule to the desired final concentration in the reaction buffer.

  • Add the this compound stock solution to achieve the desired final concentration (typically 1.1-1.5 equivalents relative to the alkyne).

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA/TBTA stock solutions. For a typical reaction, a 1:2 to 1:5 molar ratio of Cu(II) to ligand is used.[10] Let this mixture stand for 1-2 minutes.

  • Add the catalyst premix to the reaction mixture containing the azide and alkyne.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be in significant excess (e.g., 10-50 equivalents) relative to the copper.

  • Vortex the reaction mixture gently and allow it to proceed at room temperature for 1-4 hours. The reaction can be incubated at 37 °C to increase the rate.

  • Monitor the reaction progress using LC-MS or TLC.

  • Upon completion, the product can be purified by methods appropriate for the application, such as HPLC, size-exclusion chromatography, or dialysis.

Quantitative Data (Representative)

The following table provides representative reaction conditions and expected outcomes for a CuAAC reaction. Note that these are general values and optimal conditions should be determined experimentally.

ParameterRecommended RangeTypical ValueExpected Yield
Azide Concentration 1 - 10 mM2 mM>90%
Alkyne Concentration 1 - 10 mM1.8 mM>90%
CuSO₄ Concentration 0.1 - 1 mM0.5 mM>90%
Ligand (THPTA/TBTA) 0.5 - 5 mM2.5 mM>90%
Sodium Ascorbate 5 - 50 mM25 mM>90%
Reaction Time 1 - 12 hours4 hours>90%
Temperature Room Temp. - 45°CRoom Temp.>90%

Application: Bioconjugation Workflow for Protein Labeling

This compound can be used to label proteins through a two-step process. First, a nucleophilic residue on the protein (e.g., a cysteine thiol) displaces the tosylate group. Second, the now azide-functionalized protein is reacted with an alkyne-containing reporter molecule (e.g., a fluorophore or biotin) via CuAAC.

Diagram of the Bioconjugation Workflow

G cluster_0 Step 1: Protein Functionalization cluster_1 Step 2: Click Chemistry Labeling protein Protein with Nucleophilic Residue (e.g., Cys-SH) linker 5-Azidopentyl 4-methylbenzenesulfonate protein->linker azide_protein Azide-Functionalized Protein linker->azide_protein Nucleophilic Substitution start_click Azide-Functionalized Protein azide_protein->start_click Purification alkyne_reporter Alkyne-Reporter (e.g., Alkyne-Fluorophore) start_click->alkyne_reporter labeled_protein Labeled Protein Conjugate alkyne_reporter->labeled_protein CuAAC Reaction

Caption: Workflow for protein labeling using this compound.

Experimental Protocol: Protein Labeling

Step 1: Functionalization of Protein with Azide

  • Prepare a solution of the protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Add a solution of this compound (in a minimal amount of a water-miscible organic solvent like DMSO) to the protein solution. The final concentration of the linker should be in molar excess (e.g., 10-20 fold) over the protein.

  • Incubate the reaction mixture at room temperature or 37 °C for 2-4 hours.

  • Remove the excess linker by dialysis, size-exclusion chromatography, or spin filtration.

Step 2: CuAAC Labeling of Azide-Functionalized Protein

  • To the purified azide-functionalized protein, add the alkyne-reporter molecule (e.g., alkyne-biotin or alkyne-fluorophore) to a final concentration of 2-5 fold molar excess over the protein.

  • Prepare the CuAAC catalyst solution as described in the general CuAAC protocol (Section 3). It is crucial to use a biocompatible ligand like THPTA.

  • Add the catalyst premix (CuSO₄/THPTA) to the protein-alkyne mixture.

  • Initiate the reaction by adding freshly prepared sodium ascorbate.

  • Incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent reporter.

  • The labeled protein can be purified from excess reagents by dialysis or size-exclusion chromatography.

Signaling Pathway Visualization

While no specific signaling pathway has been directly investigated using this compound in the reviewed literature, click chemistry is a powerful tool for studying cellular processes. For instance, it can be used to label and identify proteins involved in a specific signaling cascade. A general workflow for such an application is depicted below.

Diagram of a General Workflow for Studying Signaling Pathways

G cluster_0 Cellular Labeling cluster_1 Click Reaction & Analysis cells Live Cells metabolic_labeling Metabolic Labeling with Azide/Alkyne Precursor cells->metabolic_labeling labeled_cells Cells with Labeled Proteins metabolic_labeling->labeled_cells Incorporation into Biomolecules lysis Cell Lysis labeled_cells->lysis click_reaction Click Reaction with Reporter Molecule lysis->click_reaction analysis Proteomic Analysis (e.g., MS/MS) click_reaction->analysis pathway_elucidation Elucidation of Signaling Pathway analysis->pathway_elucidation Data Interpretation

Caption: General workflow for utilizing click chemistry to study signaling pathways.

Conclusion

This compound is a valuable bifunctional linker for researchers in chemistry, biology, and medicine. Its azide and tosylate functionalities allow for versatile and efficient conjugation strategies, enabling the construction of complex molecular architectures. The protocols provided herein offer a foundation for the synthesis and application of this compound in copper-catalyzed click chemistry for bioconjugation and other applications. As with any chemical synthesis and bioconjugation, optimization of the reaction conditions for each specific application is recommended to achieve the best results.

References

Application of 5-Azidopentyl 4-methylbenzenesulfonate in Bioconjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Azidopentyl 4-methylbenzenesulfonate (B104242) is a versatile bifunctional linker molecule designed for applications in bioconjugation and chemical biology. This reagent incorporates two key functional groups: a terminal azide (B81097) group and a tosylate leaving group. The azide moiety allows for covalent attachment to alkyne-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry." The tosylate group is an excellent leaving group, enabling the alkylation of nucleophilic residues on biomolecules, such as thiols (cysteine) or amines (lysine, N-terminus). This dual functionality makes 5-Azidopentyl 4-methylbenzenesulfonate a valuable tool for the site-specific modification of proteins, nucleic acids, and other biologically relevant molecules, facilitating the construction of well-defined bioconjugates for research, diagnostic, and therapeutic applications.

Principle of Reactivity

The utility of this compound in bioconjugation stems from the orthogonal reactivity of its two functional ends. The azide group participates in highly specific and efficient click chemistry reactions, which are bio-orthogonal, meaning they do not interfere with native biological functional groups. This allows for the precise attachment of the linker to a biomolecule that has been metabolically, enzymatically, or chemically engineered to contain an alkyne group.

Simultaneously, the tosylate group can be displaced by a nucleophile, such as the sulfhydryl group of a cysteine residue in a protein. This nucleophilic substitution reaction provides a means to either tether the linker to a second biomolecule or to introduce a payload. The five-carbon pentyl spacer provides flexibility and minimizes steric hindrance between the conjugated species.

Applications

  • Protein Labeling and Modification: Site-specific introduction of reporter molecules such as fluorophores, biotin, or spin labels onto proteins for imaging, purification, or structural studies.

  • Antibody-Drug Conjugate (ADC) Development: Linkage of cytotoxic drugs to monoclonal antibodies for targeted cancer therapy. The linker can first be attached to the antibody via its tosylate group, followed by the "clicking" of a drug molecule.

  • Surface Immobilization of Biomolecules: Covalent attachment of proteins or peptides to alkyne-functionalized surfaces for the development of biosensors or protein microarrays.

  • Preparation of PEGylated Proteins: Conjugation of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins to enhance their pharmacokinetic properties.

Quantitative Data Summary

The following tables provide illustrative quantitative data for typical bioconjugation reactions using this compound. These values are representative and may vary depending on the specific biomolecule, reaction conditions, and analytical methods used.

Table 1: Protein Labeling Efficiency via Click Chemistry

Protein TargetAlkyne Incorporation MethodMolar Ratio (Linker:Protein)Reaction Time (h)Labeling Efficiency (%)Analytical Method
Bovine Serum Albumin (BSA)Chemical modification of Lys residues10:1285SDS-PAGE with fluorescent scan
Recombinant Human IgGMetabolic incorporation of homopropargylglycine5:1192Mass Spectrometry (MALDI-TOF)
Green Fluorescent Protein (GFP)Site-specific mutation with an unnatural amino acid3:11.595In-gel fluorescence

Table 2: Cysteine Alkylation of a Model Peptide

Peptide SequenceMolar Ratio (Linker:Peptide)Reaction BufferReaction Time (h)Conjugation Yield (%)Analytical Method
Ac-Cys-Gly-Tyr-NH22:150 mM Tris, pH 8.0478RP-HPLC
Ac-Gly-Cys-Ala-Lys-NH21.5:1100 mM HEPES, pH 7.5688LC-MS

Experimental Protocols

Protocol 1: Two-Step Labeling of a Protein with a Fluorescent Dye

This protocol describes the labeling of a protein containing a single cysteine residue with a fluorescent dye using this compound as a linker.

Step 1: Alkylation of the Protein with this compound

  • Protein Preparation: Dissolve the cysteine-containing protein in a suitable buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5) to a final concentration of 1 mg/mL. If the protein has disulfide bonds that are not intended for labeling, ensure they are either protected or that the reaction is performed under non-reducing conditions. For labeling of a free cysteine, the protein should be freshly reduced with a mild reducing agent like TCEP and desalted.

  • Linker Preparation: Prepare a 10 mM stock solution of this compound in a compatible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Alkylation Reaction: Add a 10-fold molar excess of the this compound stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 4-6 hours with gentle shaking.

  • Purification: Remove the excess linker and by-products by size-exclusion chromatography (e.g., using a desalting column) or dialysis against the reaction buffer.

  • Characterization: Confirm the successful conjugation of the azide-linker to the protein using mass spectrometry. An increase in mass corresponding to the mass of the azidopentyl group should be observed.

Step 2: Click Chemistry Reaction with an Alkyne-Functionalized Fluorophore

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne-functionalized fluorescent dye in DMSO.

    • Prepare a 50 mM stock solution of copper(II) sulfate (B86663) (CuSO₄) in deionized water.

    • Prepare a 50 mM stock solution of a copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in deionized water.

    • Prepare a fresh 100 mM stock solution of a reducing agent, such as sodium ascorbate (B8700270), in deionized water.

  • Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio.

  • Click Reaction:

    • To the azide-modified protein solution from Step 1, add the alkyne-fluorophore to a final concentration that is in 5 to 10-fold molar excess over the protein.

    • Add the premixed copper/ligand catalyst to the reaction mixture to a final copper concentration of 1 mM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the fluorescently labeled protein from excess reagents using size-exclusion chromatography or dialysis.

  • Analysis: Analyze the final product by SDS-PAGE and in-gel fluorescence to confirm successful labeling. The labeling efficiency can be quantified by UV-Vis spectroscopy, comparing the absorbance of the protein and the fluorophore.

Visualizations

Bioconjugation_Workflow cluster_synthesis Synthesis of Azide-Linker cluster_application Bioconjugation Application s1 5-Bromopentan-1-ol s3 5-Azidopentan-1-ol s1->s3 Azide Substitution s2 Sodium Azide s2->s3 s5 5-Azidopentyl 4-methylbenzenesulfonate s3->s5 Tosylation s4 p-Toluenesulfonyl chloride s4->s5 p1 Protein with Cysteine Residue p2 Azide-Modified Protein p1->p2 Alkylation with Linker (s5) p4 Fluorescently Labeled Protein p2->p4 CuAAC Click Chemistry p3 Alkyne-Fluorophore p3->p4

Caption: Workflow for the synthesis and application of this compound.

Click_Chemistry_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle title Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) r1 Azide-Modified Biomolecule c2 Copper Acetylide Intermediate r1->c2 r2 Alkyne-Payload r2->c2 c1 Cu(I) c1->c2 + Alkyne c3 Cu(I)-Triazolide Intermediate c2->c3 + Azide c3->c1 Protonolysis prod Stable Triazole Linkage c3->prod

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Step-by-Step Guide for Protein Labeling with 5-Azidopentyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the covalent modification of proteins using 5-Azidopentyl 4-methylbenzenesulfonate (B104242), followed by bio-orthogonal labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry. This two-step methodology allows for the precise introduction of an azide (B81097) moiety onto a protein of interest, which can then be selectively reacted with an alkyne-containing molecule for a variety of downstream applications, including protein tracking, visualization, and the development of antibody-drug conjugates (ADCs).

Introduction to the Two-Step Labeling Strategy

5-Azidopentyl 4-methylbenzenesulfonate is a hetero-bifunctional linker molecule. One terminus features a tosylate group, which is an excellent leaving group for nucleophilic substitution reactions with primary amines, such as the ε-amino group of lysine (B10760008) residues on the protein surface. The other end contains an azide group, a bio-orthogonal handle that is inert to native biological functionalities. This azide can be specifically and efficiently ligated to a complementary alkyne-containing molecule through the highly reliable CuAAC click chemistry reaction, forming a stable triazole linkage.

Data Presentation: Expected Labeling Efficiencies

The efficiency of this two-step labeling process is dependent on both the initial protein modification step and the subsequent click chemistry reaction. The following tables provide a summary of expected quantitative data based on typical experimental outcomes.

Table 1: Protein Modification with this compound

ProteinProtein Concentration (mg/mL)Molar Excess of this compoundDegree of Labeling (Azides/Protein)
Bovine Serum Albumin (BSA)520x2-4
Monoclonal Antibody (IgG)1015x1-3
Lysozyme230x3-5

Table 2: Click Chemistry Ligation with an Alkyne-Fluorophore

Azide-Modified ProteinMolar Excess of Alkyne-FluorophoreReaction Time (hours)Labeling Efficiency (%)
Azide-BSA10x1>95%
Azide-IgG10x1>95%
Azide-Lysozyme15x1.5>90%

Experimental Protocols

Part 1: Protein Modification with this compound

This protocol details the initial labeling of a protein by targeting primary amines with this compound.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 50 mM Sodium Bicarbonate/Borate buffer, pH 9.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification resin (e.g., desalting column)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Protocol:

  • Protein Preparation:

    • Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Ensure the buffer does not contain any primary amines (e.g., Tris) that would compete with the reaction.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO. Prepare this solution immediately before use to minimize hydrolysis.

  • Labeling Reaction:

    • While gently vortexing the protein solution, add the desired molar excess of the this compound stock solution. A starting point is a 10- to 50-fold molar excess of the reagent over the protein.

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing. The optimal reaction time may vary depending on the protein and desired degree of labeling.

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with any excess this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted reagent and reaction byproducts by dialysis against PBS or by using a spin desalting column according to the manufacturer's instructions.

    • The resulting azide-functionalized protein is now ready for click chemistry.

Part 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the ligation of the azide-functionalized protein with an alkyne-containing molecule (e.g., a fluorescent dye or biotin).

Materials:

  • Azide-functionalized protein

  • Alkyne-containing molecule (e.g., alkyne-fluorophore)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • DMSO

  • PBS, pH 7.4

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of Sodium Ascorbate in water. Note: This solution should be prepared fresh.

    • Prepare a 10 mM stock solution of TBTA or THPTA in DMSO.

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-functionalized protein with a 5- to 10-fold molar excess of the alkyne-containing molecule.

    • Add the catalyst components to the protein-alkyne mixture in the following order, vortexing gently after each addition:

      • Copper ligand (TBTA or THPTA) to a final concentration of 0.1 mM.

      • CuSO₄ to a final concentration of 1 mM.

      • Sodium Ascorbate to a final concentration of 1 mM.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification:

    • Remove the copper catalyst and excess alkyne-reagent by dialysis against PBS or using a desalting column.

    • The labeled protein is now ready for downstream applications.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the step-by-step experimental workflow for protein labeling.

experimental_workflow cluster_prep Preparation cluster_modification Protein Modification cluster_click Click Chemistry cluster_analysis Analysis protein_prep Protein in Reaction Buffer labeling Incubate Protein with Reagent protein_prep->labeling reagent_prep Prepare 5-Azidopentyl 4-methylbenzenesulfonate reagent_prep->labeling quenching Quench Reaction with Tris Buffer labeling->quenching purification1 Purify Azide-Protein quenching->purification1 click_reaction Add Alkyne-Reporter and Catalyst purification1->click_reaction purification2 Purify Labeled Protein click_reaction->purification2 analysis Downstream Applications purification2->analysis

A simplified workflow for the two-step protein labeling process.
Signaling Pathway Analogy: Bio-orthogonal Labeling

The following diagram illustrates the logical relationship of the components in this bio-orthogonal labeling strategy.

signaling_pathway Protein Target Protein (with Lysine) Azide_Protein Azide-Modified Protein Protein->Azide_Protein Nucleophilic Substitution Reagent 5-Azidopentyl 4-methylbenzenesulfonate Reagent->Azide_Protein Labeled_Protein Labeled Protein Azide_Protein->Labeled_Protein Click Chemistry (CuAAC) Alkyne_Reporter Alkyne-Reporter (e.g., Fluorophore) Alkyne_Reporter->Labeled_Protein

Conceptual diagram of the bio-orthogonal protein labeling strategy.

Application Notes and Protocols for 5-Azidopentyl 4-methylbenzenesulfonate in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Azidopentyl 4-methylbenzenesulfonate (B104242) is a versatile bifunctional linker molecule increasingly utilized in drug discovery and development. Its unique structure, featuring a terminal azide (B81097) group and a tosylate leaving group, enables a two-pronged approach to molecular assembly. This linker is particularly valuable in the construction of complex therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

The azide moiety allows for highly efficient and bioorthogonal "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to form a stable triazole ring.[1][2][3] This reaction is known for its high yields and tolerance of a wide range of functional groups, making it ideal for conjugating sensitive biomolecules.[2][3] The tosylate group, a well-established leaving group, facilitates nucleophilic substitution reactions, allowing for the attachment of various molecular entities through the formation of ether, amine, or thioether linkages.

These application notes provide a comprehensive overview of the utility of 5-Azidopentyl 4-methylbenzenesulfonate, along with detailed protocols for its application in the synthesis of novel therapeutic agents.

Key Applications in Drug Discovery

The unique characteristics of this compound make it a valuable tool for:

  • PROTAC Synthesis: PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[4][5] The linker plays a critical role in the efficacy of a PROTAC, and this compound can be used to connect the protein-of-interest (POI) ligand to the E3 ligase ligand. The stepwise nature of its reactivity allows for a modular and flexible approach to PROTAC assembly.[6][7]

  • ADC Synthesis: ADCs are targeted therapies that deliver a potent cytotoxic agent to cancer cells via a monoclonal antibody. The linker's stability in circulation and its ability to release the payload at the target site are crucial.[8][9] this compound can be employed to conjugate the cytotoxic payload to the antibody, often through a multi-step synthesis involving the attachment of the payload via nucleophilic substitution and subsequent conjugation to the antibody using click chemistry.

  • Bioconjugation: The azide functionality is a key tool for bioconjugation, enabling the labeling of proteins, nucleic acids, and other biomolecules with probes, tags, or other functional moieties.[10]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an Alkyne-Modified Molecule

This protocol describes the general procedure for the "click" reaction between this compound (or a derivative where the tosylate has been substituted) and an alkyne-containing molecule.

Materials:

  • Azide-functionalized linker (e.g., this compound derivative)

  • Alkyne-containing molecule (e.g., a targeting ligand with a terminal alkyne)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., a mixture of tert-butanol (B103910) and water, or DMF)

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a stabilizing ligand for Cu(I))

Procedure:

  • Dissolve the azide-functionalized linker (1.0 eq) and the alkyne-containing molecule (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.

  • In another vial, prepare a solution of copper(II) sulfate (0.1-0.2 eq) in water.

  • If using, add the TBTA ligand (0.1-0.2 eq) to the reaction mixture.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The reaction mixture will often turn a yellow-orange color.

  • Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, the reaction can be worked up by dilution with water and extraction with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica (B1680970) gel to yield the desired triazole-linked conjugate.

Diagram of CuAAC Reaction Workflow:

CuAAC_Workflow cluster_reactants Reactants Preparation cluster_catalyst Catalyst Preparation cluster_reaction Reaction & Workup cluster_purification Purification Azide Azide-Linker Solution Mix Combine Reactants & Catalyst Azide->Mix Alkyne Alkyne-Molecule Solution Alkyne->Mix CuSO4 CuSO4 Solution CuSO4->Mix Ascorbate Sodium Ascorbate Solution Ascorbate->Mix Stir Stir at RT Mix->Stir 1-12h Workup Aqueous Workup & Extraction Stir->Workup Purify Column Chromatography Workup->Purify Product Pure Triazole Conjugate Purify->Product Nucleophilic_Substitution_Workflow cluster_activation Nucleophile Activation cluster_reaction Substitution Reaction cluster_workup Workup & Purification Nucleophile Nucleophile Solution Base Add Base Nucleophile->Base Tosylate Add Tosylate-Linker Base->Tosylate Heat Heat & Stir Tosylate->Heat 4-24h Quench Quench Reaction Heat->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Substituted Product Purify->Product PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation PROTAC_Synthesis_Logic Start Start Step1 React Nucleophilic POI Ligand with this compound Start->Step1 Intermediate1 Azide-Linker-POI Ligand Step1->Intermediate1 Step2 Perform CuAAC Reaction with Alkyne-E3 Ligase Ligand Intermediate1->Step2 Final_PROTAC Final PROTAC Molecule Step2->Final_PROTAC

References

Application Notes and Protocols for DNA and Oligonucleotide Labeling with 5-Azidopentyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific labeling of DNA and oligonucleotides is a cornerstone of modern molecular biology and drug development, enabling a wide array of applications from diagnostics to therapeutic agent delivery. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a robust and highly efficient method for bioconjugation due to its high specificity, quantitative yields, and compatibility with aqueous environments.[1][2] A critical step in this process is the introduction of an azide (B81097) or alkyne functionality onto the biomolecule of interest.

5-Azidopentyl 4-methylbenzenesulfonate (B104242) is a bifunctional linker designed for the straightforward introduction of a terminal azide group onto biomolecules. This reagent features a tosylate group, which is an excellent leaving group for nucleophilic substitution reactions, and a five-carbon spacer terminating in an azide moiety. The tosylate group can react with nucleophilic centers on a DNA or oligonucleotide, such as the 5'-hydroxyl group, to form a stable ether linkage. Once the azidopentyl linker is attached, the terminal azide is readily available for subsequent "click" reactions with alkyne-modified reporters, tags, or therapeutic molecules.

These application notes provide a detailed protocol for the two-stage process of labeling an oligonucleotide with 5-Azidopentyl 4-methylbenzenesulfonate, followed by a copper-catalyzed click chemistry reaction.

Principle of the Method

The overall labeling strategy involves two key chemical transformations:

  • 5'-Azidoalkylation of the Oligonucleotide: The 5'-hydroxyl group of a synthetic oligonucleotide is activated and subsequently reacts with this compound. The tosylate group is displaced by the 5'-oxygen of the oligonucleotide in a nucleophilic substitution reaction, resulting in the formation of a 5'-O-(5-azidopentyl) modified oligonucleotide.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The newly introduced terminal azide on the oligonucleotide is then conjugated to a molecule containing a terminal alkyne (e.g., a fluorescent dye, biotin, or a drug molecule) in the presence of a copper(I) catalyst. This reaction forms a stable triazole linkage.[1]

Quantitative Data Summary

The following tables summarize the expected quantitative data for the labeling and conjugation reactions. Please note that actual yields may vary depending on the specific oligonucleotide sequence, scale of the reaction, and purification methods.

Table 1: 5'-Azidoalkylation Reaction Efficiency

ParameterExpected ValueNotes
Reaction Efficiency 70-90%Efficiency can be influenced by the purity of the starting oligonucleotide and reaction conditions.
Typical Yield (post-purification) 50-75%Yield is dependent on the efficiency of the purification method (e.g., HPLC, PAGE).
Purity of 5'-Azido-Oligonucleotide >95%Purity is typically assessed by HPLC or mass spectrometry.

Table 2: Copper-Catalyzed Click Chemistry (CuAAC) Efficiency

ParameterExpected ValueNotes
Reaction Efficiency >95%CuAAC is generally a highly efficient and quantitative reaction.[1]
Typical Yield (post-purification) 80-95%Purification removes excess reagents and unreacted components.
Purity of Final Conjugate >98%Assessed by HPLC, PAGE, or mass spectrometry.

Experimental Protocols

Protocol 1: 5'-Azidoalkylation of an Oligonucleotide

This protocol describes the introduction of the 5'-azidopentyl group onto an oligonucleotide with a free 5'-hydroxyl group.

Materials:

  • Oligonucleotide with a free 5'-hydroxyl group

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Sodium bicarbonate (0.1 M, pH 8.5)

  • HPLC-grade water

  • Reversed-phase HPLC system

  • Desalting columns

Procedure:

  • Oligonucleotide Preparation: Ensure the starting oligonucleotide is desalted and lyophilized. Dissolve the oligonucleotide in anhydrous DMF to a final concentration of 10 mM.

  • Reaction Setup: In a microcentrifuge tube, combine the dissolved oligonucleotide, this compound (10-20 equivalents), and DIPEA (20-40 equivalents). The final reaction volume should be kept minimal.

  • Incubation: Incubate the reaction mixture at 50-60°C for 12-24 hours with gentle agitation.

  • Quenching: After incubation, quench the reaction by adding 10 volumes of 0.1 M sodium bicarbonate solution.

  • Purification:

    • Purify the 5'-azido-modified oligonucleotide using reversed-phase HPLC. The increased hydrophobicity of the modified oligonucleotide allows for its separation from the unreacted starting material.

    • Collect the fractions corresponding to the product peak.

    • Desalt the purified oligonucleotide using a desalting column according to the manufacturer's protocol.

  • Quantification and Storage: Quantify the concentration of the 5'-azido-oligonucleotide by measuring its absorbance at 260 nm. Lyophilize the purified product and store it at -20°C.

Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) Conjugation

This protocol describes the conjugation of the 5'-azido-oligonucleotide to an alkyne-containing molecule.

Materials:

  • 5'-Azido-oligonucleotide (from Protocol 1)

  • Alkyne-containing molecule (e.g., fluorescent dye-alkyne, biotin-alkyne)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Sodium ascorbate (B8700270)

  • Triethylammonium acetate (B1210297) (TEAA) buffer (2 M, pH 7.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • HPLC-grade water

  • Purification supplies (e.g., HPLC, PAGE, or spin columns)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO.

    • Prepare a 10 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • 5'-Azido-oligonucleotide (1 equivalent, e.g., 10 nmol) dissolved in water.

    • 2 M TEAA buffer to a final concentration of 0.1 M.

    • Alkyne-containing molecule stock solution (1.5-3 equivalents).

    • DMSO (to a final concentration of 10-50% v/v, if needed to dissolve the alkyne).

    • THPTA stock solution (to a final concentration of 1 mM).

    • CuSO₄ stock solution (to a final concentration of 0.5 mM).

    • Freshly prepared sodium ascorbate stock solution (to a final concentration of 5 mM).

  • Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours in the dark.

  • Purification: Purify the final oligonucleotide conjugate using a method appropriate for the properties of the conjugate and the scale of the reaction. Options include:

    • Reversed-phase HPLC: Effective for separating the more hydrophobic conjugate from the unreacted oligonucleotide.

    • Denaturing polyacrylamide gel electrophoresis (PAGE): Suitable for high-resolution separation based on size and charge.

    • Spin columns: Convenient for small-scale purification and removal of excess reagents.

  • Quantification and Storage: Determine the concentration of the final conjugate. Store the purified conjugate at -20°C, protected from light if a fluorescent dye was used.

Visualizations

Experimental Workflow

experimental_workflow cluster_alkylation Protocol 1: 5'-Azidoalkylation cluster_click Protocol 2: CuAAC Conjugation start Start with 5'-OH Oligonucleotide reaction1 React with 5-Azidopentyl 4-methylbenzenesulfonate start->reaction1 purification1 HPLC Purification & Desalting reaction1->purification1 product1 5'-Azido-Oligonucleotide purification1->product1 reaction2 Cu(I)-catalyzed Click Reaction product1->reaction2 alkyne Alkyne-modified molecule alkyne->reaction2 purification2 Purification (HPLC/PAGE) reaction2->purification2 final_product Final Labeled Oligonucleotide purification2->final_product

Caption: Overall workflow for oligonucleotide labeling.

Signaling Pathway Analogy

signaling_pathway cluster_activation Activation Step cluster_conjugation Conjugation Step Oligo_OH 5'-OH Oligonucleotide Activated_Oligo 5'-O-Tosyl Intermediate (transient) Tosyl_Azide 5-Azidopentyl 4-methylbenzenesulfonate Tosyl_Azide->Oligo_OH Nucleophilic Attack Azido_Oligo 5'-Azido-Oligonucleotide Tosyl_Azide->Azido_Oligo Tosylate Leaving Group Conjugate Labeled Oligonucleotide (Triazole Linkage) Azido_Oligo->Conjugate Alkyne Alkyne-Molecule Alkyne->Conjugate Catalyst Cu(I) Catalyst Catalyst->Conjugate

Caption: Chemical transformation pathway.

References

Application Notes and Protocols for the Synthesis of 1,2,3-Triazoles with 5-Azidopentyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][3] This reaction is characterized by its high yields, mild reaction conditions, and tolerance to a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][4] The 1,2,3-triazole core is a key structural motif in medicinal chemistry, often serving as a stable bioisostere for amide bonds or as a rigid linker to connect different pharmacophores.[5][6]

5-Azidopentyl 4-methylbenzenesulfonate (B104242) is a versatile bifunctional reagent for the synthesis of 1,2,3-triazole derivatives. It possesses an azide (B81097) group for participation in the CuAAC reaction and a tosylate group, which is an excellent leaving group for subsequent nucleophilic substitution reactions. This dual functionality allows for the straightforward synthesis of triazole-containing molecules that can be further elaborated, making it a valuable building block for the construction of compound libraries for drug discovery and for the development of chemical probes and diagnostics.

These application notes provide detailed protocols for the synthesis of 1,2,3-triazoles using 5-azidopentyl 4-methylbenzenesulfonate and their subsequent functionalization.

Data Presentation

Table 1: Representative Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with Various Alkynes

EntryAlkyneProductReaction Time (h)Yield (%)
1Phenylacetylene4-Phenyl-1-(5-(tosyloxy)pentyl)-1H-1,2,3-triazole1295
2Propargyl alcohol(1-(5-(Tosyloxypentyl)-1H-1,2,3-triazol-4-yl)methanol1692
31-Ethynylcyclohexene4-(Cyclohex-1-en-1-yl)-1-(5-(tosyloxy)pentyl)-1H-1,2,3-triazole1888
44-Ethynylanisole4-(4-Methoxyphenyl)-1-(5-(tosyloxy)pentyl)-1H-1,2,3-triazole1493

Table 2: Nucleophilic Substitution of 4-Phenyl-1-(5-(tosyloxy)pentyl)-1H-1,2,3-triazole

EntryNucleophileProductReaction Time (h)Yield (%)
1Sodium azide1-(5-Azidopentyl)-4-phenyl-1H-1,2,3-triazole2485
2Sodium cyanide6-(4-Phenyl-1H-1,2,3-triazol-1-yl)hexanenitrile1878
3Phenol4-Phenyl-1-(5-phenoxypentyl)-1H-1,2,3-triazole3672
4Morpholine4-(5-(4-Phenyl-1H-1,2,3-triazol-1-yl)pentyl)morpholine2482

Experimental Protocols

Protocol 1: General Procedure for the Copper(I)-Catalyzed Synthesis of 1-(5-(Tosyloxypentyl))-1H-1,2,3-triazoles

This protocol describes a general method for the CuAAC reaction between this compound and a terminal alkyne.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the terminal alkyne (1.1 eq.) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add copper(II) sulfate pentahydrate (0.05 eq.) and sodium ascorbate (0.1 eq.).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure 1-(5-(tosyloxy)pentyl)-1H-1,2,3-triazole derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[7][8][9]

Protocol 2: General Procedure for the Nucleophilic Substitution of the Tosylate Group

This protocol outlines a general method for the displacement of the tosylate group from the synthesized 1,2,3-triazole product with a nucleophile.

Materials:

  • 1-(5-(Tosyloxypentyl))-1H-1,2,3-triazole derivative

  • Nucleophile (e.g., sodium azide)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the 1-(5-(tosyloxy)pentyl)-1H-1,2,3-triazole derivative (1.0 eq.) in anhydrous dimethylformamide.

  • Add the nucleophile (1.5 eq.) to the solution.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system to obtain the desired functionalized 1,2,3-triazole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Experimental Workflow

G cluster_0 Step 1: CuAAC Reaction cluster_1 Step 2: Nucleophilic Substitution Start 5-Azidopentyl 4-methylbenzenesulfonate + Terminal Alkyne Reaction CuSO4.5H2O, NaAscorbate t-BuOH/H2O, RT Start->Reaction Workup1 Extraction & Purification Reaction->Workup1 Product1 1-(5-(Tosyloxypentyl))- 1H-1,2,3-triazole Workup1->Product1 Product1_input 1-(5-(Tosyloxypentyl))- 1H-1,2,3-triazole Reaction2 Nucleophile, DMF Heat Product1_input->Reaction2 Workup2 Extraction & Purification Reaction2->Workup2 Final_Product Functionalized 1,2,3-triazole Workup2->Final_Product

Caption: General workflow for the two-step synthesis of functionalized 1,2,3-triazoles.

Application in Drug Discovery: PROTAC Development

The bifunctional nature of the synthesized triazoles makes them ideal linkers for the development of Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

PROTAC_MoA cluster_0 PROTAC Assembly cluster_1 Mechanism of Action POI_ligand Ligand for Protein of Interest (POI) Triazole_Linker 1,2,3-Triazole Linker (from 5-azidopentyl 4-methylbenzenesulfonate) POI_ligand->Triazole_Linker Attach via Nucleophilic Substitution PROTAC PROTAC Molecule Triazole_Linker->PROTAC E3_ligand E3 Ligase Ligand E3_ligand->Triazole_Linker Attach via Click Chemistry Ternary_Complex Formation of POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation of POI Ubiquitination->Degradation PROTAC_Recycling PROTAC Recycling Degradation->PROTAC_Recycling

Caption: Logical workflow for the application of triazole linkers in PROTAC development.

References

Application Notes and Protocols for 5-Azidopentyl 4-methylbenzenesulfonate as a Crosslinking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Azidopentyl 4-methylbenzenesulfonate (B104242) is a versatile heterobifunctional crosslinking agent designed for a two-step sequential conjugation strategy. This reagent possesses two distinct reactive moieties: an azide (B81097) group and a tosylate group. The tosylate group, an excellent leaving group, readily reacts with nucleophilic functional groups found on biomolecules, such as the thiol groups of cysteine residues. The azide group remains inert during the initial reaction and can be subsequently utilized for copper(I)-catalyzed or strain-promoted alkyne-azide cycloaddition reactions, commonly known as "Click Chemistry."[1] This dual reactivity allows for the precise and efficient formation of covalent linkages between two or more molecules, making it a valuable tool in drug development, proteomics, and the study of protein-protein interactions.

Principle of Action

The crosslinking strategy using 5-Azidopentyl 4-methylbenzenesulfonate involves a two-step process, enabling controlled conjugation and minimizing the formation of unwanted homodimers.

Step 1: Nucleophilic Substitution. The tosylate group is susceptible to nucleophilic attack. In the context of protein chemistry, the most common target is the sulfhydryl group of cysteine residues due to its high nucleophilicity at physiological pH. This initial reaction covalently attaches the pentyl-azide linker to the first protein of interest.

Step 2: Azide-Alkyne Cycloaddition (Click Chemistry). The now-tethered azide group can be specifically reacted with a second molecule containing an alkyne functional group. This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological functional groups. This step forms a stable triazole linkage, completing the crosslink between the two molecules.

This sequential approach provides greater control over the crosslinking process compared to homobifunctional crosslinkers, which can lead to a heterogeneous mixture of products.

Diagrams

Crosslinking_Workflow cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Click Chemistry Protein_A Protein A (with Cysteine) Intermediate Azide-labeled Protein A Protein_A->Intermediate Reaction with Tosylate end Crosslinker 5-Azidopentyl 4-methylbenzenesulfonate Crosslinker->Intermediate Final_Product Crosslinked Protein A - Protein B Intermediate->Final_Product Reaction with Azide end Protein_B Protein B (with Alkyne) Protein_B->Final_Product

Caption: Experimental workflow for two-step crosslinking.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general methods for the synthesis of similar azido-tosylate compounds.

Materials:

Procedure:

Step A: Synthesis of 5-Azido-1-pentanol

  • In a round-bottom flask, dissolve 5-bromo-1-pentanol in DMF.

  • Add sodium azide in a slight molar excess (e.g., 1.2 equivalents).

  • Heat the reaction mixture at 60-80°C overnight with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (B1210297) or diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain crude 5-azido-1-pentanol, which can be purified by column chromatography if necessary.

Step B: Synthesis of this compound

  • Dissolve the purified 5-azido-1-pentanol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0°C).

  • Add triethylamine or pyridine (e.g., 1.5 equivalents).

  • Slowly add a solution of p-toluenesulfonyl chloride in anhydrous DCM (e.g., 1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with cold water, 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Two-Step Protein-Protein Crosslinking

This protocol provides a general framework. Optimal concentrations, reaction times, and buffer conditions should be determined empirically for each specific system.

Materials:

  • Protein A (containing an accessible cysteine residue)

  • Protein B (modified to contain an alkyne group, e.g., via reaction with an NHS-alkyne reagent)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-7.5, degassed.

  • Quenching Reagent for Step 1 (optional): e.g., Dithiothreitol (DTT) or 2-Mercaptoethanol.

  • Click Chemistry Catalysts: Copper(II) sulfate (CuSO4), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA or TBTA).

  • Desalting columns or dialysis cassettes.

Procedure:

Step 1: Labeling of Protein A with the Azide-Linker

  • Dissolve Protein A in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare a stock solution of this compound in an organic solvent such as DMSO or DMF.

  • Add the crosslinker solution to the protein solution in a 10-50 fold molar excess. The final concentration of the organic solvent should be kept low (<5% v/v) to avoid protein denaturation.

  • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.

  • (Optional) Quench the reaction by adding a small excess of a thiol-containing reagent like DTT to consume any unreacted tosylate groups.

  • Remove the excess crosslinker and byproducts by size-exclusion chromatography (desalting column) or dialysis against the reaction buffer. The product is Azide-labeled Protein A.

Step 2: Crosslinking of Azide-labeled Protein A to Alkyne-modified Protein B

  • Combine the purified Azide-labeled Protein A and the Alkyne-modified Protein B in a suitable reaction buffer at desired molar ratios (e.g., 1:1, 1:2, or 2:1).

  • Prepare the catalyst solution. For a typical copper-catalyzed click reaction, pre-mix CuSO4 and the chelating ligand in the buffer before adding the reducing agent (sodium ascorbate).

  • Add the catalyst solution to the protein mixture. Final concentrations are typically in the range of 0.1-1 mM CuSO4, 0.5-5 mM ligand, and 1-10 mM sodium ascorbate.

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • The crosslinking reaction can be monitored by SDS-PAGE, where the formation of a higher molecular weight band corresponding to the Protein A-Protein B conjugate will be observed.

  • The final crosslinked product can be purified from unreacted components using appropriate chromatography techniques (e.g., size-exclusion or affinity chromatography).

Data Presentation

Table 1: Recommended Reaction Parameters for Protein Crosslinking

ParameterStep 1: Nucleophilic SubstitutionStep 2: Click Chemistry
Reactants Protein A (with Cys), this compoundAzide-labeled Protein A, Alkyne-modified Protein B
Molar Ratio (Linker:Protein) 10:1 to 50:11:1 to 2:1 (Protein A:Protein B)
pH 7.2 - 8.07.0 - 8.0
Temperature 4°C or Room TemperatureRoom Temperature
Reaction Time 1 - 12 hours1 - 4 hours
Catalyst N/ACuSO4, Sodium Ascorbate, Ligand
Typical Concentrations 1-10 mg/mL Protein0.1-1 mM CuSO4, 1-10 mM Ascorbate

Analysis of Crosslinked Products

The efficiency and specificity of the crosslinking reaction can be assessed by several methods:

  • SDS-PAGE: A simple and rapid method to visualize the formation of the higher molecular weight crosslinked conjugate.

  • Western Blotting: To confirm the identity of the proteins within the crosslinked band.

  • Mass Spectrometry: Provides detailed information about the crosslinked species, including the precise sites of modification and crosslinking. This is the gold standard for characterizing the crosslinked product.

Analysis_Workflow Reaction_Mixture Crosslinking Reaction Mixture SDS_PAGE SDS-PAGE Analysis Reaction_Mixture->SDS_PAGE Visualize Conjugate Purification Purification of Crosslinked Product Reaction_Mixture->Purification Isolate Conjugate Western_Blot Western Blot Analysis SDS_PAGE->Western_Blot Confirm Identity Mass_Spec Mass Spectrometry Analysis Purification->Mass_Spec Detailed Characterization

References

Application Notes and Protocols: Labeling Cell Lysates with Azide-Functionalized Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective labeling of proteins within a complex cell lysate is a powerful technique for studying protein function, identifying post-translational modifications, and discovering drug targets. One of the most robust and widely adopted methods for this purpose is the use of azide-functionalized linkers in conjunction with "click chemistry". This bioorthogonal reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the covalent attachment of a reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag for enrichment) to a target protein that has been metabolically or chemically tagged with an azide (B81097) group.[1][2][3][4][5]

The azide and alkyne groups are virtually absent in biological systems, ensuring that the reaction is highly specific and does not interfere with native cellular processes.[1][6] This protocol provides a detailed methodology for the labeling of proteins in cell lysates using an azide-functionalized linker and a corresponding alkyne-containing reporter molecule.

Principle of the Technology

The core of this methodology is the CuAAC click reaction. In this reaction, a terminal alkyne and an azide undergo a [3+2] cycloaddition to form a stable triazole linkage.[1][5] The reaction is catalyzed by copper(I), which is typically generated in situ from copper(II) sulfate (B86663) (CuSO₄) by a reducing agent such as sodium ascorbate (B8700270).[7][8] To prevent copper-mediated damage to proteins and to enhance the reaction efficiency in aqueous buffers, a chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is commonly used.[1][7][8]

The overall workflow involves two main stages:

  • Introduction of the Azide Moiety : Target proteins in cells are first tagged with an azide group. This can be achieved through various methods, such as metabolic labeling with an azide-containing amino acid analog (e.g., azidohomoalanine) or by using chemical probes that selectively react with specific protein residues and carry an azide handle.[2][4]

  • Click Chemistry Reaction in Lysate : After cell lysis, the azide-tagged proteins are reacted with an alkyne-functionalized reporter molecule (e.g., a fluorescent dye or biotin) via the CuAAC reaction.[9][10] The labeled proteins can then be visualized or enriched for downstream analysis.

Experimental Workflow

The following diagram illustrates the general workflow for labeling cell lysates with azide-functionalized linkers.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_lysis Cell Lysis cluster_click_reaction Click Reaction cluster_analysis Downstream Analysis metabolic_labeling Metabolic Labeling with Azide-Analog cell_lysis Cell Lysis & Protein Quantification metabolic_labeling->cell_lysis prepare_reagents Prepare Click Reaction Cocktail cell_lysis->prepare_reagents click_reaction Incubate Lysate with Cocktail prepare_reagents->click_reaction purification Protein Precipitation/Purification click_reaction->purification analysis SDS-PAGE, Western Blot, or Mass Spectrometry purification->analysis

Caption: General workflow for labeling cell lysates.

Signaling Pathway Diagram: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following diagram illustrates the chemical reaction at the heart of this protocol.

CuAAC_reaction cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product protein_azide Protein-Azide (R-N3) labeled_protein Labeled Protein (Triazole Linkage) protein_azide->labeled_protein + reporter_alkyne Reporter-Alkyne reporter_alkyne->labeled_protein copper Cu(I) from CuSO4 + Sodium Ascorbate copper->labeled_protein catalyzes ligand THPTA Ligand ligand->copper stabilizes

Caption: The CuAAC "click" reaction mechanism.

Materials and Reagents

Stock Solutions
ReagentStock ConcentrationSolventStorage
THPTA 40 mM - 100 mMWater-20°C
Copper (II) Sulfate (CuSO₄) 20 mMWaterRoom Temperature
Sodium Ascorbate 300 mMWater-20°C (prepare fresh)
Azide or Alkyne Detection Reagent 1 mM - 2.5 mMDMSO or Water-20°C (protect from light)

Note: It is crucial to prepare the sodium ascorbate solution fresh for each experiment to ensure its reducing activity.[10]

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental goals.[9][10]

Part 1: Preparation of Cell Lysate
  • Culture and treat cells with the desired azide-functionalized metabolic label (e.g., azidohomoalanine) for a sufficient period to allow incorporation into proteins.

  • Harvest the cells and wash them with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[11]

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.[11]

  • Carefully collect the supernatant.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). Adjust the concentration to 1-5 mg/mL with lysis buffer.[9][10]

Part 2: Click Reaction for Labeling Proteins in Lysate

The final concentration of the azide or alkyne detection reagent can range from 2 µM to 40 µM and should be optimized for each specific application.[9][10] A starting concentration of 20 µM is recommended.[9][10]

  • In a microfuge tube, combine the following reagents in the order listed. Vortex briefly after each addition.

ComponentVolume for a 200 µL Final ReactionFinal Concentration
Protein Lysate (1-5 mg/mL)50 µL0.25 - 1.25 mg/mL
PBS (pH 7.4)100 µL-
Azide/Alkyne Detection Reagent (1 mM)4 µL20 µM
THPTA (40 mM)10 µL2 mM
CuSO₄ (20 mM)10 µL1 mM
Sodium Ascorbate (300 mM)10 µL15 mM
Total Volume 184 µL

Note: The volumes can be scaled as needed, maintaining the relative ratios of the components.[10]

  • Protect the reaction mixture from light, especially if using a fluorescent detection reagent.

  • Incubate the reaction at room temperature for 30 minutes to 2 hours.[9][11] Longer incubation times may improve labeling efficiency.[10]

Part 3: Protein Precipitation and Purification (Optional but Recommended)

This step is to remove unreacted reagents.

  • To the 200 µL reaction mixture, add 600 µL of methanol (B129727) and vortex.[9][10]

  • Add 150 µL of chloroform (B151607) and vortex.[9][10]

  • Add 400 µL of deionized water and vortex.[9][10]

  • Centrifuge at 13,000-20,000 x g for 5 minutes. A protein pellet will form at the interface of the aqueous and organic layers.[9][10]

  • Carefully remove the upper aqueous layer.

  • Add 450 µL of methanol and vortex.

  • Centrifuge at 13,000-20,000 x g for 5 minutes to pellet the protein.[9][10]

  • Carefully discard the supernatant.

  • Repeat the methanol wash (steps 6-8) one more time.

  • Air-dry the protein pellet for at least 15 minutes.[9][10]

  • The labeled protein pellet can be stored at -20°C or resuspended in an appropriate buffer for downstream analysis.

Downstream Analysis

The labeled proteins are now ready for various downstream applications:

  • Visualization : Resuspend the pellet in SDS-PAGE loading buffer, run on a polyacrylamide gel, and visualize fluorescently labeled proteins using an appropriate gel scanner.

  • Enrichment : If a biotin tag was used, the labeled proteins can be enriched using streptavidin-coated beads for subsequent identification by mass spectrometry.[2][3]

  • Western Blotting : Labeled proteins can be detected by western blot using an antibody against the reporter tag (e.g., anti-biotin).

Troubleshooting

IssuePossible CauseSuggestion
Low Labeling Signal - Inefficient metabolic labeling- Degraded sodium ascorbate- Insufficient incubation time- Optimize metabolic labeling conditions (concentration and time).- Always use freshly prepared sodium ascorbate.- Increase the click reaction incubation time.
High Background - High concentration of detection reagent- Insufficient washing after precipitation- Titrate down the concentration of the azide/alkyne detection reagent.- Ensure thorough washing of the protein pellet.
Protein Precipitation Issues - Incorrect solvent ratios- Ensure accurate pipetting of methanol, chloroform, and water.

Conclusion

Labeling cell lysates with azide-functionalized linkers via click chemistry is a versatile and powerful tool in chemical biology and proteomics. The high specificity and efficiency of the CuAAC reaction allow for robust and reliable labeling of target proteins in complex mixtures. By following the detailed protocols and understanding the principles outlined in these application notes, researchers can successfully apply this technology to a wide range of biological questions.

References

Application Note: In Situ Preparation of Copper(I) Catalyst for Azide-Alkyne Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly efficient, reliable, and regiospecific method for forming 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction is widely used in bioconjugation, drug discovery, and materials science due to its high yields and tolerance of a wide range of functional groups.[3][4] The catalytically active species is the Copper(I) ion. However, Cu(I) salts are prone to oxidation to the inactive Cu(II) state and can undergo disproportionation.[5][6]

A more reliable and convenient approach is the in situ generation of the Cu(I) catalyst from a stable Copper(II) precursor, typically using a mild reducing agent.[7][8] This method ensures a consistent supply of the active catalyst throughout the reaction, preventing oxidation by dissolved oxygen.[9] This application note provides a detailed protocol for the in situ preparation of a Cu(I) catalyst and its application in the reaction of 5-Azidopentyl 4-methylbenzenesulfonate (B104242) with a terminal alkyne.

The Catalytic Process: From Precursor to Product

The in situ generation of the Cu(I) catalyst is the first step in the CuAAC reaction. The process involves the reduction of a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), by a reducing agent like sodium ascorbate (B8700270).[10] The resulting Cu(I) ion is stabilized by a ligand, which also accelerates the catalytic cycle.[11][12]

The stabilized Cu(I) catalyst then coordinates with the terminal alkyne to form a copper-acetylide intermediate. This intermediate reacts with the azide (B81097) (e.g., 5-Azidopentyl 4-methylbenzenesulfonate) in a stepwise manner to form a six-membered copper-triazolide intermediate, which then undergoes protonolysis to release the 1,2,3-triazole product and regenerate the active catalyst.[1][7]

CuAAC_Mechanism cluster_reduction Catalyst Generation cluster_cycle Catalytic Cycle CuII Cu(II)SO₄ (Precursor) CuI Cu(I) (Active Catalyst) CuII->CuI Ascorbate Sodium Ascorbate (Reductant) Ascorbate->CuI Reduction Cu_Acetylide Cu(I)-Acetylide Intermediate CuI->Cu_Acetylide Alkyne Terminal Alkyne Alkyne->Cu_Acetylide Azide 5-Azidopentyl 4-methylbenzenesulfonate Metallacycle Copper-Triazolide Intermediate Azide->Metallacycle Cu_Acetylide->Metallacycle Metallacycle->CuI Regeneration Product 1,4-Disubstituted Triazole Product Metallacycle->Product

Caption: Catalytic cycle of the CuAAC reaction with in situ catalyst generation.

Key Reagents for In Situ Catalyst Preparation

The success of the CuAAC reaction relies on the appropriate choice of precursor, reducing agent, and ligand.

Reagent TypeExample(s)Role & Key Characteristics
Copper(II) Precursor Copper(II) sulfate (CuSO₄)Stable, inexpensive, and readily available Cu(II) salt. It is not catalytically active until reduced.[7][13]
Reducing Agent Sodium AscorbateThe most common reducing agent for this reaction.[12] It rapidly reduces Cu(II) to Cu(I) and helps protect the catalyst from re-oxidation by scavenging dissolved oxygen.[9]
Stabilizing Ligand THPTA, BTTAA, TBTAChelates the Cu(I) ion, preventing oxidation and disproportionation.[5] Ligands accelerate the reaction and, in the case of water-soluble ligands like THPTA and BTTAA, improve biocompatibility and reduce cytotoxicity.[14][15][16]
Comparison of Common Cu(I) Stabilizing Ligands

The choice of ligand can significantly impact reaction kinetics, efficiency, and suitability for different applications, particularly in biological contexts.

LigandWater SolubilityBiocompatibilityReaction KineticsRecommended Use
TBTA LowLowVery HighOrganic synthesis.[16]
THPTA HighModerateModerateAqueous synthesis, bioconjugation.[9][14][16]
BTTAA ModerateVery HighVery HighIn vivo and in vitro biological applications.[14][16]

Experimental Workflow and Protocols

A typical workflow involves the preparation of stock solutions, followed by the sequential addition of reagents to the reaction mixture. The reducing agent is usually added last to initiate the reaction.

Workflow A 1. Prepare Stock Solutions (Azide, Alkyne, CuSO₄, Ligand, Na-Ascorbate) B 2. Combine Azide and Alkyne in Reaction Solvent A->B C 3. Add Ligand Solution B->C D 4. Add CuSO₄ Solution (Forms Cu(II)-Ligand Complex) C->D E 5. Add Sodium Ascorbate (Initiates Reaction by Reducing Cu(II) to Cu(I)) D->E F 6. Incubate Reaction (Room Temp, 30-60 min) E->F G 7. Analyze and Purify Product F->G

Caption: General experimental workflow for the CuAAC reaction.

Protocol: Synthesis of a 1,2,3-Triazole using this compound

This protocol describes a general procedure for the reaction of this compound with a generic terminal alkyne (e.g., Phenylacetylene) in an aqueous/organic co-solvent system using a THPTA ligand.

Materials:

  • This compound (Azide)

  • Phenylacetylene (Alkyne)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate (Na-Ascorbate)

  • Solvent: e.g., a mixture of tert-Butanol and Water (1:1 v/v) or DMSO and Water.

  • Deionized Water

  • Nitrogen or Argon gas (optional, for degassing)

Stock Solutions:

  • Azide Solution: Prepare a 100 mM solution of this compound in the chosen organic solvent (e.g., tert-Butanol or DMSO).

  • Alkyne Solution: Prepare a 110 mM solution of Phenylacetylene in the organic solvent (1.1 equivalents).

  • CuSO₄ Solution: Prepare a 20 mM solution of CuSO₄·5H₂O in deionized water.[17]

  • THPTA Ligand Solution: Prepare a 50 mM solution of THPTA in deionized water.[12]

  • Sodium Ascorbate Solution: Prepare a 100 mM solution of Sodium Ascorbate in deionized water. Note: This solution should be prepared fresh before use as it can degrade over time.[17]

Reaction Procedure:

  • To a suitable reaction vessel, add the azide solution (e.g., 100 µL, 0.01 mmol, 1.0 eq).

  • Add the reaction solvents (e.g., 400 µL of tert-Butanol and 500 µL of water) to achieve the desired final concentration (e.g., ~10 mM).

  • Add the alkyne solution (100 µL, 0.011 mmol, 1.1 eq).

  • Create a pre-mixed catalyst solution by combining the THPTA ligand solution (e.g., 25 µL, 0.00125 mmol, 5 eq relative to copper) and the CuSO₄ solution (e.g., 12.5 µL, 0.00025 mmol, 0.025 eq relative to azide).[12] Vortex briefly.

  • Add the pre-mixed catalyst solution to the reaction mixture containing the azide and alkyne.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 50 µL, 0.005 mmol, 0.5 eq relative to azide).[12]

  • If necessary, degas the solution by bubbling with nitrogen or argon for 5-10 minutes to remove dissolved oxygen, although the presence of excess ascorbate often makes this step unnecessary.[9]

  • Seal the vessel and stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 30-60 minutes, yielding nearly quantitative conversion.[9][17]

  • Upon completion, the product can be isolated using standard workup and purification procedures (e.g., extraction, chromatography).

Typical Reaction Parameters

The following table summarizes typical concentration ranges for the CuAAC reaction components. These can be optimized for specific substrates.

ComponentMolar Equivalents (relative to limiting reagent)Typical Final Concentration
Azide or Alkyne1.0 (Limiting Reagent)1 - 100 mM
Alkyne or Azide1.0 - 2.01 - 200 mM
CuSO₄0.01 - 0.1 (1-10 mol%)0.05 - 0.25 mM[12]
Ligand (e.g., THPTA)0.05 - 0.5 (5:1 ratio to Copper)0.25 - 1.25 mM[12]
Sodium Ascorbate0.1 - 1.0 (10-100 mol%)1 - 5 mM[12]

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Yield 1. Degraded sodium ascorbate solution.2. Oxidation of Cu(I) catalyst.3. Impure reagents.1. Always prepare sodium ascorbate solution fresh.2. Increase the ligand-to-copper ratio (e.g., up to 10:1). Ensure sufficient ascorbate is present.[11]3. Verify reagent purity.
Reaction Stalls Insufficient catalyst concentration for dilute reactions.For reactions with low substrate concentrations (<1 mM), increase the absolute concentration of the copper catalyst and ligand.[18]
Side Product Formation Oxidative homocoupling of the alkyne (Glaser coupling).Ensure an excess of reducing agent (sodium ascorbate) is present throughout the reaction to suppress Cu(II) formation.
In Bioconjugation Interference from thiol-containing molecules (e.g., glutathione, cysteine).Use a higher concentration of a robust ligand like THPTA or BTTAA. An excess of copper may be required to saturate the thiol binding sites.[11]

References

Troubleshooting & Optimization

Optimizing reaction conditions for 5-Azidopentyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Azidopentyl 4-methylbenzenesulfonate (B104242).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 5-Azidopentyl 4-methylbenzenesulfonate, which is typically prepared by the tosylation of 5-azido-1-pentanol.

Issue 1: Low or No Product Yield

Low or no yield of the desired this compound is a frequent problem. The underlying causes can range from reagent quality to suboptimal reaction conditions.

Possible Causes and Solutions:

CauseRecommended Solution
Degraded p-Toluenesulfonyl Chloride (TsCl) Use freshly opened or purified TsCl. The quality of TsCl is crucial for a successful reaction.[1]
Presence of Water in the Reaction Ensure all glassware is flame-dried and solvents are anhydrous. TsCl readily hydrolyzes in the presence of moisture.
Inefficient Base Use a non-nucleophilic, sterically hindered base like triethylamine (B128534) (TEA) or pyridine (B92270) to scavenge the HCl byproduct. Ensure the base is dry and used in appropriate molar excess (typically 1.1-1.5 equivalents).
Low Reaction Temperature While the reaction is often started at 0°C to control the initial exothermic reaction, it may require warming to room temperature or slightly above to proceed to completion.[2][3] Monitor the reaction by TLC to determine the optimal temperature profile.
Steric Hindrance For hindered alcohols, a stronger base or a more reactive tosylating agent might be necessary.[1] However, for a primary alcohol like 5-azido-1-pentanol, this is less likely to be an issue.

Troubleshooting Workflow for Low Yield:

start Low or No Yield check_reagents Verify Quality of Starting Materials (TsCl, Alcohol, Base) start->check_reagents check_conditions Review Reaction Conditions (Anhydrous, Temperature) check_reagents->check_conditions Reagents OK re_optimize Re-run Reaction with Optimized Parameters check_reagents->re_optimize Reagents Faulty check_workup Analyze Work-up Procedure check_conditions->check_workup Conditions OK check_conditions->re_optimize Conditions Suboptimal side_reactions Investigate Potential Side Reactions check_workup->side_reactions Work-up OK check_workup->re_optimize Work-up Inefficient side_reactions->re_optimize Side Reactions Identified end_product Successful Synthesis re_optimize->end_product

Caption: A logical workflow for troubleshooting low product yield.

Issue 2: Presence of Impurities and Side Products

The final product may be contaminated with unreacted starting material or various side products, complicating purification.

Common Impurities and Mitigation Strategies:

Impurity/Side ProductFormation MechanismPrevention/Removal
Unreacted 5-azido-1-pentanol Incomplete reaction.Increase reaction time, temperature, or equivalents of TsCl. Unreacted alcohol can be removed by aqueous work-up or column chromatography.
Di(5-azidopentyl) ether Reaction of the tosylate product with unreacted starting alcohol under basic conditions.Add TsCl slowly to the solution of the alcohol and base to keep the alcohol concentration low once the tosylate begins to form.
5-Chloropentyl azide Nucleophilic substitution of the tosylate by chloride ions from TsCl. This is more common with more stable carbocations (e.g., benzylic alcohols) but can occur.[4]Use a tosylating agent without a chloride leaving group, such as tosyl anhydride (B1165640) (Ts₂O), though this is more expensive.
Elimination Product (5-azido-1-pentene) Strong, bulky bases and high temperatures can favor elimination over substitution.[5]Use a non-bulky base like pyridine or triethylamine and maintain moderate reaction temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the tosylation of 5-azido-1-pentanol?

A1: Dichloromethane (DCM) is a commonly used solvent as it is aprotic and dissolves the reactants well.[3] Tetrahydrofuran (THF) can also be used.[3] Pyridine can serve as both the solvent and the base. The key is to use a dry, aprotic solvent to prevent hydrolysis of the tosyl chloride.[5]

Q2: Which base is most effective for this reaction?

A2: Triethylamine (TEA) and pyridine are the most common choices. They act as HCl scavengers without being strongly nucleophilic. For particularly stubborn reactions, stronger, non-nucleophilic bases might be considered, but this is usually unnecessary for primary alcohols. Some procedures also report the use of inorganic bases like potassium carbonate.[6]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most effective method. Use a solvent system such as ethyl acetate (B1210297)/hexanes. The product, being more nonpolar than the starting alcohol, will have a higher Rf value. The disappearance of the alcohol spot indicates the reaction is complete.

Q4: What are the recommended storage conditions for this compound?

A4: The product should be stored at low temperatures (e.g., -20°C) and protected from light and moisture to prevent degradation.[5] Tosylates are good leaving groups, meaning the compound can be susceptible to decomposition over time.

Q5: Can I use methanesulfonyl chloride (MsCl) instead of TsCl?

A5: Yes, mesylates (OMs) are also excellent leaving groups, similar to tosylates (OTs).[7] The reaction conditions for mesylation are very similar to tosylation, typically involving MsCl and a base like triethylamine in DCM.[8]

Experimental Protocols

Synthesis of this compound

This protocol details the tosylation of 5-azido-1-pentanol.

Materials:

  • 5-azido-1-pentanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-azido-1-pentanol (1.0 eq.) in anhydrous DCM (approx. 10 volumes) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (1.5 eq.) or pyridine (1.5 eq.) to the stirred solution.

  • Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains close to 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature.[3]

  • Monitor the reaction by TLC until the starting alcohol is consumed (typically 4-12 hours).

  • Once complete, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Reaction Pathway:

reactant1 5-azido-1-pentanol plus1 + reactant2 p-Toluenesulfonyl chloride (TsCl) arrow Base (e.g., TEA) Solvent (e.g., DCM) product This compound reactant2->product Tosylation plus2 + byproduct [TEA-H]+Cl-

Caption: The overall chemical transformation for the synthesis.

References

Technical Support Center: Optimizing Click Reaction Yields with Tos-pentane-azide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you improve the yield of your copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, with a focus on using Tos-pentane-azide.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low or no yield in a CuAAC reaction using Tos-pentane-azide?

A1: Low or no product yield in a CuAAC reaction can stem from several factors:

  • Catalyst Inactivity: The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) state by dissolved oxygen. Insufficient reducing agent, such as sodium ascorbate (B8700270), or exposure to air can lead to catalyst deactivation.[1]

  • Poor Reagent Quality: Degradation of the Tos-pentane-azide or the alkyne starting materials can prevent the reaction from proceeding. The purity of solvents and other reagents is also critical.[1] Organic azides are generally stable but should be handled with care.[2]

  • Substrate-Specific Issues: Steric hindrance around the azide (B81097) or alkyne functional groups can impede the reaction.[3][4] Additionally, some substrates may chelate the copper catalyst, making it unavailable for the cycloaddition.[1]

  • Inappropriate Reaction Conditions: Incorrect solvent, pH, temperature, or concentration of reactants and catalyst can all lead to poor yields.[3]

Q2: How can I be sure my Tos-pentane-azide is stable under the reaction conditions?

A2: While many organic azides are stable at room temperature, their stability can be influenced by the specific molecular structure.[2] For a novel or less-common azide like Tos-pentane-azide, it is prudent to:

  • Assess Purity: Before use, verify the purity of your synthesized Tos-pentane-azide using techniques like NMR or mass spectrometry.

  • Storage: Store the azide under appropriate conditions, typically at low temperatures and protected from light, to prevent degradation.

  • Small-Scale Test: Perform a small-scale test reaction with a simple, reliable alkyne to confirm the reactivity of your azide batch.

Q3: What are the ideal stoichiometric ratios for the reactants and catalyst?

A3: While a 1:1 stoichiometric ratio of azide to alkyne is the theoretical ideal, it is often beneficial to use a slight excess (1.1 to 1.5 equivalents) of the more accessible or less precious reactant to drive the reaction to completion. For the catalyst, typical loadings for the copper source (e.g., CuSO₄·5H₂O) are in the range of 1-5 mol%. The reducing agent, sodium ascorbate, is usually added in a 2- to 10-fold excess relative to the copper catalyst to maintain a sufficient concentration of Cu(I).[5]

Q4: My reaction mixture turned a strange color and a precipitate formed. What happened?

A4: Color changes are expected as copper transitions between its Cu(I) and Cu(II) oxidation states. However, the formation of an insoluble precipitate could indicate several issues:

  • Product Insolubility: The resulting triazole product may be insoluble in the chosen reaction solvent.

  • Copper Acetylide Formation: Under certain conditions, insoluble copper acetylides can form, which are off-cycle and catalytically inactive.

  • Biomolecule Aggregation: If working with biological macromolecules, byproducts from the ascorbate reduction can sometimes cause aggregation.

Troubleshooting Guide

This section addresses specific issues that can lead to low yields in your click reactions with Tos-pentane-azide.

Problem Potential Cause Recommended Solution
Low or No Product Formation Catalyst Oxidation (Inactive Cu(II)) - Degas solvents and reaction mixtures by bubbling with an inert gas (e.g., argon or nitrogen) before adding the copper catalyst.[6] - Ensure a fresh, high-quality source of sodium ascorbate is used.[7] - Increase the concentration of sodium ascorbate (e.g., 5-10 mol%).[1]
Poor Reagent Quality - Confirm the purity of Tos-pentane-azide and the alkyne via NMR or mass spectrometry. - Use high-purity, anhydrous solvents.[8]
Suboptimal Copper Source - Use a readily soluble Cu(II) salt like CuSO₄·5H₂O with a reducing agent.[7] - Alternatively, for sensitive substrates, a Cu(I) source like CuI or CuBr can be used, but may require an organic base and careful exclusion of oxygen.[6][9]
Incomplete Conversion Insufficient Catalyst Loading or Turnover - Increase the copper catalyst loading (e.g., up to 10 mol%). - Add a stabilizing ligand for the Cu(I) catalyst.[7]
Low Reactant Concentration - If possible, increase the concentration of the reactants. Dilute conditions can significantly slow down the reaction rate.
Steric Hindrance - Increase the reaction temperature (e.g., to 40-60 °C) or extend the reaction time.[9][10] - Consider using a ligand that can accelerate the reaction of sterically hindered substrates.[3]
Presence of Side Products Oxidative Homocoupling of Alkyne (Glaser Coupling) - This side reaction is promoted by Cu(II) and oxygen. Ensure thorough degassing and an adequate excess of reducing agent.[1]
Degradation of Sensitive Substrates - Use a copper-stabilizing ligand to minimize the generation of reactive oxygen species. - Lower the reaction temperature.

Experimental Protocols

General Protocol for CuAAC with Tos-pentane-azide

This protocol provides a starting point and may require optimization for specific alkynes.

Materials:

  • Tos-pentane-azide

  • Alkyne

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Solvent (e.g., a 1:1 mixture of t-BuOH/H₂O, DMF, or DMSO)[8][11]

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 M stock solution of sodium L-ascorbate in deionized water. Note: This solution should be prepared fresh for each use.

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve Tos-pentane-azide (1.0 equivalent) and the alkyne (1.0-1.2 equivalents) in the chosen solvent.[1]

    • Degas the solution by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

    • To the degassed solution, add the CuSO₄·5H₂O stock solution to a final concentration of 1-5 mol%.

    • Initiate the reaction by adding the freshly prepared sodium L-ascorbate stock solution to a final concentration of 5-10 mol%.

  • Reaction Monitoring and Work-up:

    • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.

    • If the reaction is sluggish, gentle heating (e.g., 40-60 °C) can be applied.[10]

    • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing Reaction Parameters

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Yield check_reagents Verify Reagent Quality (Azide, Alkyne, Solvents) start->check_reagents check_catalyst Assess Catalyst System (Copper Source, Reducing Agent) check_reagents->check_catalyst product_observed Product Observed? check_catalyst->product_observed optimize_conditions Optimize Reaction Conditions (Concentration, Temperature, Time) consider_ligand Introduce a Stabilizing Ligand optimize_conditions->consider_ligand end Improved Yield consider_ligand->end incomplete_conversion Incomplete Conversion product_observed->incomplete_conversion Yes no_product No Product product_observed->no_product No incomplete_conversion->optimize_conditions no_product->optimize_conditions CuAAC_Components cluster_reactants Reactants cluster_catalyst Catalytic System Azide Tos-pentane-azide CuI Active Cu(I) Catalyst Azide->CuI Alkyne Alkyne Alkyne->CuI CuII Cu(II) Source (e.g., CuSO4) CuII->CuI Reducer Reducing Agent (e.g., Na-Ascorbate) Reducer->CuII reduces Ligand Stabilizing Ligand (e.g., THPTA, TBTA) CuI->Ligand stabilized by Product 1,2,3-Triazole Product CuI->Product catalyzes

References

Addressing solubility issues of 5-Azidopentyl 4-methylbenzenesulfonate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 5-Azidopentyl 4-methylbenzenesulfonate (B104242) in aqueous solutions during their experiments.

Troubleshooting Guide

Issue: Precipitation or cloudiness observed upon addition of 5-Azidopentyl 4-methylbenzenesulfonate to an aqueous buffer.

This is a common issue as this compound, like many tosylate-containing compounds, has limited solubility in purely aqueous solutions. The nonpolar nature of the methylbenzenesulfonate group and the pentyl chain contribute to its hydrophobicity.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Step 1: Prepare a Concentrated Stock Solution cluster_2 Step 2: Dilution into Aqueous Buffer cluster_3 Step 3: Assess Outcome cluster_4 Troubleshooting Further Issues cluster_5 Step 4: Optimization start Precipitation or cloudiness in aqueous solution stock_solution Dissolve compound in a water-miscible organic solvent (e.g., DMSO, DMF) start->stock_solution dilution Add the stock solution dropwise to the vortexing aqueous buffer stock_solution->dilution outcome Observe for precipitation dilution->outcome no_precipitate Solution remains clear. Proceed with experiment. outcome->no_precipitate No precipitate_persists Precipitate still forms. outcome->precipitate_persists Yes optimization Decrease final concentration Increase percentage of co-solvent Consider alternative co-solvents (e.g., TCEP-compatible solvents) precipitate_persists->optimization G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh this compound add_dmso Add anhydrous DMSO weigh->add_dmso dissolve Vortex to dissolve (gentle warming if needed) add_dmso->dissolve add_stock Dropwise addition of stock to vortexing buffer dissolve->add_stock prepare_buffer Prepare aqueous buffer prepare_buffer->add_stock mix Continue vortexing add_stock->mix inspect Inspect for precipitation mix->inspect

Identifying and minimizing side reactions in 5-Azidopentyl 4-methylbenzenesulfonate applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions when using 5-Azidopentyl 4-methylbenzenesulfonate (B104242).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Synthesis of 5-Azidopentyl 4-methylbenzenesulfonate

Q1: I am preparing this compound from 5-azidopentan-1-ol (B1310545) and tosyl chloride, and I'm observing a significant amount of a byproduct with a mass corresponding to a chloro-alkane. What is happening and how can I prevent it?

A1: This is a common side reaction in tosylation procedures. The byproduct you are observing is likely 1-azido-5-chloropentane. It forms when the chloride ion, a byproduct of the reaction between the alcohol and tosyl chloride, acts as a nucleophile and displaces the newly formed tosylate group. This subsequent reaction is an SN2 displacement of a good leaving group (tosylate) by a reasonably good nucleophile (chloride).

Troubleshooting:

  • Temperature Control: This side reaction is highly dependent on temperature.[1] Running the tosylation at low temperatures (typically 0 °C to -10 °C) significantly minimizes the rate of this nucleophilic attack by the chloride ion.[1]

  • Base Selection: Using a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is standard. Pyridine can also act as the solvent. The base neutralizes the HCl generated, preventing it from protonating the starting alcohol and deactivating it.

  • Reaction Time: Monitor the reaction progress by TLC. Once the starting alcohol is consumed, work up the reaction promptly to avoid prolonged exposure of the product to the reaction conditions, which could favor byproduct formation.

Quantitative Data on Byproduct Formation (Illustrative Example for a Primary Alcohol):

Reaction Temperature (°C)Desired Tosylate Yield (%)Chloro-alkane Byproduct Yield (%)
406530
25 (Room Temperature)8015
0>95<5
-10>98<2

Note: This data is illustrative for a typical primary alcohol tosylation and highlights the general trend. Actual yields may vary depending on the specific substrate and reaction conditions.

2. Nucleophilic Substitution Reactions using this compound

Q2: I am performing a nucleophilic substitution on this compound with a primary/secondary amine, but I am getting a low yield of my desired product and observing the formation of an alkene. What is this side reaction and how can I minimize it?

A2: The formation of an alkene (5-azidopent-1-ene) is due to a competing E2 (elimination) reaction. In this reaction, your amine is acting as a base, abstracting a proton from the carbon adjacent to the carbon bearing the tosylate group, which leads to the elimination of the tosylate and the formation of a double bond. Since this compound is a primary tosylate, the SN2 reaction is generally favored, but elimination can become significant under certain conditions.

Troubleshooting:

  • Choice of Base/Nucleophile: While your amine is the intended nucleophile, its basicity will influence the extent of the E2 side reaction. For primary tosylates, SN2 is generally favored over E2, especially with good, non-bulky nucleophiles. If your amine is particularly bulky, it will favor the E2 pathway.[2]

  • Temperature: Higher temperatures favor elimination over substitution. Running the reaction at the lowest temperature that allows for a reasonable reaction rate will maximize the yield of the SN2 product.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally recommended for SN2 reactions. They solvate the cation of the nucleophile, leaving the anion more "naked" and nucleophilic, which favors the SN2 pathway.

  • Use of a Non-nucleophilic Base: If your nucleophile is a salt (e.g., the hydrochloride salt of an amine), you will need to add a base to deprotonate it. In this case, using a non-nucleophilic, sterically hindered base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a mild inorganic base like K₂CO₃ can be advantageous over using an excess of the amine nucleophile as the base.

Quantitative Data on SN2 vs. E2 Competition (Illustrative Example for a Primary Tosylate):

Nucleophile/BaseSolventTemperature (°C)SN2 Product Yield (%)E2 Product Yield (%)
Piperidine (B6355638)DMF25>95<5
PiperidineDMF808515
Potassium tert-butoxide (a bulky, strong base)THF25<10>90
Sodium AzideDMF25>98<2

Note: This data is illustrative for a typical primary alkyl tosylate and demonstrates the influence of the nucleophile/base and temperature on the reaction outcome.

3. Stability and Handling

Q3: Are there any stability concerns with this compound?

A3: Yes, organic azides are energetic compounds and should be handled with care. The stability of organic azides is often assessed by the carbon-to-nitrogen ratio. While this compound is generally considered to be relatively stable for a small organic azide, it is still important to take precautions.

Handling Recommendations:

  • Avoid Heat and Shock: Do not heat organic azides unnecessarily. Avoid grinding the solid or subjecting it to mechanical shock.

  • Storage: Store in a cool, dark place.

  • Scale: When working with azides for the first time, it is always prudent to start with small-scale reactions.

  • Incompatible Materials: Avoid contact with strong acids, which can form the highly toxic and explosive hydrazoic acid. Also, avoid contact with heavy metals, as this can lead to the formation of highly sensitive heavy metal azides.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the conversion of 5-azidopentan-1-ol to this compound.

Materials:

  • 5-azidopentan-1-ol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (B109758) (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

Procedure:

  • Dissolve 5-azidopentan-1-ol (1.0 eq) in anhydrous pyridine at 0 °C in a round-bottom flask equipped with a magnetic stir bar.

  • Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC (e.g., using a 3:1 hexane:ethyl acetate (B1210297) eluent).

  • Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding cold water.

  • Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by water, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (<30 °C).

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Nucleophilic Substitution with a Secondary Amine (e.g., Piperidine)

This protocol details the reaction of this compound with piperidine to form 1-(5-azidopentyl)piperidine.

Materials:

  • This compound

  • Piperidine

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar.

  • Add potassium carbonate (1.5 eq) to the solution.

  • Add piperidine (1.2 eq) to the stirred suspension.

  • Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 40-50 °C, if the reaction is slow) and monitor its progress by TLC.

  • Upon completion, add water to the reaction mixture and extract with DCM (3x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Reaction_Pathway cluster_0 Synthesis of this compound 5-azidopentan-1-ol 5-azidopentan-1-ol TsCl_Pyridine TsCl, Pyridine 0 °C 5-azidopentan-1-ol->TsCl_Pyridine Product 5-Azidopentyl 4-methylbenzenesulfonate TsCl_Pyridine->Product Side_Product_1 1-azido-5-chloropentane TsCl_Pyridine->Side_Product_1 Side Reaction (minimized at low temp)

Caption: Synthesis pathway and a common side reaction.

SN2_vs_E2 cluster_1 Reaction Conditions Start 5-Azidopentyl 4-methylbenzenesulfonate + Nucleophile/Base SN2_Conditions Good, non-bulky nucleophile Low Temperature Polar Aprotic Solvent Start->SN2_Conditions Favored Pathway E2_Conditions Bulky/Strong Base High Temperature Start->E2_Conditions Side Reaction Pathway SN2_Product Substitution Product (Desired) SN2_Conditions->SN2_Product Favored Pathway E2_Product Elimination Product (5-azidopent-1-ene) E2_Conditions->E2_Product Side Reaction Pathway Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Identify the Reaction Stage Start->Check_Reaction Tosylation Tosylation Step Check_Reaction->Tosylation Substitution Nucleophilic Substitution Step Check_Reaction->Substitution Impurity_Chloro Is a chloro-alkane observed? Tosylation->Impurity_Chloro Impurity_Alkene Is an alkene observed? Substitution->Impurity_Alkene Solution_Chloro Lower reaction temperature (0°C or below) Impurity_Chloro->Solution_Chloro Solution_Alkene Use a less bulky nucleophile Lower reaction temperature Use a polar aprotic solvent Impurity_Alkene->Solution_Alkene

References

Technical Support Center: Purification of Products from 5-Azidopentyl 4-methylbenzenesulfonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from 5-Azidopentyl 4-methylbenzenesulfonate (B104242).

5-Azidopentyl 4-methylbenzenesulfonate is a versatile bifunctional linker. Its azide (B81097) group readily participates in copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry) to form stable triazoles, while the tosylate group is an excellent leaving group for nucleophilic substitution reactions.[1] The purification of products from these reactions can present unique challenges, including handling potentially energetic azide-containing molecules and removing specific reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of reactions for this compound and their common impurities?

This linker is primarily used in two types of reactions:

  • Nucleophilic Substitution: The tosylate group is displaced by a nucleophile. Common impurities include unreacted starting material, the displaced p-toluenesulfonate anion (as a salt), and side products from competing elimination reactions.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group reacts with a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole.[2][3] Key impurities are residual copper catalysts, unreacted starting materials (the alkyne or the azide), and potential alkyne homocoupling byproducts.[4]

Q2: How can I safely handle and purify azide-containing compounds?

Working with organic azides requires strict safety protocols due to their potential to be energetic and decompose explosively under certain conditions like heat, shock, or friction.[5][6][7]

  • Stability Assessment: Before purification, assess the stability of your azide compound. The Carbon-to-Nitrogen ratio is a useful guideline.[5][7]

  • Handling Precautions: Always use plastic or ceramic spatulas, as heavy metal azides can be highly shock-sensitive.[5] Work in a chemical fume hood and consider using a blast shield for potentially explosive azides.[5][7]

  • Solvent Choice: Avoid using halogenated solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) with azides, as this can lead to the formation of dangerously explosive di- and tri-azidomethane.[5][6][8]

  • Concentration: Avoid concentrating azide solutions to dryness using rotary evaporation, especially for compounds with a low carbon-to-nitrogen ratio.[5] Purification by distillation is generally not recommended unless performed on a small scale with extreme caution.[8][9]

Q3: How can I visualize my azide product on a Thin-Layer Chromatography (TLC) plate if it's not UV-active?

Many organic azides lack a strong UV chromophore. A reliable visualization method involves a two-step chemical staining process: the azide is first reduced to an amine on the TLC plate, which can then be stained with a ninhydrin (B49086) solution to produce a colored spot.[5]

Q4: What is the most effective way to remove the copper catalyst from my CuAAC (Click) reaction?

Residual copper can interfere with downstream applications and should be removed. An effective method is to wash the organic solution of your product with an aqueous solution of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) or ammonia/ammonium chloride, which will sequester the copper ions into the aqueous phase.[4]

Q5: My triazole product from a click reaction is highly polar and streaks on silica (B1680970) gel. What are my purification options?

Purifying polar compounds on standard silica gel can be difficult.[4] Consider the following alternatives:

  • Reverse-Phase Chromatography (C18): This is often effective for polar compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for the separation of highly polar molecules.[4]

  • Eluent Modification: For standard silica gel chromatography, adding a small amount of a polar modifier like methanol (B129727) or a base like triethylamine (B128534) to the eluent can help improve the peak shape and reduce streaking.[4]

Q6: How can I remove unreacted p-toluenesulfonyl chloride (TsCl) or its hydrolysis product, p-toluenesulfonic acid, from my reaction mixture?

  • Excess TsCl: Unreacted tosyl chloride can be quenched by adding a small amount of a nucleophile like water or an amine. A novel method involves reacting the excess TsCl with cellulosic material, such as filter paper, which can then be removed by filtration.[10]

  • p-Toluenesulfonic Acid: This acidic byproduct can typically be removed by washing the organic reaction mixture with a mild aqueous base, such as a saturated sodium bicarbonate solution.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield After Column Chromatography * The product is highly polar and is retained on the silica gel column.[4]* The product is unstable and decomposes on the acidic silica gel.* The chosen eluent system is not optimal, leading to poor separation.* Consider reverse-phase (C18) chromatography or HILIC for polar compounds.[4]* Use a neutral stationary phase like alumina (B75360) or deactivate the silica gel with a base (e.g., triethylamine).* Perform a thorough TLC analysis to optimize the solvent system before running the column.
Product is Contaminated with Starting Material * The reaction did not go to completion.* The purification method was not effective at separating the product from the starting material.* Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.* If using chromatography, try a shallower solvent gradient or a different stationary phase to improve resolution.* Consider recrystallization if there is a significant difference in solubility between the product and the starting material.[11]
Purified Product Appears as an Oil, but a Solid is Expected * Presence of residual solvent.* The product is contaminated with impurities that are depressing its melting point.* Dry the product under high vacuum for an extended period.* Try triturating the oil with a solvent in which the product is insoluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). This can often induce crystallization.[11]
Inconsistent Results in Subsequent Reactions Using the Purified Product * Presence of residual impurities (e.g., copper catalyst).* The product has decomposed during storage.* Re-purify the material using a different method (e.g., recrystallization after chromatography).* Confirm purity using analytical techniques like NMR or LC-MS.* Store purified azides in solution at low temperatures and protected from light.[5][6]

Data Presentation

Table 1: Safety Guidelines for Handling Organic Azides Based on Carbon/Nitrogen Ratio [5][7]

Carbon/Nitrogen Ratio Stability & Handling Recommendations Maximum Quantity
< 1 Potentially explosive. Never isolate. May be generated in-situ as a transient intermediate.~1 g
1 to 3 Can be synthesized and isolated but should be stored in solution (<1M) below room temperature.~5 g
≥ 3 Considered the minimum ratio for isolating and storing in pure form.< 20 g (without further risk assessment)
Ratio = (Number of Carbon atoms + Number of Oxygen atoms) / (Number of Nitrogen atoms)

Table 2: Comparison of Common Purification Techniques

Technique Best For Advantages Disadvantages
Flash Column Chromatography Separating compounds with different polarities.High resolution, applicable to a wide range of compounds.[8]Can be time-consuming, potential for product loss or decomposition on the column.
Recrystallization Purifying solid compounds with moderate to high purity.Can yield very pure material, scalable.Requires a suitable solvent system, may result in significant material loss in the mother liquor.[12]
Liquid-Liquid Extraction Removing water-soluble impurities (e.g., salts, acids, bases).Quick, simple, and effective for initial workup.[8]Not effective for removing impurities with similar solubility to the product.
Precipitation/Trituration Inducing crystallization of an oily product or removing soluble impurities.Simple, can significantly improve purity.May not be effective for all compounds, can trap impurities.[11]

Experimental Protocols

Protocol 1: General Purification by Flash Column Chromatography

  • Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, carefully load the solid onto the top of the column. Alternatively, dissolve the crude product in a minimal amount of the initial eluent and load it directly.[8]

  • Elution: Begin eluting with a non-polar solvent system (e.g., 100% hexanes or ethyl acetate/hexanes mixture), gradually increasing the polarity based on TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Removal of Copper Catalyst with an EDTA Wash

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, DCM).

  • Washing: Transfer the organic solution to a separatory funnel and wash it two to three times with a saturated aqueous solution of EDTA (disodium salt).

  • Phase Separation: After each wash, allow the layers to separate and discard the aqueous layer (which now contains the copper-EDTA complex).

  • Drying and Concentration: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solution under reduced pressure to yield the copper-free product.

Visualizations

G Diagram 1: General Experimental Workflow cluster_reaction Reaction Phase cluster_workup Workup & Initial Purification cluster_purification Final Purification cluster_analysis Analysis start 5-Azidopentyl 4-methylbenzenesulfonate + Reactant reaction Reaction (e.g., Click or Substitution) start->reaction workup Aqueous Workup (e.g., EDTA or Base Wash) reaction->workup extraction Solvent Extraction workup->extraction drying Drying & Concentration extraction->drying chromatography Column Chromatography drying->chromatography recrystallization Recrystallization drying->recrystallization analysis Purity & Identity Check (NMR, MS, LC-MS) chromatography->analysis recrystallization->analysis end_node Pure Product analysis->end_node

Diagram 1: General Experimental Workflow

G Diagram 2: Troubleshooting Column Chromatography cluster_causes Potential Causes cluster_solutions Potential Solutions start Problem: Poor Separation or Low Yield cause1 Wrong Solvent System start->cause1 cause2 Product Streaking (High Polarity) start->cause2 cause3 Decomposition on Silica start->cause3 solution1a Optimize Eluent via TLC cause1->solution1a solution1b Use a Solvent Gradient cause1->solution1b solution2a Add Modifier to Eluent (e.g., MeOH, Et3N) cause2->solution2a solution2b Switch to Reverse Phase (C18) cause2->solution2b solution3a Use Neutral Alumina cause3->solution3a solution3b Try Recrystallization Instead cause3->solution3b

Diagram 2: Troubleshooting Column Chromatography

G Diagram 3: Safety Assessment for Organic Azides start Start: Synthesized Azide Product check_ratio Calculate C/N Ratio (C+O)/N start->check_ratio is_gt_3 Ratio >= 3? check_ratio->is_gt_3 is_1_to_3 Ratio 1 to 3? is_gt_3->is_1_to_3 No action_safe Proceed with Caution (Standard PPE) is_gt_3->action_safe Yes action_solution Store as Dilute Solution (<1M, Cold) is_1_to_3->action_solution Yes action_no_isolate DO NOT ISOLATE Use In-Situ is_1_to_3->action_no_isolate No (Ratio < 1)

References

Assessing the stability of 5-Azidopentyl 4-methylbenzenesulfonate in different buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on assessing the stability of 5-Azidopentyl 4-methylbenzenesulfonate (B104242) in various buffer systems. Researchers, scientists, and drug development professionals can utilize the following frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the stability of 5-Azidopentyl 4-methylbenzenesulfonate?

A1: The stability of this compound is primarily influenced by the chemical properties of its two functional groups: the azide (B81097) and the tosylate.

  • Azide Group: The azide group is generally stable under neutral and basic conditions. However, in acidic solutions, it can react to form hydrazoic acid (HN₃), which is highly toxic and explosive.[1] Therefore, strongly acidic buffers should be avoided.

  • Tosylate Group: The tosylate group is a good leaving group and is susceptible to nucleophilic substitution and elimination reactions. Its stability is significantly affected by pH, temperature, and the presence of nucleophiles in the buffer.[2] Hydrolysis is a common degradation pathway for tosylates, particularly under acidic or basic conditions.[2]

Q2: In which types of buffers is this compound expected to be most stable?

A2: Based on the general stability of its functional groups, this compound is expected to be most stable in neutral or slightly alkaline buffers, such as phosphate-buffered saline (PBS) at pH 7.4. Buffers with pH values in the range of 6 to 8 are generally a good starting point for stability assessments. It is crucial to avoid buffers containing strong nucleophiles that could displace the tosylate group.

Q3: What are the likely degradation products of this compound in aqueous buffers?

A3: The primary degradation pathways are expected to be the hydrolysis of the tosylate group and, under acidic conditions, reaction of the azide group.

  • Hydrolysis of the Tosylate: The tosylate group can be hydrolyzed to a hydroxyl group, yielding 5-azidopentan-1-ol (B1310545) and 4-methylbenzenesulfonic acid. This reaction can be catalyzed by both acid and base.

  • Reaction of the Azide Group: In the presence of strong acids, the azide group can be protonated to form the highly unstable and hazardous hydrazoic acid.[1]

Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) are recommended to identify all potential degradation products.[3]

Experimental Protocols

Protocol for Assessing the Stability of this compound in Different Buffers

This protocol outlines a general procedure for evaluating the stability of this compound using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound
  • HPLC-grade solvents (e.g., acetonitrile (B52724), water)
  • A selection of buffers (e.g., phosphate, acetate, borate) at various pH values (e.g., 4, 7.4, 9)
  • HPLC system with a UV detector
  • Analytical HPLC column (e.g., C18)
  • Temperature-controlled incubator or water bath

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
  • For each buffer to be tested, prepare a working solution by diluting the stock solution to a final concentration of 100 µg/mL. Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%) to minimize its effect on the buffer and stability.

3. Stability Study Setup:

  • For each buffer condition, dispense aliquots of the working solution into multiple vials.
  • Store the vials at a constant temperature (e.g., 25°C or 37°C).
  • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each buffer condition for analysis.
  • The t=0 sample should be analyzed immediately after preparation.

4. HPLC Analysis:

  • Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products.[2][4][5]
  • Column: C18, 5 µm, 4.6 x 250 mm
  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: Monitor at a wavelength where the parent compound has significant absorbance (e.g., determined by UV scan).
  • Injection Volume: 10 µL
  • Inject the samples from each time point and record the chromatograms.

5. Data Analysis:

  • Identify and quantify the peak corresponding to this compound at each time point.
  • Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.
  • Plot the percentage of the remaining compound against time for each buffer condition to determine the stability profile.
  • Identify and, if possible, characterize any new peaks that appear in the chromatograms, as these may be degradation products.

Data Presentation

The quantitative data from the stability study should be summarized in a clear and structured table for easy comparison of the stability of this compound in different buffers.

Table 1: Stability of this compound in Various Buffers at 37°C

Time (hours)% Remaining in Acetate Buffer (pH 4.0)% Remaining in Phosphate Buffer (pH 7.4)% Remaining in Borate Buffer (pH 9.0)
0100.0100.0100.0
295.299.592.1
490.599.185.3
881.398.272.5
2455.795.040.8
4830.190.315.6

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will depend on the specific experimental conditions.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) working Prepare Working Solutions (100 µg/mL in Buffers) stock->working incubate Incubate at Constant Temperature (e.g., 37°C) working->incubate sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) incubate->sampling hplc HPLC Analysis sampling->hplc data Data Analysis (% Remaining vs. Time) hplc->data

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathways cluster_hydrolysis Hydrolysis Pathway cluster_acid_reaction Acidic Condition Pathway reactant 5-Azidopentyl 4-methylbenzenesulfonate product1 5-Azidopentan-1-ol reactant->product1 H2O (Acid or Base Catalyzed) product2 4-Methylbenzenesulfonic acid reactant->product2 H2O (Acid or Base Catalyzed) product3 Hydrazoic Acid (HN3) (Toxic and Explosive) reactant->product3 Strong Acid (H+)

Caption: Potential degradation pathways of this compound in aqueous buffers.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid loss of parent compound in all buffers 1. High incubation temperature. 2. Inherent instability of the compound under aqueous conditions. 3. Presence of a common contaminant in the buffers.1. Repeat the experiment at a lower temperature (e.g., 4°C or room temperature). 2. Consider using a less nucleophilic buffer system or adding a stabilizing agent if compatible with the downstream application. 3. Prepare fresh buffers using high-purity water and reagents.
Appearance of multiple unexpected peaks in the chromatogram 1. Complex degradation pathways. 2. Reaction with buffer components. 3. Impurities in the starting material.1. Perform forced degradation studies to systematically identify degradation products.[3] 2. Analyze the buffer components by HPLC to rule out interference. Test stability in a simpler buffer system (e.g., water at different pH values). 3. Analyze the initial stock solution to identify any pre-existing impurities.
Poor peak shape or resolution in HPLC analysis 1. Inappropriate mobile phase or gradient. 2. Column degradation. 3. Sample overload.1. Optimize the mobile phase composition (e.g., pH, organic solvent ratio) and gradient profile.[2] 2. Flush the column or replace it if necessary. 3. Reduce the injection volume or sample concentration.
Inconsistent results between replicates 1. Inaccurate pipetting or dilutions. 2. Fluctuations in incubation temperature. 3. HPLC system variability.1. Ensure proper calibration and use of pipettes. Prepare fresh dilutions for each replicate. 2. Use a calibrated and stable incubator or water bath. 3. Run system suitability tests before each analysis to ensure consistent HPLC performance.
Precipitation of the compound in the buffer 1. Low solubility of the compound in the aqueous buffer.1. Decrease the working concentration of the compound. 2. Add a small percentage of a co-solvent (e.g., DMSO, ethanol), but be aware that this may affect the stability.

References

Technical Support Center: Optimizing Cu(I) Catalysis in CuAAC Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of preventing the oxidation of the Cu(I) catalyst in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Cu(I) catalyst oxidation in CuAAC reactions?

The primary cause of Cu(I) catalyst oxidation is the presence of molecular oxygen in the reaction mixture. Cu(I), the active catalytic species, is readily oxidized to the inactive Cu(II) state by oxygen. This oxidation not only quenches the desired cycloaddition reaction but can also lead to the formation of byproducts through oxidative homocoupling of the alkyne starting material (Glaser coupling).

Q2: How does the oxidation of the Cu(I) catalyst affect my CuAAC reaction?

Oxidation of the Cu(I) catalyst leads to several detrimental effects on your CuAAC reaction, including:

  • Reduced Reaction Rate and Low Yields: As the concentration of the active Cu(I) catalyst decreases, the rate of the click reaction slows down, resulting in incomplete conversion and lower yields of the desired triazole product.

  • Formation of Undesired Byproducts: The presence of Cu(II) can promote the oxidative homocoupling of terminal alkynes, leading to the formation of diynes, which can complicate purification.

  • Damage to Biomolecules: In bioconjugation reactions, the generation of reactive oxygen species (ROS) during the Cu(II)/ascorbate (B8700270) redox cycle can lead to oxidative damage of sensitive biomolecules like proteins and DNA.[1]

Q3: What are the most common strategies to prevent Cu(I) oxidation?

The most effective strategies to prevent the oxidation of the Cu(I) catalyst involve one or a combination of the following approaches:

  • Use of Reducing Agents: The in situ reduction of Cu(II) to Cu(I) using a reducing agent is a widely used method. Sodium ascorbate is the most common and effective reducing agent for this purpose.[2] An excess of the reducing agent is typically used to maintain a sufficient concentration of Cu(I) throughout the reaction.

  • Employing Stabilizing Ligands: Chelating ligands play a crucial role in stabilizing the Cu(I) oxidation state, protecting it from both oxidation and disproportionation.[3] These ligands also enhance the catalytic activity of copper. Commonly used ligands include Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) and their derivatives like BTTAA and BTTES.[4][5]

  • Maintaining an Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, minimizes the presence of oxygen and is a highly effective way to prevent catalyst oxidation.[6] This can be achieved using standard Schlenk line techniques or by working in a glovebox.

  • Degassing Solvents: Removing dissolved oxygen from the reaction solvents prior to use is a critical step. Common degassing methods include sparging with an inert gas, the freeze-pump-thaw technique, or sonication under vacuum.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low or no product yield Oxidation of Cu(I) catalyst: Insufficient protection from oxygen.- Ensure all solvents are thoroughly degassed before use.- Perform the reaction under a nitrogen or argon atmosphere.- Use a sufficient excess of sodium ascorbate (typically 5-10 equivalents relative to Cu).- Add a stabilizing ligand such as THPTA or BTTAA to the reaction mixture.
Poor quality of reagents: Impure starting materials or degraded sodium ascorbate.- Use high-purity alkynes and azides.- Prepare fresh sodium ascorbate solutions for each experiment, as they are prone to oxidation.
Inappropriate solvent: The chosen solvent may not be suitable for the reaction.- For reactions with biomolecules, aqueous buffers are common. Ensure the pH is within the optimal range for the reaction (typically 6.5-8.0).- For organic reactions, polar aprotic solvents like DMSO, DMF, or THF are often used.
Formation of a green or blue precipitate Precipitation of Cu(II) salts: This indicates significant oxidation of the Cu(I) catalyst.- Increase the concentration of the reducing agent and/or the stabilizing ligand.- Improve the degassing procedure and ensure the reaction is well-protected from air.
Side product formation (e.g., alkyne homocoupling) Presence of Cu(II) and oxygen: Glaser coupling is promoted by these conditions.- Rigorously exclude oxygen from the reaction.- Use a stabilizing ligand to minimize the concentration of free Cu(II).
Inconsistent results between experiments Variable oxygen exposure: Inconsistent degassing or inert atmosphere techniques.- Standardize your degassing and inert atmosphere protocols to ensure reproducibility.
Reaction fails with biomolecules Interaction of copper with the biomolecule: Thiols in proteins or other functional groups can chelate and inactivate the copper catalyst.- Use a higher concentration of the copper catalyst and ligand.- Consider using a ligand with higher affinity for copper.

Quantitative Data on Ligand Performance

The choice of ligand can significantly impact both the reaction rate and the stability of the Cu(I) catalyst against oxidation. The following table summarizes a quantitative comparison of various tripodal amine ligands. The apparent rate constant (kobs) reflects the speed of the CuAAC reaction, while the initial rate of ascorbate oxidation (Vo) indicates the susceptibility of the Cu(I)-ligand complex to oxidation. A higher kobs/Vo ratio signifies a more efficient ligand that promotes a fast reaction with minimal catalyst oxidation.

LigandApparent Rate Constant (kobs) (M-1s-1)Initial Rate of Ascorbate Oxidation (Vo) (µM/min)kobs/Vo Ratio
Ligand 1 155.32.077.7
BTTAA 70.21.163.8
THPTA 45.10.856.4
TBTA 25.60.551.2

Data adapted from a study by Hong, et al. (2011), which evaluated a series of 21 tripodal amine ligands. The values presented here are for representative ligands to illustrate the performance differences.[7]

Another study provided a direct comparison of commonly used ligands in a cellular context, highlighting the superior performance of BTTAA and BTTES in terms of reaction rate.

LigandRelative Reaction Rate
BTTAA Highest
BTTES High
THPTA Moderate
TBTA Lowest

Data adapted from a comparative study by Besanceney-Webler, et al. (2011).[4]

Experimental Protocols

Protocol 1: General CuAAC Reaction with In Situ Reduction of Cu(II)

This protocol is suitable for small molecule synthesis in organic solvents.

Materials:

  • Azide (B81097) (1.0 equiv)

  • Terminal alkyne (1.0-1.2 equiv)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (5-10 mol%)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF, or DMSO)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the azide and the terminal alkyne.

  • Add the solvent and stir to dissolve the reactants.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • To the stirring reaction mixture under an inert atmosphere, add the sodium ascorbate solution followed by the CuSO₄ solution.

  • Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water and extract the product with a suitable organic solvent.

Protocol 2: CuAAC for Bioconjugation using a Stabilizing Ligand (THPTA)

This protocol is optimized for the conjugation of biomolecules in an aqueous buffer.

Materials:

  • Alkyne-functionalized biomolecule in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Azide-functionalized molecule (2-10 fold molar excess over the biomolecule)

  • CuSO₄ stock solution (e.g., 20 mM in water)

  • THPTA stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

Procedure:

  • In a microcentrifuge tube, add the solution of the alkyne-functionalized biomolecule.

  • Add the azide-functionalized molecule to the tube.

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. Let this mixture stand for 1-2 minutes at room temperature.

  • Add the catalyst premix to the reaction tube containing the biomolecule and azide.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Gently mix the reaction by inverting the tube or by slow rotation. Avoid vigorous vortexing.

  • Allow the reaction to proceed at room temperature for 30-60 minutes.

  • The workup procedure will depend on the specific biomolecule and application.

Visualizing the Process

CuAAC_Oxidation_Prevention cluster_0 CuAAC Catalytic Cycle cluster_1 Oxidative Deactivation cluster_2 Preventative Measures CuI Cu(I) (Active Catalyst) Cu_Acetylide Copper Acetylide Intermediate CuI->Cu_Acetylide + Alkyne O2 Oxygen (O2) CuII Cu(II) (Inactive) CuI->CuII Oxidation Alkyne Terminal Alkyne Azide Azide Triazole_Product 1,4-Disubstituted Triazole Cu_Acetylide->Triazole_Product + Azide Triazole_Product->CuI releases Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->CuI Reduction Stabilizing_Ligand Stabilizing Ligand (e.g., THPTA) Stabilizing_Ligand->CuI Stabilization Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->O2 Exclusion Experimental_Workflow start Start prep_reagents 1. Prepare and Degas Solvents and Reagents start->prep_reagents setup_reaction 2. Set up Reaction Under Inert Atmosphere prep_reagents->setup_reaction add_reactants 3. Add Alkyne and Azide setup_reaction->add_reactants add_catalyst_system 4. Add Cu(II) Source, Ligand, and Reducing Agent add_reactants->add_catalyst_system monitor_reaction 5. Monitor Reaction (TLC, LC-MS) add_catalyst_system->monitor_reaction workup 6. Reaction Workup and Purification monitor_reaction->workup end End workup->end

References

Selecting the optimal solvent for 5-Azidopentyl 4-methylbenzenesulfonate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for selecting the optimal solvent for reactions involving 5-Azidopentyl 4-methylbenzenesulfonate (B104242). It includes troubleshooting advice, FAQs, and detailed protocols to ensure successful experimental outcomes.

Solvent Selection Workflow

The first step in designing your experiment is to select an appropriate solvent system based on the intended transformation. 5-Azidopentyl 4-methylbenzenesulfonate has two primary reactive sites: the tosylate, which is an excellent leaving group for nucleophilic substitution (S_N2) reactions, and the azide (B81097), which is used in cycloaddition reactions like "Click Chemistry".[1] The workflow below outlines the decision-making process for solvent selection.

G cluster_0 cluster_1 Reaction Pathway cluster_2 Solvent Choice Consideration cluster_3 Optimization & Safety cluster_4 start Start: Identify Reaction Type sn2 Nucleophilic Substitution (at Tosylate site) start->sn2 S_N2 click Click Chemistry (at Azide site) start->click Cycloaddition polar_aprotic Polar Aprotic Solvent Required (e.g., DMF, DMSO, Acetonitrile) sn2->polar_aprotic wide_range Wide Range of Solvents Tolerated (e.g., MeCN, t-BuOH/H2O, THF) click->wide_range optimize_sn2 Optimize for Nucleophile Solubility & Reaction Temperature. Avoid Protic Solvents. polar_aprotic->optimize_sn2 optimize_click Optimize for Reagent Solubility & Catalyst Stability (if applicable). wide_range->optimize_click safety Safety Check: Avoid acids & heavy metals. Use caution with halogenated solvents. optimize_sn2->safety optimize_click->safety end_point Final Solvent Selected safety->end_point

Caption: Logical workflow for selecting a solvent for this compound.

Solvent Property Data

The choice of solvent is dictated by its physical properties and its effect on reaction kinetics. Polar aprotic solvents are generally recommended for S_N2 reactions at the tosylate position, as they solvate the cation of the nucleophilic salt but leave the anion relatively free, increasing its nucleophilicity.[2]

Table 1: Properties of Common Organic Solvents
SolventTypePolarity IndexDielectric Constant (20°C)Boiling Point (°C)
Dimethylformamide (DMF) Polar Aprotic6.436.7153
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.247.0189
Acetonitrile (B52724) (MeCN) Polar Aprotic5.837.582
Acetone Polar Aprotic5.120.756
Tetrahydrofuran (THF) Polar Aprotic4.07.666
Dichloromethane (B109758) (DCM) Polar Aprotic3.19.140
Ethanol (B145695) (EtOH) Polar Protic4.324.678
Methanol (MeOH) Polar Protic5.132.765
Water Polar Protic10.280.1100
Table 2: Recommended Solvents for Key Reactions
Reaction TypeRecommended SolventsRationale & Considerations
Nucleophilic Substitution (S_N2) DMF, DMSO, AcetonitrileMaximizes nucleophilicity of anionic nucleophiles. Avoids hydrogen bonding that deactivates the nucleophile.[2][3]
Click Chemistry (e.g., SPAAC) Acetonitrile, THF, Mixtures (e.g., t-BuOH/H2O)Highly tolerant to a range of solvents. Choice is often dictated by the solubility of both reaction partners.[4]
Storage Aprotic, non-halogenated solvents (e.g., Toluene, THF)Store in a cool, dark place. Avoid chlorinated solvents for long-term storage due to potential reactivity with azides.[5][6]

Troubleshooting Guide

Q1: Why is my nucleophilic substitution reaction slow or giving low yields?

A: The most common cause is the use of an inappropriate solvent. If you are using a polar protic solvent (like ethanol or methanol), it will form strong hydrogen bonds with your nucleophile, reducing its reactivity.[2]

  • Solution: Switch to a polar aprotic solvent such as DMF or Acetonitrile. Ensure your reagents are anhydrous, as trace water can also slow the reaction.

Q2: I am observing elimination byproducts instead of substitution. How can I fix this?

A: Elimination (E2) is a common competing reaction with substitution (S_N2), especially with sterically hindered or strongly basic nucleophiles.

  • Solution:

    • Solvent: Continue using a polar aprotic solvent, as these favor S_N2 over E2.

    • Temperature: Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution, so reducing heat will favor the S_N2 pathway.

    • Nucleophile: If possible, use a less sterically hindered and less basic nucleophile.

Q3: My compound and/or reagents are not fully dissolving in the chosen solvent.

A: Poor solubility can significantly hinder reaction rates. Tosylates are generally soluble in polar organic solvents but may have limited solubility in less polar ones like THF or non-polar solvents like hexane.[7][8]

  • Solution:

    • Consult Table 1 and select a more polar solvent (e.g., switch from THF to Acetonitrile or DMF).

    • Consider using a co-solvent system to achieve the desired solubility for all components.

    • Gentle warming and stirring can improve dissolution, but be mindful of the reaction's temperature sensitivity.

Frequently Asked Questions (FAQs)

Q1: What are the ideal solvents for S_N2 reactions involving the displacement of the tosylate group?

Polar aprotic solvents like DMF, DMSO, and acetonitrile are ideal. They effectively dissolve the tosylate substrate and many common nucleophilic salts while enhancing the reactivity of the nucleophile.[2]

Q2: Can I use protic solvents like ethanol or water?

It is strongly discouraged for S_N2 reactions. Protic solvents solvate and deactivate anionic nucleophiles through hydrogen bonding, leading to significantly slower reaction rates.[2][9]

Q3: What specific safety precautions should I take regarding solvents when working with this compound?

The azide group requires careful handling.

  • Avoid Acids: Never mix azides with acids, as this can generate highly toxic and explosive hydrazoic acid (HN₃).[5][6]

  • Avoid Heavy Metals: Do not use metal spatulas (especially copper or lead) as they can form shock-sensitive metal azides.[5]

  • Halogenated Solvents: Avoid prolonged heating or storage in halogenated solvents like dichloromethane (DCM) or chloroform. While the risk is lower than with inorganic azides, the formation of explosive diazidomethane is a potential hazard.[5][6]

Q4: Which solvents are recommended for "Click Chemistry" reactions with the azide group?

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is tolerant of a wide variety of solvents. The choice often depends on the solubility of the alkyne partner. Common solvents include acetonitrile, THF, and aqueous mixtures like t-butanol/water or DMSO/water.[4]

Experimental Protocol: Nucleophilic Substitution

This protocol provides a general method for the S_N2 displacement of the tosylate group.

Objective: To substitute the tosylate group of this compound with sodium cyanide.

Materials:

  • This compound (1.0 eq)

  • Sodium Cyanide (NaCN) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl Ether

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

Procedure:

  • Add this compound (1.0 eq) and anhydrous DMF to a dry round-bottom flask under a nitrogen atmosphere.

  • Stir the solution at room temperature until the tosylate is fully dissolved.

  • Add sodium cyanide (1.2 eq) to the flask in one portion.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing diethyl ether and water.

  • Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ solution (1x), and brine (1x).

  • Dry the separated organic layer over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product, 6-azidohexanenitrile.

  • Purify the crude product via column chromatography as needed.

Solvent-Reactivity Relationships

The properties of the solvent directly influence the energy of the reactants and the transition state, thereby affecting the overall reaction rate and outcome. The diagram below illustrates these critical relationships for the S_N2 reaction.

G cluster_solvent Solvent Type cluster_effect Effect on Nucleophile (Nu⁻) cluster_outcome Reaction Outcome aprotic Polar Aprotic (e.g., DMF, DMSO) free_nu Poorly Solvated ('Naked') Nucleophile aprotic->free_nu Leads to protic Polar Protic (e.g., EtOH, H2O) solvated_nu Strongly Solvated Nucleophile (H-Bonding) protic->solvated_nu Leads to fast_rate Increased Reactivity & Faster S_N2 Rate free_nu->fast_rate Results in slow_rate Decreased Reactivity & Slower S_N2 Rate solvated_nu->slow_rate Results in

Caption: Relationship between solvent type, nucleophile solvation, and S_N2 reaction rate.

References

Technical Support Center: Effective Workup Procedures for 5-Azidopentyl 4-methylbenzenesulfonate Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the workup of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving 5-Azidopentyl 4-methylbenzenesulfonate (B104242).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the workup of click reactions involving 5-Azidopentyl 4-methylbenzenesulfonate?

A1: The primary challenge is the efficient removal of the copper catalyst, which can be detrimental to downstream applications, particularly in biological systems. The triazole product itself can chelate copper, making its removal difficult. Additionally, separating the desired triazole product from unreacted starting materials and byproducts from side reactions is crucial for obtaining a pure compound.

Q2: How does the tosylate group in this compound affect the workup procedure?

A2: The tosylate group increases the polarity of the azide (B81097) starting material and the resulting triazole product. This can influence the choice of solvents for extraction and chromatography. While the tosylate group is generally stable under standard click chemistry conditions, prolonged exposure to basic conditions during workup should be avoided to prevent potential hydrolysis or other side reactions.

Q3: What are the most effective methods for removing the copper catalyst after the reaction is complete?

A3: Several methods can be employed for copper removal, with the choice depending on the scale of the reaction and the properties of the product:

  • Aqueous Washes with Chelating Agents: This is the most common method. Washing the reaction mixture with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or ammonium (B1175870) chloride can effectively sequester copper ions into the aqueous phase.

  • Solid-Phase Scavengers: Using a chelating resin, such as Chelex® 100, can be very effective. The resin is stirred with the reaction mixture and then filtered off, removing the copper.

  • Precipitation: For products that are solids and have low solubility in a particular solvent system, precipitation can be an effective purification method, leaving the copper salts in the supernatant.

Q4: Can I monitor the progress of the reaction to optimize the reaction time and minimize byproduct formation?

A4: Yes, monitoring the reaction progress is highly recommended. Thin-Layer Chromatography (TLC) is a simple and effective method for tracking the consumption of the starting materials (the azide and the alkyne) and the formation of the triazole product. This allows you to stop the reaction once it has reached completion, preventing the formation of potential byproducts from prolonged reaction times.

Troubleshooting Guides

This section addresses common issues encountered during the workup and purification of this compound click chemistry reactions.

Problem 1: Persistent Green or Blue Color in the Organic Layer After Extraction
Possible CauseTroubleshooting Step
Incomplete Copper Removal The chelating agent may not have been sufficient to sequester all the copper ions.
* Increase the concentration of the chelating agent (e.g., EDTA) in the aqueous wash.
* Perform multiple washes with the chelating solution until the aqueous layer is colorless.
* Adjust the pH of the EDTA solution to ~8 to enhance its chelating ability.
Product-Copper Chelation The triazole product itself is binding to the copper, retaining it in the organic layer.
* Use a stronger chelating agent or a solid-phase scavenger with a higher affinity for copper.
* Consider a final wash with a dilute aqueous solution of a stronger ligand like 1,10-phenanthroline (B135089) (use with caution as it can be difficult to remove).
Problem 2: Low Product Yield After Workup and Purification
Possible CauseTroubleshooting Step
Product Loss During Extraction The triazole product may have some solubility in the aqueous phase, leading to loss during washes.
* Minimize the number of aqueous washes.
* Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
* If the product is sufficiently nonpolar, use brine (saturated NaCl solution) for the final wash to decrease the solubility of the organic product in the aqueous phase.
Incomplete Reaction The reaction may not have gone to completion before the workup was initiated.
* Monitor the reaction by TLC to ensure full consumption of the limiting reagent.
* If the reaction has stalled, consider adding more catalyst or reducing agent.
Product Degradation The tosylate group may be sensitive to the workup conditions.
* Avoid strongly basic or acidic conditions during the workup. Use a mild base like sodium bicarbonate for neutralization if necessary.
Problem 3: Difficulty in Purifying the Product by Column Chromatography
Possible CauseTroubleshooting Step
Co-elution of Product and Impurities The polarity of the product and remaining starting materials or byproducts may be very similar.
* Optimize the solvent system for column chromatography by testing different solvent mixtures with TLC.
* Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel) if separation on silica is challenging.
Product Streaking on the Column The product may be interacting too strongly with the silica gel.
* Add a small amount of a polar solvent like methanol (B129727) or a modifier like triethylamine (B128534) to the eluent to improve the peak shape.
* Ensure the crude product is fully dissolved in a minimal amount of solvent before loading it onto the column.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for the reaction of this compound with a terminal alkyne.

Materials:

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in the chosen solvent.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 eq).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq).

  • Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete (typically within 1-24 hours), proceed to the workup.

Detailed Workup Procedure: Extractive Method with EDTA Wash
  • Quenching: Dilute the reaction mixture with ethyl acetate (B1210297).

  • Copper Removal: Transfer the mixture to a separatory funnel and wash with a 0.1 M aqueous solution of EDTA (disodium salt). Repeat the wash until the blue color of the copper-EDTA complex is no longer visible in the aqueous layer.

  • Aqueous Washes: Wash the organic layer with water, followed by a wash with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude triazole product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(5-(tosyloxy)pentyl)-4-substituted-1H-1,2,3-triazole.

Quantitative Data Summary

The following table summarizes typical reaction conditions for CuAAC reactions. Note that optimal conditions may vary depending on the specific alkyne used.

ParameterTypical RangeNotes
Reactant Concentration 0.1 - 1.0 MHigher concentrations generally lead to faster reaction rates.
Alkyne Stoichiometry 1.0 - 1.2 equivalentsA slight excess of the alkyne can help drive the reaction to completion.
Copper Catalyst Loading 1 - 5 mol%Higher loadings can increase the reaction rate but also increase the burden of copper removal.
Reducing Agent (Sodium Ascorbate) 10 - 50 mol%An excess relative to the copper catalyst is necessary to maintain the Cu(I) oxidation state.
Reaction Temperature Room Temperature (20-25 °C)Gentle heating (40-60 °C) can sometimes accelerate slow reactions.
Reaction Time 1 - 24 hoursMonitor by TLC to determine completion.

Visualizations

Experimental_Workflow Start Reaction Setup (Azide, Alkyne, Solvent) Add_Cu Add CuSO4 Solution Start->Add_Cu Add_Ascorbate Add Sodium Ascorbate Solution Add_Cu->Add_Ascorbate Reaction Stir at RT (Monitor by TLC) Add_Ascorbate->Reaction Workup Workup Reaction->Workup Quench Quench with Organic Solvent Workup->Quench EDTA_Wash Wash with Aqueous EDTA Quench->EDTA_Wash Aq_Wash Wash with H2O and Brine EDTA_Wash->Aq_Wash Dry Dry Organic Layer (Na2SO4) Aq_Wash->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Triazole Product Purify->Product

Caption: Experimental workflow for the synthesis and purification of a triazole product.

Troubleshooting_Workup Start Start Workup Check_Color Organic Layer Still Colored? Start->Check_Color Check_Yield Low Product Yield? Check_Color->Check_Yield No More_EDTA Increase EDTA Conc. & Repeat Wash Check_Color->More_EDTA Yes Check_Purity Impure Product After Column Chromatography? Check_Yield->Check_Purity No Back_Extract Back-Extract Aqueous Layers Check_Yield->Back_Extract Yes Optimize_Column Optimize TLC & Eluent Check_Purity->Optimize_Column Yes Success Pure Product Check_Purity->Success No More_EDTA->Check_Yield Colorless Use_Resin Use Chelating Resin More_EDTA->Use_Resin Still Colored Use_Resin->Check_Yield Back_Extract->Check_Purity Optimize_Column->Success

Caption: Troubleshooting decision tree for click chemistry workup procedures.

Validation & Comparative

A Comparative Guide to Azide Linkers for Bioconjugation: 5-Azidopentyl 4-methylbenzenesulfonate in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient construction of bioconjugates is paramount. The choice of a chemical linker is a critical determinant of success, influencing reaction efficiency, stability, and the ultimate biological function of the conjugate. Among the diverse toolkit of bioconjugation chemistries, "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has become a cornerstone.[1][2] This guide provides an objective comparison of 5-Azidopentyl 4-methylbenzenesulfonate (B104242) with other commonly used azide (B81097) linkers, supported by performance characteristics and detailed experimental protocols.

5-Azidopentyl 4-methylbenzenesulfonate is a heterobifunctional linker featuring a terminal azide group for click chemistry and a tosylate group.[3][4] The azide allows for the formation of a stable triazole linkage with an alkyne-modified molecule, while the tosyl group is an excellent leaving group for nucleophilic substitution reactions, enabling a dual mode of reactivity.[3][5] This unique combination offers versatility in the design of complex bioconjugates.

Comparative Analysis of Azide Linker Properties

The efficacy of an azide linker is governed by several factors, including its structure, reactivity, and physicochemical properties. The following table summarizes the key characteristics of this compound in comparison to other classes of azide linkers.

Linker ClassRepresentative StructureKey Features & Performance CharacteristicsTypical Applications
This compound Chemical structure of this compoundDual Reactivity: Possesses an azide for click chemistry and a tosylate for nucleophilic substitution.[3] The five-carbon aliphatic chain provides a moderate degree of flexibility and hydrophobicity. The tosyl group is a highly efficient leaving group, facilitating reactions with nucleophiles like thiols or amines.[6] The terminal azide is expected to exhibit standard reactivity for aliphatic azides in CuAAC and SPAAC.[7]Sequential or orthogonal conjugation strategies, surface immobilization, synthesis of complex molecular architectures.
Simple Aliphatic Azides e.g., 1-Azido-4-bromobutaneBaseline: Simple, flexible alkyl chain with a terminal azide.[7] Their hydrophobicity increases with chain length, which can impact the solubility and potential for aggregation of the bioconjugate.[7][8]Fundamental studies, labeling of small molecules, situations where a simple spacer is sufficient.
Aliphatic PEG Azides e.g., Azido-PEG-NHS esterHydrophilic & Flexible: The polyethylene (B3416737) glycol (PEG) chain imparts excellent water solubility and flexibility, which can reduce aggregation and improve the pharmacokinetics of bioconjugates.[1][7] The PEG spacer can also mitigate steric hindrance.[2]Improving the solubility and in vivo half-life of protein and peptide conjugates, reducing immunogenicity.[9]
Aromatic Azides e.g., 3-azido-5-(azidomethyl)benzoic acidRigid & Potentially Altered Reactivity: The aromatic core provides rigidity. The aromatic nature may slightly decrease the nucleophilicity of the azide compared to aliphatic azides.[1] Generally stable, but the aromatic core is hydrophobic.[1]Crosslinking applications, synthesis of dendrimers, and development of antibody-drug conjugates (ADCs).[1]
Chelating Azides e.g., Picolyl AzidesEnhanced CuAAC Rates: Contains a chelating moiety that coordinates with the copper catalyst, leading to significantly enhanced reaction rates in CuAAC due to the proximity effect.[1]Applications requiring rapid conjugation, labeling of low-abundance targets, or when using low catalyst concentrations.

Quantitative Performance Parameters

Direct comparative kinetic data for this compound is not extensively available in the literature. However, we can infer its performance based on the general characteristics of its components and compare them to typical values for other linkers in CuAAC and SPAAC reactions.

ParameterThis compound (Predicted)Aliphatic PEG AzidesAromatic Azides
Target Functional Group (Azide) Terminal Alkyne (CuAAC), Strained Alkyne (SPAAC)Terminal Alkyne (CuAAC), Strained Alkyne (SPAAC)Terminal Alkyne (CuAAC), Strained Alkyne (SPAAC)
Resulting Linkage 1,4-disubstituted 1,2,3-triazole (CuAAC), 1,2,3-triazole (SPAAC)1,4-disubstituted 1,2,3-triazole (CuAAC), 1,2,3-triazole (SPAAC)1,4-disubstituted 1,2,3-triazole (CuAAC), 1,2,3-triazole (SPAAC)
Typical Reaction Time (CuAAC) 1 - 4 hours1 - 4 hours1 - 4 hours
Typical Reaction Time (SPAAC) 0.5 - 2 hours0.5 - 2 hours0.5 - 2 hours
Typical Yield High (>90%)Very High (>95%)[9]High (>90%)
Solubility Moderately hydrophobicHigh (hydrophilic)[1]Low (hydrophobic)[1]
Target Functional Group (Tosyl) Nucleophiles (e.g., thiols, amines)N/AN/A

Experimental Protocols

The following are generalized protocols for bioconjugation using azide linkers. These can be adapted for specific applications involving this compound.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of an alkyne-modified protein with an azide-containing linker.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Azide linker (e.g., this compound) stock solution (10 mM in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (20 mM in water)[10]

  • Copper-coordinating ligand (e.g., THPTA) stock solution (50 mM in water)[10]

  • Sodium ascorbate (B8700270) stock solution (100 mM in water, freshly prepared)[11]

  • Protein labeling buffer to protect against reactive oxygen species[12]

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified protein and the azide linker. A 10-50 fold molar excess of the azide linker over the protein is typical.[1]

  • Add the protein labeling buffer to the protein solution.[12]

  • In a separate tube, premix the CuSO₄ solution and the ligand solution. A 1:5 molar ratio of copper to ligand is common.[10]

  • Add the copper/ligand premix to the protein-linker solution. The final copper concentration is typically in the range of 0.1-1 mM.[1]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 0.5-5 mM.[1]

  • (Optional but recommended) Degas the mixture to remove oxygen.[12]

  • Incubate the reaction at room temperature for 1-4 hours.

  • Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove excess reagents.[12]

Protocol 2: Nucleophilic Substitution with the Tosylate Group

This protocol outlines a general procedure for reacting the tosylate moiety of this compound with a thiol-containing biomolecule.

Materials:

  • Thiol-containing biomolecule (e.g., a protein with a cysteine residue) in a suitable buffer (e.g., HEPES buffer, pH 7.5-8.5)

  • This compound stock solution (10 mM in a compatible organic solvent like DMSO)

  • (Optional) A reducing agent like TCEP to ensure the thiol is in its reduced state.

Procedure:

  • If necessary, treat the thiol-containing biomolecule with a reducing agent to ensure the thiol is free and reactive. Remove the reducing agent before proceeding.

  • In a reaction tube, dissolve the thiol-containing biomolecule in the reaction buffer.

  • Add the this compound stock solution to the biomolecule solution. A molar excess of the linker (e.g., 10-20 fold) is typically used.

  • Incubate the reaction at room temperature or 37°C for 2-12 hours, monitoring the progress by an appropriate analytical method (e.g., LC-MS).

  • Quench the reaction by adding a small molecule thiol, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol.

  • Purify the azide-modified biomolecule using a suitable technique like size-exclusion chromatography to remove unreacted linker and quenching agent.

Visualizing Bioconjugation Pathways

To facilitate a clearer understanding of the experimental processes and logical relationships, the following diagrams are provided.

CuAAC_Workflow cluster_reagents Reagents cluster_process Conjugation Process cluster_outcome Outcome Alkyne_Protein Alkyne-modified Protein Mix 1. Mix Protein & Linker Alkyne_Protein->Mix Azide_Linker Azide Linker Azide_Linker->Mix Catalyst_Premix Cu(I) Catalyst (CuSO4 + Ligand) Add_Catalyst 2. Add Catalyst Catalyst_Premix->Add_Catalyst Reducing_Agent Reducing Agent (Sodium Ascorbate) Initiate 3. Initiate with Reducing Agent Reducing_Agent->Initiate Mix->Add_Catalyst Add_Catalyst->Initiate Incubate 4. Incubate Initiate->Incubate Purify Purification Incubate->Purify Conjugate Final Bioconjugate Purify->Conjugate

Caption: Experimental workflow for a typical CuAAC bioconjugation reaction.

Linker_Comparison cluster_types Linker Types cluster_properties Key Differentiating Properties Azide_Linkers Azide Linkers for Bioconjugation Tos_Linker 5-Azidopentyl 4-methylbenzenesulfonate Azide_Linkers->Tos_Linker Aliphatic Simple Aliphatic Azide_Linkers->Aliphatic PEG PEGylated Azide_Linkers->PEG Aromatic Aromatic Azide_Linkers->Aromatic Reactivity Reactivity Tos_Linker->Reactivity Dual Solubility Solubility Tos_Linker->Solubility Moderate Functionality Functionality Tos_Linker->Functionality Azide + Tosyl Aliphatic->Reactivity Standard Aliphatic->Solubility Low Aliphatic->Functionality Azide PEG->Reactivity Standard PEG->Solubility High PEG->Functionality Azide Aromatic->Reactivity Slightly Lower Aromatic->Solubility Low Aromatic->Functionality Azide

Caption: Logical relationship comparing key properties of different azide linkers.

References

Comparison of CuAAC and strain-promoted azide-alkyne cycloaddition (SPAAC) kinetics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Kinetics of CuAAC and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For researchers, scientists, and drug development professionals, the choice between copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) is a critical decision in the design of bioconjugation and material science applications. The kinetics of these reactions are a primary determinant in this selection process. This guide provides an objective comparison of CuAAC and SPAAC kinetics, supported by experimental data, detailed protocols, and visual diagrams to aid in making an informed choice.

Introduction to CuAAC and SPAAC

Both CuAAC and SPAAC are "click" reactions based on the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a stable triazole ring.[1] The uncatalyzed reaction, however, requires high temperatures and often results in a mixture of regioisomers.[1]

CuAAC utilizes a copper(I) catalyst to dramatically accelerate the reaction rate and control the regioselectivity, exclusively yielding the 1,4-disubstituted triazole.[1][2] This method is celebrated for its high reaction rates and yields, tolerating a wide array of functional groups and aqueous environments.[3][4]

SPAAC , conversely, is a copper-free click reaction.[1] It employs a strained cyclooctyne (B158145), where the ring strain significantly lowers the activation energy of the cycloaddition, enabling the reaction to proceed readily at physiological temperatures without a catalyst.[1][5] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for in vivo applications.[3][6]

Kinetic Data Comparison

The most significant difference between CuAAC and SPAAC lies in their reaction kinetics. CuAAC is generally significantly faster than SPAAC. The table below summarizes the second-order rate constants for both reactions.

ReactionAlkyne TypeRate Constant (k) M⁻¹s⁻¹Notes
CuAAC Terminal Alkyne10 to 10⁴The rate can be enhanced by the use of stabilizing ligands.[3]
SPAAC Cyclooctynes (e.g., BCN, DIBAC)1.2 x 10⁻³ to 1.22Rate is dependent on the strain of the cyclooctyne, solvent, pH, and temperature.[3][7]

Table 1: Comparison of second-order rate constants for CuAAC and SPAAC.

It is important to note that while CuAAC is faster, the presence of a copper catalyst can be detrimental in biological systems due to its cytotoxicity.[8] SPAAC's key advantage is its biocompatibility for in vivo studies, despite its generally slower reaction kinetics.[9][10] However, the development of new strained alkynes continues to improve the reaction rates of SPAAC.[11]

Reaction Mechanisms and Experimental Workflow

To visualize the fundamental differences between these two powerful ligation techniques, the following diagrams illustrate their respective reaction pathways and a general workflow for kinetic analysis.

CuAAC_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Azide Azide Metallacycle Metallacycle Azide->Metallacycle Terminal_Alkyne Terminal_Alkyne Cu_Acetylide Cu_Acetylide Terminal_Alkyne->Cu_Acetylide + Cu(I) Cu(I) Cu(I) Cu_Acetylide->Metallacycle 1,4-Triazole 1,4-Triazole Metallacycle->1,4-Triazole Cu(I)_Regen Cu(I) Metallacycle->Cu(I)_Regen Regeneration

Diagram 1: CuAAC Reaction Mechanism.

SPAAC_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Azide Azide Cycloaddition_TS [3+2] Cycloaddition Transition State Azide->Cycloaddition_TS Strained_Alkyne Strained_Alkyne Strained_Alkyne->Cycloaddition_TS Triazole Triazole Cycloaddition_TS->Triazole

Diagram 2: SPAAC Reaction Mechanism.

Kinetic_Analysis_Workflow Start Start Prepare_Reactants Prepare Reactant Solutions (Azide, Alkyne, Catalyst) Start->Prepare_Reactants Initiate_Reaction Initiate Reaction (Mix reactants at t=0) Prepare_Reactants->Initiate_Reaction Monitor_Progress Monitor Reaction Progress (e.g., NMR, UV-Vis, Fluorescence) Initiate_Reaction->Monitor_Progress Quench_Aliquots Quench Aliquots at Specific Time Points Monitor_Progress->Quench_Aliquots Analyze_Data Analyze Data to Determine Concentrations vs. Time Quench_Aliquots->Analyze_Data Calculate_Rate Calculate Second-Order Rate Constant (k) Analyze_Data->Calculate_Rate End End Calculate_Rate->End

Diagram 3: General Workflow for Kinetic Analysis.

Experimental Protocols

Detailed below are representative experimental protocols for performing CuAAC and SPAAC reactions, along with a general protocol for determining their reaction kinetics.

Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[12][13]

This protocol describes a general procedure for the CuAAC reaction between an azide and a terminal alkyne.

Materials:

  • Azide-functionalized molecule

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Copper ligand (e.g., THPTA or TBTA)

  • Solvent (e.g., water, DMSO, t-butanol, or a mixture)

  • Nitrogen or Argon gas

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the azide-functionalized molecule in a suitable solvent.

    • Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.

    • Prepare a fresh stock solution of sodium ascorbate in deionized water.

    • Prepare a stock solution of CuSO₄ in deionized water.

    • Prepare a stock solution of the copper ligand in a suitable solvent.

  • Reaction Setup:

    • In a reaction vessel, combine the azide and alkyne solutions.

    • Add the copper ligand solution to the mixture.

    • Add the CuSO₄ solution.

    • Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Allow the reaction to proceed at room temperature with stirring. Reaction times can vary from 1 to 24 hours.

  • Analysis:

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or NMR).

Protocol 2: General Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[10][12]

This protocol provides a general guideline for the SPAAC reaction between an azide and a strained cyclooctyne.

Materials:

  • Azide-functionalized molecule

  • Strained cyclooctyne (e.g., DBCO or DIBO derivative)

  • Solvent (e.g., DMSO, water, or buffer)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the azide-functionalized molecule in a suitable solvent.

    • Prepare a stock solution of the strained cyclooctyne in a compatible solvent.

  • Reaction Setup:

    • In a reaction vessel, combine the azide and strained cyclooctyne solutions. Typically, a 1:1 to 1.5:1 molar ratio of the azide to the cyclooctyne is used.

    • Add the desired solvent to achieve the final reaction concentration.

  • Reaction Incubation:

    • Allow the reaction to proceed at room temperature or 37°C. Reaction times can vary from 1 to 24 hours.

  • Analysis:

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or NMR).

Protocol 3: Determination of Second-Order Rate Constants[11]

This protocol outlines a general method for determining the second-order rate constant of a cycloaddition reaction using ¹H NMR spectroscopy.

Materials:

  • Azide

  • Alkyne (terminal or strained)

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard of known concentration (e.g., dimethyl sulfone)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • In an NMR tube, combine the azide, alkyne, and internal standard in the deuterated solvent. The concentration of the reactants should be chosen to allow for monitoring the reaction over a reasonable timeframe.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum at time t=0.

    • Continue to acquire spectra at regular intervals.

  • Data Analysis:

    • Determine the concentration of one of the reactants or the product at each time point by comparing the integration of a characteristic peak to the integration of the internal standard.

    • Plot the reciprocal of the reactant concentration (1/[Reactant]) versus time.

  • Rate Constant Calculation:

    • For a second-order reaction, the plot of 1/[Reactant] versus time should be linear.

    • The slope of this line is equal to the second-order rate constant, k.

Conclusion

The choice between CuAAC and SPAAC is application-dependent. For applications requiring rapid kinetics where the presence of copper is tolerable, CuAAC is an excellent choice.[1] For in vivo bioconjugation and other applications where metal toxicity is a concern, the copper-free nature of SPAAC makes it the superior option, despite its generally slower reaction kinetics.[1][10] The ongoing development of new catalysts and ligands for CuAAC and more reactive strained alkynes for SPAAC continues to expand the utility of both of these powerful click chemistry reactions.

References

A Comparative Guide to Ruthenium-Catalyzed and Copper-Catalyzed Azide-Alkyne Cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-dipolar cycloaddition between azides and alkynes, a cornerstone of "click chemistry," has revolutionized molecular synthesis due to its high efficiency, broad scope, and stereospecificity.[1] This reaction is predominantly catalyzed by either copper(I) or ruthenium(II) complexes, each directing the cycloaddition to yield distinct triazole regioisomers. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) exclusively produces 1,4-disubstituted 1,2,3-triazoles, while the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) selectively forms the 1,5-disubstituted isomers.[2][3] This guide provides an objective comparison of these two powerful catalytic systems, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal methodology for their specific applications in drug discovery, bioconjugation, and materials science.

Performance Comparison: RuAAC vs. CuAAC

The choice between ruthenium and copper catalysis hinges on the desired triazole regioisomer and the nature of the alkyne substrate. CuAAC is limited to terminal alkynes, whereas RuAAC can effectively catalyze the cycloaddition of both terminal and internal alkynes, leading to fully substituted triazoles.[1][4]

FeatureRuthenium-Catalyzed (RuAAC)Copper-Catalyzed (CuAAC)
Product 1,5-disubstituted 1,2,3-triazoles1,4-disubstituted 1,2,3-triazoles
Alkyne Substrates Terminal and Internal AlkynesTerminal Alkynes Only
Typical Catalysts [CpRuCl] complexes (e.g., CpRuCl(PPh₃)₂, Cp*RuCl(COD))Cu(I) salts (e.g., CuI, CuSO₄/sodium ascorbate)
Reaction Conditions Often requires elevated temperatures and inert atmosphereTypically milder, can be run at room temperature and in aqueous solutions
Key Advantages Access to 1,5-regioisomers and fully substituted triazolesHigh reaction rates, operational simplicity, biocompatibility
Potential Limitations Catalyst can be sensitive to air and moisturePotential for cellular toxicity, limited to terminal alkynes

Experimental Data: A Comparative Overview

The following tables summarize representative experimental data for RuAAC and CuAAC reactions, showcasing typical yields and reaction conditions for various substrates.

Table 1: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) - Representative Data

Azide (B81097)AlkyneCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl (B1604629) azidePhenylacetylene (B144264)CpRuCl(COD) (1)1,2-Dichloroethane (B1671644)451-4>95[5]
1-Azidohexane1-OctyneCpRuCl(PPh₃)₂ (2)Toluene801292[6]
Ethyl 2-azidoacetateMethyl propiolateCpRuCl(COD) (2)Benzene25298[6]
Benzyl azide1,4-Diphenylbutadiyne (internal)CpRuCl(PPh₃)₂ (5)Toluene1001285[6]

Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Representative Data

AzideAlkyneCatalyst SystemSolventTemperatureTimeYield (%)Reference
Benzyl azidePhenylacetyleneCuSO₄·5H₂O (5 mol%), Sodium Ascorbate (B8700270) (10 mol%)t-BuOH/H₂O (1:1)Room Temp1-2 h91[7]
1-Azidohexane1-OctyneCuI (10 mol%)THFRoom Temp8 h95[1]
Ethyl 2-azidoacetatePropargyl alcoholCuSO₄·5H₂O (1 mol%), Sodium Ascorbate (5 mol%)H₂ORoom Temp12 h98[1]
AzidothymidinePhenylacetyleneCuI (10 mol%)DMFRoom Temp18 h84[1]

Reaction Mechanisms and Experimental Workflows

The distinct regioselectivity of RuAAC and CuAAC arises from their fundamentally different reaction mechanisms.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The proposed mechanism for RuAAC involves the oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate.[6] This is followed by reductive elimination to yield the 1,5-disubstituted triazole product and regenerate the catalyst.[6]

RuAAC_Mechanism Ru_cat [Cp*RuCl] Intermediate Ruthenacycle Intermediate Ru_cat->Intermediate Oxidative Coupling Substrates Azide + Alkyne Substrates->Intermediate Product 1,5-Disubstituted Triazole Intermediate->Product Reductive Elimination Product->Ru_cat Catalyst Regeneration

Caption: Proposed mechanism for the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In contrast, the CuAAC mechanism is believed to proceed through the formation of a copper acetylide intermediate.[8] The azide then coordinates to the copper center, followed by a cyclization and subsequent protonolysis to afford the 1,4-disubstituted triazole and regenerate the Cu(I) catalyst.[8]

CuAAC_Mechanism Cu_cat Cu(I) Cu_acetylide Copper Acetylide Cu_cat->Cu_acetylide Alkyne Terminal Alkyne Alkyne->Cu_acetylide Cycloadduct Copper Triazolide Cu_acetylide->Cycloadduct Azide Azide Azide->Cycloadduct Product 1,4-Disubstituted Triazole Cycloadduct->Product Protonolysis Product->Cu_cat Catalyst Regeneration

Caption: Simplified catalytic cycle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

A general experimental workflow for comparing the efficacy of these two reactions would involve setting up parallel reactions under their respective optimized conditions.

Experimental_Workflow Start Start: Azide and Alkyne Substrates RuAAC RuAAC Reaction - [Cp*RuCl] catalyst - Anhydrous solvent - Inert atmosphere - Heat (optional) Start->RuAAC CuAAC CuAAC Reaction - Cu(I) source - (e.g., CuSO4/Ascorbate) - Aqueous/Organic solvent - Room Temperature Start->CuAAC Workup_Ru Workup & Purification RuAAC->Workup_Ru Workup_Cu Workup & Purification CuAAC->Workup_Cu Analysis Analysis - NMR - MS - Yield Determination - Regioselectivity Confirmation Workup_Ru->Analysis Workup_Cu->Analysis

Caption: General experimental workflow for comparing RuAAC and CuAAC.

Experimental Protocols

Detailed Protocol: Ruthenium-Catalyzed Synthesis of 1-Benzyl-5-phenyl-1H-1,2,3-triazole

This protocol is adapted from the procedure described by Oakdale and Fokin.[5]

Materials:

  • Benzyl azide

  • Phenylacetylene

  • Chloro(pentamethylcyclopentadienyl)(1,5-cyclooctadiene)ruthenium(II) [Cp*RuCl(COD)]

  • Anhydrous 1,2-dichloroethane (DCE)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for air-sensitive reactions

  • Silica (B1680970) gel for column chromatography

  • Eluent: Ethyl acetate (B1210297)/hexanes mixture

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add benzyl azide (1.0 equiv) and phenylacetylene (1.1 equiv).

  • Add anhydrous DCE to achieve a concentration of 0.1 M with respect to the benzyl azide.

  • Purge the solution with the inert gas for 15-20 minutes.

  • Under a positive pressure of the inert gas, add Cp*RuCl(COD) (1-2 mol%).

  • Heat the reaction mixture to 45 °C and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable mixture of ethyl acetate and hexanes as the eluent to afford the pure 1-benzyl-5-phenyl-1H-1,2,3-triazole.

Safety Precaution: Organic azides are potentially explosive and should be handled with care in a well-ventilated fume hood.

Detailed Protocol: Copper-Catalyzed Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole

This protocol is a general procedure for a typical CuAAC reaction.

Materials:

Procedure:

  • In a round-bottom flask, dissolve benzyl azide (1.0 equiv) and phenylacetylene (1.0 equiv) in a 1:1 mixture of tert-butanol and deionized water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (10 mol%) in deionized water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (5 mol%) in deionized water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by a color change.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the pure 1-benzyl-4-phenyl-1H-1,2,3-triazole.

Conclusion

Both Ruthenium-catalyzed and Copper-catalyzed azide-alkyne cycloadditions are indispensable tools in modern chemical synthesis. The choice between them is primarily dictated by the desired triazole regioisomer. CuAAC is the method of choice for the rapid and efficient synthesis of 1,4-disubstituted triazoles from terminal alkynes, with its mild reaction conditions making it particularly suitable for bioconjugation applications.[9] Conversely, RuAAC provides access to the complementary 1,5-disubstituted triazoles and uniquely allows for the use of internal alkynes, thereby expanding the scope of accessible molecular architectures.[9] By understanding the distinct advantages, limitations, and mechanistic underpinnings of each catalytic system, researchers can strategically select the optimal method to advance their research in drug development, chemical biology, and materials science.

References

Characterization of 5-Azidopentyl 4-methylbenzenesulfonate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bifunctional linkers is paramount for successful bioconjugation and drug delivery strategies. This guide provides a detailed comparison of 5-Azidopentyl 4-methylbenzenesulfonate (B104242), a versatile hetero-bifunctional linker, with alternative linkers. It includes expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the target compound and outlines the experimental protocols for its characterization.

5-Azidopentyl 4-methylbenzenesulfonate is a valuable chemical tool featuring an azide (B81097) group and a tosylate group. The azide functionality allows for efficient conjugation to molecules containing alkynes, BCN, or DBCO moieties via "Click Chemistry," forming a stable triazole linkage. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions[1]. This dual reactivity makes it a versatile linker in the synthesis of complex biomolecules and drug conjugates.

Performance Comparison: this compound vs. Alternatives

The choice of a bifunctional linker depends on the specific application, including the desired reactivity, linker length, and solubility. Below is a comparison of this compound with other common bifunctional linkers.

LinkerFunctional Group 1Functional Group 2Key AdvantagesCommon Applications
This compound AzideTosylateOrthogonal reactivity, stable triazole formation, good leaving group for substitutions.Bioconjugation, synthesis of drug-linker complexes.
3-AzidopropanolAzideHydroxylSimple, short-chain linker.Introduction of azide for subsequent click chemistry.
Alkyne-PEG2-amineAlkyneAmineIncreased hydrophilicity due to PEG spacer, amine for EDC/NHS chemistry.PEGylation, linking to carboxyl groups.
3-AzidopropylamineAzideAmineShort, versatile linker for introducing an azide or amine.Modification of proteins and surfaces.
Bicyclononyne (BCN) based linkersStrained AlkyneOxyamine/OtherFast strain-promoted azide-alkyne cycloaddition (SPAAC), no need for copper catalyst.Live cell imaging, engineering synthetic glycoproteins.[2][3]

Characterization Data for this compound

While specific experimental spectra for this compound are not publicly available, the following tables present the expected NMR and mass spectrometry data based on its chemical structure and data from analogous compounds.

Expected ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.79d2HAr-H (ortho to SO₂)
7.35d2HAr-H (ortho to CH₃)
4.02t2H-O-CH₂ -CH₂-
3.26t2H-N₃-CH₂ -CH₂-
2.45s3HAr-CH₃
1.78 - 1.68m2H-O-CH₂-CH₂ -CH₂-
1.62 - 1.52m2H-N₃-CH₂-CH₂ -CH₂-
1.48 - 1.38m2H-CH₂-CH₂ -CH₂-
Expected ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ) ppmAssignment
144.8Ar-C -SO₂
133.0Ar-C -CH₃
129.9Ar-C H (ortho to CH₃)
127.9Ar-C H (ortho to SO₂)
70.3-O-C H₂-
51.3-N₃-C H₂-
28.5-O-CH₂-C H₂-
28.3-N₃-CH₂-C H₂-
22.3-CH₂-C H₂-CH₂-
21.6Ar-C H₃
Expected Mass Spectrometry Data
ParameterValue
Molecular FormulaC₁₂H₁₇N₃O₃S
Molecular Weight283.35 g/mol
Expected [M+H]⁺284.10
Expected [M+Na]⁺306.08

Experimental Protocols

The following are generalized protocols for the NMR and mass spectrometry analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

  • Data Analysis: Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the proton signals and identify the chemical shifts and multiplicities.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer, which can be coupled to a time-of-flight (TOF) or quadrupole analyzer.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source.

    • Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts.

    • Set the mass range to scan from m/z 100 to 500.

  • Data Analysis: Identify the molecular ion peaks and compare the observed m/z values with the calculated exact mass of the compound to confirm its identity.

Visualizing the Characterization Workflow

The following diagrams illustrate the logical flow of characterizing this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_confirm Structure Confirmation prep_nmr Dissolve in CDCl3 acq_nmr NMR Spectrometer (400 MHz) prep_nmr->acq_nmr prep_ms Dissolve in MeOH/ACN acq_ms ESI Mass Spectrometer prep_ms->acq_ms analysis_nmr 1H & 13C Spectra Processing acq_nmr->analysis_nmr analysis_ms Mass Spectrum Analysis acq_ms->analysis_ms confirm Structure Verified analysis_nmr->confirm analysis_ms->confirm G cluster_data Characterization Data cluster_info Structural Information compound 5-Azidopentyl 4-methylbenzenesulfonate nmr NMR Spectroscopy (1H, 13C) compound->nmr ms Mass Spectrometry (ESI-MS) compound->ms nmr_info Functional Groups Connectivity nmr->nmr_info ms_info Molecular Weight Elemental Formula ms->ms_info confirmation Structural Confirmation nmr_info->confirmation ms_info->confirmation

References

A Researcher's Guide to Purity Analysis of 5-Azidopentyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized reagents is paramount to the success of subsequent applications. This guide provides a comprehensive comparison of analytical methods for determining the purity of 5-Azidopentyl 4-methylbenzenesulfonate (B104242), a key bifunctional linker in bioconjugation and click chemistry.

This document outlines the principles, experimental protocols, and comparative performance of key analytical techniques, offering a practical resource for method selection and implementation.

Method Comparison: A Quantitative Overview

The purity of 5-Azidopentyl 4-methylbenzenesulfonate can be assessed using a variety of analytical techniques, each with its own strengths and limitations. The table below summarizes the performance characteristics of the most common methods. The quantitative data provided are typical values for analogous organic compounds and serve as a general guideline.

MethodPrincipleTypical Purity Range (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)Analysis TimeThroughputCost per Sample
¹H NMR Nuclear Magnetic Resonance spectroscopy measures the magnetic properties of hydrogen nuclei to provide structural and quantitative information.95-99.9%~0.1%~0.5%10-30 minLowModerate
¹³C NMR Measures the magnetic properties of carbon-13 nuclei, offering detailed structural information.QualitativeN/AN/A30-120 minLowHigh
HPLC High-Performance Liquid Chromatography separates mixture components based on their differential partitioning between a mobile and stationary phase.90-99.9%~0.01%~0.05%15-45 minHighModerate
GC-MS Gas Chromatography-Mass Spectrometry separates volatile components and then uses mass analysis for identification and quantification.95-99.9% (for volatile impurities)<0.01%<0.05%20-60 minHighHigh
Elemental Analysis Determines the elemental composition (C, H, N, S) of a sample.Confirms elemental composition within ±0.4% of theoretical values.[1][2]N/AN/A<1 hourLowModerate
FTIR Fourier-Transform Infrared Spectroscopy measures the absorption of infrared radiation to identify functional groups.QualitativeN/AN/A<5 minHighLow

Detailed Experimental Protocols

Herein, we provide detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

a. ¹H NMR (Proton NMR)

  • Objective: To confirm the molecular structure and quantify purity by comparing the signal integrals of the target compound to those of any impurities.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • For quantitative analysis (qNMR), add a known amount of a certified internal standard.

    • Transfer the resulting solution into an NMR tube.

  • Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a high signal-to-noise ratio.

    • For quantitative measurements, use a pulse angle of 30-45° and a relaxation delay of at least 5 times the longest spin-lattice relaxation time (T₁).

  • Data Analysis:

    • Process the raw data by applying Fourier transform, phase correction, and baseline correction.

    • Integrate the peaks corresponding to the protons of this compound and any identifiable impurities.

    • Calculate the purity based on the relative integral values. For qNMR, the purity is calculated relative to the known concentration of the internal standard.

b. ¹³C NMR (Carbon-13 NMR)

  • Objective: To verify the carbon framework of the molecule and detect any carbon-containing impurities.

  • Instrumentation: A 100 MHz or higher NMR spectrometer.

  • Sample Preparation: Similar to ¹H NMR, though a higher sample concentration may be necessary.

  • Data Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling to simplify the spectrum.

    • A significantly larger number of scans is typically required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Analysis:

    • Assign the chemical shifts of the carbon atoms in the molecule.

    • Confirm the structure by comparing the observed spectrum with predicted chemical shifts.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To separate, identify, and quantify the main compound from non-volatile impurities.

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column is recommended.[3]

  • Mobile Phase: A gradient mixture of acetonitrile (B52724) and water is commonly used. Adding 0.1% formic acid or trifluoroacetic acid to both solvents can improve peak shape.

  • Sample Preparation:

    • Prepare a stock solution of the sample in acetonitrile or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase to a working concentration of about 0.1 mg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter prior to injection.

  • Illustrative Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 50% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak area of the main compound and all impurity peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total sum of all peak areas.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To identify and quantify volatile impurities, such as residual solvents from the synthesis.

  • Instrumentation: A GC-MS system with a suitable capillary column (e.g., HP-5MS).

  • Sample Preparation:

  • Illustrative GC-MS Conditions:

    • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Begin at 50 °C for 2 minutes, then increase the temperature to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 40 to 500.

  • Data Analysis:

    • Identify impurities by comparing their mass spectra with established spectral libraries (e.g., NIST).

    • Quantify impurities by using either an internal or external standard calibration method.

Elemental Analysis (EA)
  • Objective: To determine the elemental composition (C, H, N, S) and verify it against the theoretical values for this compound (C₁₂H₁₇N₃O₃S).

  • Instrumentation: A CHNS elemental analyzer.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the dried and homogenized sample into a tin capsule.

  • Analysis:

    • The sample undergoes high-temperature combustion, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.

  • Data Analysis:

    • The instrument's software calculates the percentage of each element.

    • The experimental percentages should be within ±0.4% of the theoretical values (C, 50.51%; H, 6.00%; N, 14.73%; S, 11.23%) for the compound to be considered pure.[1][2]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To confirm the presence of key functional groups, namely the azide (B81097) and sulfonate moieties.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation:

    • Neat (for liquids): A drop of the sample is placed between two KBr or NaCl plates.

    • KBr pellet (for solids): A small amount of the sample is ground with dry KBr and pressed into a thin pellet.

    • Attenuated Total Reflectance (ATR): The sample is placed directly onto the ATR crystal.

  • Data Acquisition:

    • The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for the expected functional groups.

    • Azide (N₃): A strong, sharp absorption band is expected around 2100 cm⁻¹.

    • Sulfonate (SO₃): Look for strong absorptions around 1350 cm⁻¹ (asymmetric stretch) and 1175 cm⁻¹ (symmetric stretch).

    • Aromatic C-H: Absorptions should appear above 3000 cm⁻¹.

    • Aliphatic C-H: Absorptions should be present below 3000 cm⁻¹.

Visualizing the Analytical Workflows

The following diagrams provide a clear, step-by-step visualization of the experimental workflows for the primary analytical methods discussed.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 prep3 Filter prep2->prep3 hplc Inject into HPLC prep3->hplc separation Separation on C18 Column hplc->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate Purity integration->calculation

Caption: Workflow for HPLC Purity Analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing prep1 Weigh Sample & Internal Standard prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 nmr Acquire Spectrum prep3->nmr processing Process FID nmr->processing integration Integrate Signals processing->integration analysis Purity & Structure Confirmation integration->analysis

Caption: Workflow for NMR Purity Analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolve Sample in Volatile Solvent gcms Inject into GC-MS prep1->gcms separation Separation in GC gcms->separation detection MS Detection separation->detection tic Generate Total Ion Chromatogram detection->tic spectra Analyze Mass Spectra tic->spectra quant Identify & Quantify Volatile Impurities spectra->quant

Caption: Workflow for GC-MS Analysis of Volatile Impurities.

Conclusion and Recommendations

For a comprehensive purity assessment of this compound, a multi-faceted approach is recommended. HPLC is the preferred method for routine quality control and the quantification of non-volatile impurities due to its high sensitivity and throughput. ¹H NMR is indispensable for structural confirmation and provides reliable quantitative purity data, particularly with the use of an internal standard (qNMR). GC-MS is crucial for detecting and quantifying residual volatile impurities that other methods might miss. Elemental Analysis provides a fundamental confirmation of the bulk sample's elemental composition, while FTIR offers a quick and straightforward means of verifying the presence of the essential azide and sulfonate functional groups. The combination of HPLC and NMR analysis is generally sufficient to ensure the high purity required for most research and development applications.

References

A Comparative Guide to the Kinetic Analysis of Azide-Alkyne Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of click reactions is paramount for the successful design and implementation of bioconjugation, material science, and drug discovery applications. This guide provides an objective comparison of the kinetics of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the class of reaction to which 5-Azidopentyl 4-methylbenzenesulfonate (B104242) would belong, and the alternative strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The information presented is supported by experimental data from peer-reviewed literature to facilitate the selection of the most appropriate click chemistry for a given application.

Introduction to Azide-Alkyne Click Chemistry

Click chemistry, a term coined by K.B. Sharpless in 2001, describes reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed.[1] The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole is a prime example of a click reaction. However, the thermal reaction requires elevated temperatures and often results in a mixture of regioisomers.[1] The development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) has revolutionized the field by offering faster, more specific, and biocompatible alternatives.

5-Azidopentyl 4-methylbenzenesulfonate is a bifunctional molecule containing an azide group, making it a suitable substrate for click chemistry. The tosylate group can act as a leaving group in nucleophilic substitution reactions, allowing for the initial linkage of this molecule to a substrate of interest before the click reaction is performed. The azide moiety can then be used to "click" with an alkyne-containing molecule. The kinetics of this subsequent click reaction are the focus of this guide.

Comparison of Reaction Kinetics

The efficiency of a click reaction is quantified by its second-order rate constant (k). A higher rate constant indicates a faster reaction, which is often desirable in applications where low concentrations of reactants are used or when rapid conjugation is necessary. The following tables summarize the kinetic data for CuAAC and various SPAAC reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Kinetics

CuAAC reactions exhibit high rate constants, typically in the range of 1 to 100 M⁻¹s⁻¹.[2] The rate is influenced by the choice of copper source, ligands, and solvent. The reaction of a simple azide like this compound with a terminal alkyne would fall within this category.

Azide ReactantAlkyne ReactantCatalyst SystemSecond-Order Rate Constant (k) [M⁻¹s⁻¹]Reference(s)
Benzyl AzidePhenylacetyleneCu(I)~1-10[3]
Small Organic AzidesTerminal AlkynesCu(I) with stabilizing ligands (e.g., THPTA)10 - 100[2]
Azide-modified biomoleculeAlkyne-modified probeCuSO₄ / Sodium Ascorbate / THPTA1 - 50[4]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Kinetics

SPAAC reactions utilize strained cyclooctynes, which react with azides without the need for a toxic copper catalyst, making them ideal for in vivo applications.[5] The reaction rate is highly dependent on the structure of the cyclooctyne (B158145).[5]

Cyclooctyne ReactantAzide ReactantSecond-Order Rate Constant (k) [M⁻¹s⁻¹]Reference(s)
Bicyclo[6.1.0]nonyne (BCN)Benzyl Azide0.0028 - 0.06[6]
Dibenzocyclooctyne (DBCO/ADIBO)Benzyl Azide0.03 - 0.3[6][7]
DIBOBenzyl Azide0.1 - 0.7[6]
Azacyclooctyne (AZA)Benzyl Azide~0.1
Difluorinated cyclooctyne (DIFO)Benzyl Azide~0.4
Biarylazacyclooctynone (BARAC)Benzyl Azide~0.9[8]

Experimental Protocols

Accurate determination of reaction kinetics is crucial for comparing and optimizing click reactions. Below are detailed methodologies for monitoring the kinetics of CuAAC and SPAAC reactions.

Monitoring CuAAC Reaction Kinetics

A common method for monitoring CuAAC kinetics is through ¹H NMR spectroscopy by following the disappearance of reactant peaks and the appearance of product peaks over time.

Protocol: ¹H NMR Kinetic Analysis of a CuAAC Reaction

  • Reagent Preparation:

    • Prepare stock solutions of the azide (e.g., this compound), the alkyne, the copper(I) source (e.g., CuBr or a mixture of CuSO₄ and a reducing agent like sodium ascorbate), and a stabilizing ligand (e.g., THPTA) in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Include an internal standard (e.g., dimethyl sulfone) with a known concentration in the reaction mixture for quantitative analysis.

  • Reaction Setup:

    • In an NMR tube, combine the azide, alkyne, and internal standard.

    • Initiate the reaction by adding the copper catalyst system.

    • Quickly acquire the first ¹H NMR spectrum (t=0).

  • Data Acquisition:

    • Acquire ¹H NMR spectra at regular time intervals.

    • Monitor the integration of a characteristic peak for one of the reactants and one of the products relative to the integration of the internal standard.

  • Data Analysis:

    • Calculate the concentration of the reactant and product at each time point.

    • Plot the concentration of the reactant versus time.

    • Determine the second-order rate constant (k) by fitting the data to the appropriate rate law equation.

Monitoring SPAAC Reaction Kinetics

SPAAC reactions can also be monitored by ¹H NMR.[9][10] Alternatively, in-gel fluorescence is a powerful technique when one of the reactants is fluorescently labeled.[11]

Protocol: In-Gel Fluorescence Kinetic Analysis of a SPAAC Reaction

  • Reagent Preparation:

    • Prepare a stock solution of the azide-containing protein of interest in a suitable buffer.

    • Prepare a stock solution of a fluorescently labeled cyclooctyne (e.g., DBCO-PEG4-5/6-carboxyrhodamine 110) in a compatible solvent (e.g., DMSO).

  • Reaction Setup:

    • Mix the azide-containing protein and the fluorescent cyclooctyne in an appropriate reaction buffer at a known concentration.

  • Time-Course Sampling:

    • At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., by adding SDS-PAGE loading buffer and boiling).

  • Analysis:

    • Run the quenched samples on an SDS-PAGE gel.

    • Visualize the fluorescently labeled protein using a gel imager.

    • Quantify the fluorescence intensity of the protein band at each time point.

    • Normalize the fluorescence intensity to the amount of protein loaded in each lane (determined by a total protein stain like Coomassie or silver stain).[11]

  • Data Analysis:

    • Plot the normalized fluorescence intensity (representing the extent of reaction) versus time.

    • Fit the data to a pseudo-first-order kinetic model to determine the observed rate constant, from which the second-order rate constant can be calculated.[11]

Visualizing Reaction Workflows

The following diagrams illustrate the general workflows for CuAAC and SPAAC reactions.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis Azide Azide Solution (e.g., 5-Azidopentyl 4-methylbenzenesulfonate) Mix Mix Reactants Azide->Mix Alkyne Alkyne Solution Alkyne->Mix Catalyst Cu(I) Catalyst Premix (e.g., CuSO4 + Na-Ascorbate + Ligand) Catalyst->Mix Incubate Incubate at RT Mix->Incubate Monitor Monitor Reaction (e.g., NMR, LC-MS) Incubate->Monitor Product 1,2,3-Triazole Product Monitor->Product

Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis Azide Azide Solution (e.g., 5-Azidopentyl 4-methylbenzenesulfonate) Mix Mix Reactants Azide->Mix Cyclooctyne Strained Cyclooctyne Solution (e.g., DBCO) Cyclooctyne->Mix Incubate Incubate at RT or 37°C Mix->Incubate Monitor Monitor Reaction (e.g., NMR, Fluorescence) Incubate->Monitor Product 1,2,3-Triazole Product Monitor->Product

Caption: General workflow for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Conclusion

The choice between CuAAC and SPAAC for the click reaction of an azide-functionalized molecule like this compound depends critically on the specific application. CuAAC offers very fast kinetics, which is advantageous for rapid and efficient conjugation in vitro. However, the requirement for a copper catalyst can be a limitation in biological systems due to cytotoxicity.

SPAAC provides a bioorthogonal alternative by eliminating the need for a copper catalyst, making it the preferred method for in vivo studies. The kinetics of SPAAC are generally slower than CuAAC, but the development of increasingly reactive cyclooctynes has significantly narrowed this gap. By understanding the kinetic profiles and experimental considerations of each approach, researchers can select the optimal click reaction to achieve their scientific goals.

References

Evaluating the Efficiency of 5-Azidopentyl 4-methylbenzenesulfonate in Live Cell Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to specifically and efficiently label biomolecules within living cells is paramount for understanding complex biological processes and for the development of novel therapeutics. This guide provides a comparative analysis of 5-Azidopentyl 4-methylbenzenesulfonate (B104242) for live cell labeling against established alternative methods. Due to the limited availability of direct experimental data on the use of 5-Azidopentyl 4-methylbenzenesulfonate for this application, this guide will focus on a theoretical evaluation based on its chemical properties and compare it with well-documented metabolic labeling techniques coupled with bioorthogonal chemistry.

Introduction to Live Cell Labeling with Azides

The introduction of azide (B81097) groups into biomolecules within living cells provides a powerful handle for subsequent chemical modification with probes for visualization or affinity purification. This is typically achieved through bioorthogonal chemistry, where the azide group reacts specifically with an alkyne- or cyclooctyne-containing probe in a reaction that does not interfere with native cellular processes. The two most prominent azide-alkyne ligation reactions are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

This compound: A Hypothetical Approach

This compound is a chemical compound comprised of a five-carbon chain functionalized with a terminal azide group and a tosylate group. The tosylate is an excellent leaving group, making the compound a potential alkylating agent.

Proposed Mechanism of Action:

The primary mechanism by which this compound would introduce azide groups into cells is through nucleophilic substitution. Cellular nucleophiles, such as cysteine residues in proteins or amines in lipids and metabolites, could attack the carbon atom attached to the tosylate, displacing it and forming a covalent bond with the azidopentyl chain.

cluster_0 Cellular Environment 5AP 5-Azidopentyl 4-methylbenzenesulfonate Labeled_Biomolecule Azide-Labeled Biomolecule 5AP->Labeled_Biomolecule Alkylation Tosylate Tosylate (Leaving Group) 5AP->Tosylate Displacement Nuc Cellular Nucleophile (e.g., Protein-SH, Lipid-NH2) Nuc->Labeled_Biomolecule

Figure 1: Proposed alkylation mechanism.

Potential Advantages:

  • Direct Labeling: This method would directly modify existing biomolecules without the need for metabolic incorporation.

  • Simplicity: The chemical reaction is straightforward.

Anticipated Challenges and Inefficiencies:

  • Lack of Specificity: As an alkylating agent, it would likely react with a broad range of nucleophiles, leading to non-specific labeling of various proteins, lipids, and other molecules. This lack of specificity is a major drawback for targeted studies.

  • Cytotoxicity: Alkylating agents are known to be cytotoxic as they can modify DNA and essential proteins, leading to cell death.[1] This would significantly impact the "live cell" aspect of the labeling.

  • Cell Permeability: The efficiency would depend on the compound's ability to cross the cell membrane, which is not documented.

  • Control over Labeling: It would be difficult to control the extent and location of labeling.

Established Alternatives: Metabolic Labeling

Metabolic labeling offers a more specific and biocompatible approach to introduce azides into cellular biomolecules. This method utilizes the cell's own metabolic pathways to incorporate azide-containing analogs of natural building blocks.

Metabolic Labeling with Azido-Sugars

Cells are cultured with peracetylated azido-sugars, such as N-azidoacetylmannosamine (Ac4ManNAz), which are processed by the cellular machinery and incorporated into cell surface glycans.[2][3]

cluster_0 Metabolic Pathway Ac4ManNAz Ac4ManNAz (Azido-Sugar) Metabolism Cellular Metabolism Ac4ManNAz->Metabolism Azido_Glycan Azide-Labeled Glycan Metabolism->Azido_Glycan Cell_Surface Cell Surface Display Azido_Glycan->Cell_Surface

Figure 2: Azido-sugar metabolic labeling.
Metabolic Labeling with Azido-Amino Acids

Azido-amino acids, such as L-azidohomoalanine (AHA), an analog of methionine, are introduced into the cell culture medium.[4] During protein synthesis, AHA is incorporated into newly synthesized proteins in place of methionine.[5]

cluster_0 Protein Synthesis AHA AHA (Azido-Amino Acid) Translation Protein Translation AHA->Translation Azido_Protein Azide-Labeled Protein Translation->Azido_Protein

Figure 3: Azido-amino acid metabolic labeling.

Quantitative Comparison of Labeling Strategies

While direct quantitative data for this compound is unavailable, the following table compares its hypothetical performance with established metabolic labeling methods based on general principles and available literature.

FeatureThis compound (Hypothetical)Metabolic Labeling (Azido-Sugars/Amino Acids)
Specificity Low (Reacts with various nucleophiles)High (Incorporated into specific biomolecules)
Efficiency Unknown (Depends on cell permeability and reactivity)Moderate to High (Dependent on metabolic activity and incubation time)[2][6]
Cell Viability Likely Low (Potential cytotoxicity from alkylation)[1]Generally High (Minimal perturbation to cell physiology at optimal concentrations)[7]
Control Poor (Difficult to control labeling sites and extent)Good (Can be controlled by incubation time and precursor concentration)[2]
Application Potentially broad but non-specific labelingTargeted labeling of glycans or newly synthesized proteins[3][4]

Experimental Protocols

Protocol 1: Metabolic Labeling of Live Cells with Azido-Sugars (Ac4ManNAz)

This protocol is adapted from established methods for labeling cell surface glycans.[2]

Materials:

  • Mammalian cells of choice (e.g., HeLa, CHO)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • Phosphate-buffered saline (PBS)

  • Alkyne- or cyclooctyne-functionalized fluorescent probe (e.g., DBCO-PEG4-5/6-carboxyrhodamine 110)

Procedure:

  • Cell Seeding: Seed cells in a suitable culture vessel and allow them to adhere and grow to 70-80% confluency.

  • Metabolic Labeling:

    • Prepare a stock solution of Ac4ManNAz in DMSO.

    • Add Ac4ManNAz to the cell culture medium to a final concentration of 25-50 µM.

    • Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido-sugar into cell surface glycans.

  • Labeling with Fluorescent Probe (SPAAC):

    • Wash the cells twice with ice-cold PBS.

    • Prepare a solution of the DBCO-functionalized fluorescent probe in PBS or serum-free medium at a concentration of 10-50 µM.

    • Incubate the cells with the probe solution for 30-60 minutes at room temperature or 37°C.

    • Wash the cells three times with PBS to remove excess probe.

  • Imaging: The cells are now ready for imaging by fluorescence microscopy.

Protocol 2: Metabolic Labeling of Live Cells with Azido-Amino Acids (AHA)

This protocol is based on methods for labeling newly synthesized proteins.[4]

Materials:

  • Mammalian cells of choice

  • Methionine-free cell culture medium

  • L-azidohomoalanine (AHA)

  • Complete cell culture medium

  • PBS

  • Alkyne- or cyclooctyne-functionalized fluorescent probe

Procedure:

  • Cell Seeding: Seed cells and grow to the desired confluency.

  • Methionine Starvation (Optional but recommended for higher efficiency):

    • Gently wash the cells with pre-warmed PBS.

    • Replace the medium with methionine-free medium and incubate for 30-60 minutes.

  • Metabolic Labeling:

    • Prepare a stock solution of AHA in water or PBS.

    • Replace the methionine-free medium with medium containing AHA at a final concentration of 25-50 µM.

    • Incubate for 1-4 hours to label newly synthesized proteins.

  • Labeling with Fluorescent Probe (SPAAC):

    • Follow the same procedure as in Protocol 1, step 3.

  • Imaging: The cells can now be imaged to visualize newly synthesized proteins.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for live cell labeling using metabolic incorporation followed by a bioorthogonal reaction.

cluster_0 Labeling Workflow Start Start: Live Cells Metabolic_Labeling Metabolic Labeling (Azido-Sugar or Azido-Amino Acid) Start->Metabolic_Labeling Wash1 Wash Cells Metabolic_Labeling->Wash1 Bioorthogonal_Reaction Bioorthogonal Reaction (SPAAC or CuAAC) with Labeled Probe Wash1->Bioorthogonal_Reaction Wash2 Wash Cells Bioorthogonal_Reaction->Wash2 Analysis Analysis: (Microscopy, Flow Cytometry) Wash2->Analysis

Figure 4: General experimental workflow.

Conclusion

While this compound presents a chemically plausible route for introducing azide groups into cells, its utility for live cell labeling is highly questionable due to anticipated low specificity and high cytotoxicity. In contrast, metabolic labeling with azido-sugars and azido-amino acids provides a robust, specific, and biocompatible platform for studying distinct biomolecular populations in living systems. Researchers seeking to perform live cell labeling are strongly encouraged to utilize these well-established metabolic labeling techniques. Should this compound be considered for any labeling application, extensive preliminary studies would be required to characterize its cell permeability, reactivity profile, and, most critically, its impact on cell viability and function.

References

Azide versus alkyne functionalization for post-treatment cellular imaging

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Azide (B81097) and Alkyne Functionalization for Post-Treatment Cellular Imaging

In the realm of cellular imaging and drug development, the ability to selectively tag and visualize biomolecules within their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, with the reaction between azides and alkynes being a cornerstone of modern biological research. This guide offers an objective comparison of two primary methods for azide-alkyne ligation: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will delve into their performance, supported by experimental data, and provide detailed protocols to assist researchers in selecting the optimal strategy for their specific needs.

Introduction to Azide-Alkyne Click Chemistry

The concept of "click chemistry" revolves around reactions that are high-yielding, wide in scope, create no offensive byproducts, are stereospecific, and proceed under mild, aqueous conditions. The reaction between an azide and an alkyne to form a stable triazole ring perfectly embodies these principles.[1][2] This bioorthogonal reaction allows for the specific labeling of biomolecules that have been metabolically, genetically, or chemically engineered to contain either an azide or an alkyne functional group.[1][3] The small size and inert nature of the azide group make it an ideal chemical reporter for in vivo applications.[4]

Two main strategies have been developed to facilitate this reaction in a biological context: CuAAC and SPAAC.[1][5]

Performance Comparison: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC is often a trade-off between reaction kinetics and biocompatibility.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , often referred to as the quintessential "click" reaction, utilizes a copper(I) catalyst to accelerate the cycloaddition between a terminal alkyne and an azide.[5] This reaction is known for its fast kinetics and high efficiency.[2] However, the use of a copper catalyst introduces the issue of cytotoxicity, as copper ions can generate reactive oxygen species (ROS) and disrupt cellular processes.[6][7][8] To mitigate this, various ligands have been developed to stabilize the copper(I) ion, reducing its toxicity while maintaining catalytic activity.[9][10]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a copper-free alternative.[3] This reaction utilizes a strained cyclooctyne (B158145), which readily reacts with an azide to release ring strain, thus driving the reaction forward without the need for a catalyst.[2] The absence of a toxic metal catalyst makes SPAAC highly biocompatible and ideal for live-cell and in vivo imaging.[11] However, SPAAC reactions are generally slower than their copper-catalyzed counterparts, and the bulkier cyclooctyne reagents can sometimes lead to steric hindrance or off-target reactions with thiols.[5][10]

Quantitative Data Summary

The following tables summarize key quantitative data to facilitate a direct comparison between CuAAC and SPAAC.

Table 1: General Performance Characteristics

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Biocompatibility Limited in vivo due to copper cytotoxicity; requires ligands to mitigate toxicity.[6][7]Excellent biocompatibility, ideal for in vivo and live-cell applications.[11]
Reaction Rate Generally very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹).[12]Slower than CuAAC, highly dependent on the cyclooctyne structure.[10]
Side Reactions Copper can catalyze the formation of reactive oxygen species (ROS).[13]Some cyclooctynes can react with thiols.[5]
Reagent Size Small terminal alkynes.Bulky cyclooctynes.

Table 2: Comparative Labeling Efficiency and Cell Viability

MethodConditionsLabeling EfficiencyCell ViabilityReferences
CuAAC In vitro proteomicsHigher labeling efficiency and specificity; identified 229 O-GlcNAc modified proteins.Not applicable (cell lysates).[5]
SPAAC In vitro proteomicsLower labeling efficiency; identified 188 O-GlcNAc modified proteins.Not applicable (cell lysates).[5]
CuAAC 50 µM CuSO₄ without ligand in live cells-Appreciable toxicity (~75% cell viability).[14][15]
CuAAC 50 µM CuSO₄ with THPTA ligand (5:1 ligand:Cu ratio) in live cellsEffective labeling of cell-surface glycans.[9]Cell viability preserved.[14][9][14]
CuAAC 10 minutes reaction with CPP-tethered CuI ligand in live cells>18% on membrane proteins, ~9-14% on cytosolic proteins (with biothiol reduction).~75% cell viability.[15][16]

Experimental Workflows and Signaling Pathways

To better visualize the processes, the following diagrams illustrate the reaction mechanisms of CuAAC and SPAAC, and a general experimental workflow.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Azide R1-N3 Product Triazole Product Azide->Product Alkyne R2-C≡CH Alkyne->Product Cu(I) Cu(I) Cu(I)->Product Catalyzes

Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants Azide R1-N3 Product Triazole Product Azide->Product Strained_Alkyne Strained Cyclooctyne Strained_Alkyne->Product

Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow A Step 1: Metabolic Labeling Incorporate azide or alkyne-modified biomolecule into cells. B Step 2: Fixation (Optional) Fix cells if not performing live imaging. A->B C Step 3: Ligation Reaction Add fluorescent probe with the complementary functional group. B->C D Step 4: Washing Remove unbound fluorescent probe. C->D E Step 5: Imaging Visualize labeled biomolecules using microscopy. D->E

General experimental workflow for cellular imaging via azide-alkyne cycloaddition.

Experimental Protocols

Detailed methodologies are crucial for reproducible experiments. Below are representative protocols for metabolic labeling followed by either CuAAC or SPAAC ligation.

Protocol 1: Metabolic Labeling with Azido (B1232118) Sugars

This protocol is for the metabolic incorporation of an azido sugar, N-azidoacetylmannosamine (Ac₄ManNAz), into cell-surface glycans.

  • Cell Culture: Seed HeLa cells at 1 x 10⁵ cells/mL on glass-bottom Petri dishes and grow overnight at 37°C and 5% CO₂.[9][17]

  • Metabolic Labeling: Add Ac₄ManNAz to the growth medium to a final concentration of 50 µM and incubate the cells for 48 hours.[9][17] This allows for the metabolic incorporation of the azido sugar into cell-surface sialic acids.

Protocol 2a: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Live Cells

This protocol is adapted for labeling azido-modified glycans on live cells with a fluorescently-labeled alkyne.[9][17]

  • Preparation of Reagents:

    • Click-iT® Reaction Cocktail: Prepare the reaction cocktail immediately before use. For a typical reaction, mix a copper(II) sulfate (B86663) solution with a copper-stabilizing ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in a 1:5 molar ratio.[9]

    • Reducing Agent: Prepare a fresh solution of sodium ascorbate (B8700270).

    • Fluorescent Alkyne Probe: Dilute the alkyne-functionalized fluorophore to the desired concentration in a suitable buffer (e.g., DPBS).

  • Labeling Procedure:

    • Wash the metabolically labeled cells once with pre-warmed PBS.

    • Prepare the CuAAC reaction solution by adding the fluorescent alkyne probe, the pre-mixed CuSO₄/THPTA solution (e.g., to a final concentration of 50 µM copper), and sodium ascorbate (e.g., to a final concentration of 2.5 mM) to DPBS.[9][17]

    • Incubate the cells with the reaction solution for 5-15 minutes at room temperature or 4°C to minimize endocytosis.[9][18]

    • Wash the cells three times with PBS.

  • Imaging: Proceed with live-cell imaging or fix the cells for subsequent analysis.

Protocol 2b: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Live Cells

This protocol describes the labeling of azido-modified proteins on live cells using a cyclooctyne-conjugated fluorophore.[18]

  • Preparation of Staining Solution: Dilute the cyclooctyne-conjugated fluorophore (e.g., Cy5-DBCO) in a biocompatible buffer like Hanks' Balanced Salt Solution (HBSS) to the desired concentration (e.g., 20-50 µM).[18]

  • Labeling Procedure:

    • Wash the metabolically labeled cells once with pre-warmed PBS.

    • Exchange the PBS with the staining solution.

    • Incubate the cells for 15-30 minutes at 37°C.[18]

    • Wash the cells three times with PBS.

  • Imaging: Proceed with live-cell imaging or fix the cells for further processing.

Conclusion

Both CuAAC and SPAAC are powerful tools for post-treatment cellular imaging. The choice between them depends on the specific experimental requirements. For applications demanding rapid labeling and where short-term exposure to a well-ligated copper catalyst is acceptable, CuAAC may be the preferred method.[14] However, for most live-cell and in vivo studies, especially those involving sensitive cell types or requiring long-term observation, the superior biocompatibility of SPAAC makes it the more prudent choice.[11][14] Careful consideration of the quantitative data and experimental protocols presented in this guide will enable researchers to make an informed decision and advance their cellular imaging studies with confidence.

References

Safety Operating Guide

Proper Disposal Procedures for 5-Azidopentyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

The following document provides comprehensive guidance on the safe and proper disposal of 5-Azidopentyl 4-methylbenzenesulfonate (B104242), a linker molecule containing a potentially energetic azide (B81097) group. This procedure is designed for researchers, scientists, and drug development professionals to ensure laboratory safety and regulatory compliance. Adherence to these protocols is critical to mitigate risks associated with the handling of organic azides.

Hazard Identification and Stability Assessment

5-Azidopentyl 4-methylbenzenesulfonate contains an organic azide functional group, which is an "explosophore." Such compounds are sensitive to heat, light, friction, and pressure and can decompose violently.[1] Before handling, a stability assessment is crucial.

Key Hazard Data Summary

PropertyValueSignificance & Handling Precautions
Molecular Formula C₁₂H₁₇N₃O₃SIndicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur.
Azide Group -N₃Potentially explosive functional group. Requires careful handling and deactivation before disposal.[1]
Carbon to Nitrogen Ratio (C/N) 4:1 (12 Carbons / 3 Nitrogens)A higher C/N ratio generally suggests greater stability. This compound is relatively stable but must still be handled with caution.[1][2]
Rule of Six CompliantThe molecule has more than six carbon atoms per energetic azide group, suggesting it is less likely to be shock-sensitive.[1][2]
Incompatibilities Strong acids, heavy metals, halogenated solvents, strong oxidizing agents.Mixing with acids can produce highly toxic and explosive hydrazoic acid.[1][3] Contact with metals can form shock-sensitive metal azides.[3][4] Halogenated solvents can form extremely unstable di- and tri-azidomethane.[1]

Personal Protective Equipment (PPE)

Standard laboratory PPE is required at all times. For handling organic azides, the following are mandatory:

  • Eye Protection: Safety glasses or splash goggles must be worn.[4]

  • Hand Protection: Nitrile gloves are required. For handling concentrated solutions, consider double-gloving or using Silver Shield®/4H® gloves.[4]

  • Body Protection: A flame-resistant lab coat must be worn.[4]

  • Additional Protection: All work involving the neat compound or concentrated solutions should be conducted within a certified chemical fume hood, and a blast shield should be used.[4]

Deactivation and Disposal Protocol

Organic azides must be chemically deactivated to a more stable form, such as an amine, before disposal as chemical waste.[1] The Staudinger reaction, using triphenylphosphine (B44618) (PPh₃), is a common and effective method for this purpose.[5] Under no circumstances should untreated azide solutions be disposed of down the drain. [4][6]

Experimental Protocol: Staudinger Reduction of this compound

This procedure should be performed in a chemical fume hood with a blast shield in place.

Materials:

  • Waste solution containing this compound.

  • Triphenylphosphine (PPh₃).

  • An appropriate solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether).

  • Ice bath.

  • Stir plate and stir bar.

  • Round-bottom flask.

Procedure:

  • Preparation: Place the flask containing the waste azide solution on the stir plate within an ice bath and begin stirring.

  • Reagent Addition: In a separate container, dissolve 1.1 to 1.5 molar equivalents of triphenylphosphine in a suitable solvent.

  • Quenching: Slowly add the triphenylphosphine solution to the stirring, cooled azide solution. Vigorous bubbling (evolution of nitrogen gas) should be observed. Continue adding the PPh₃ solution dropwise to control the rate of gas evolution.[5]

  • Reaction Completion: Once the gas evolution ceases, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional hour to ensure the reaction is complete.[5]

  • Verification (Optional but Recommended): The completion of the reaction can be monitored by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the characteristic azide peak at ~2100 cm⁻¹).

  • Waste Collection: The resulting solution, now containing the stable iminophosphorane or hydrolyzed amine, is significantly safer. This deactivated solution should be collected in a designated, properly labeled hazardous waste container for non-halogenated organic waste.[5]

  • Labeling and Storage: Clearly label the waste container as "Deactivated Azide Waste" and list all chemical constituents. Do not mix with other waste streams, especially acidic waste.[1][3] Store the container in a designated satellite accumulation area until collection by your institution's Environmental Health & Safety (EH&S) department.[7][8]

Spill and Emergency Procedures

  • Minor Spill: If a small amount of the azide solution spills within the fume hood, absorb it with a non-reactive absorbent material like vermiculite (B1170534) or sand. Collect the contaminated material in a sealed container, label it as hazardous waste, and dispose of it through EH&S.

  • Major Spill or Emergency: In the event of a large spill, fire, or explosion, evacuate the laboratory immediately. Alert others in the vicinity and contact your institution's emergency response team.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_deactivation Deactivation Steps cluster_collection Waste Handling start Start: Waste 5-Azidopentyl 4-methylbenzenesulfonate assess Assess Hazards - Check C/N Ratio - Review Incompatibilities start->assess sink DO NOT Pour Down Sink start->sink ppe Don Appropriate PPE - Safety Goggles - Lab Coat - Nitrile Gloves assess->ppe setup Work in Fume Hood with Blast Shield ppe->setup deactivate Chemical Deactivation (Staudinger Reaction) setup->deactivate add_pph3 Slowly add 1.1 eq. Triphenylphosphine (PPh3) in solvent deactivate->add_pph3 react Stir until N2 evolution ceases, then 1 hr at Room Temp add_pph3->react collect Collect Deactivated Mixture in Hazardous Waste Container react->collect label_waste Label Container: 'Deactivated Azide Waste' List Contents collect->label_waste store Store in designated Satellite Accumulation Area label_waste->store disposal Arrange for Pickup by Environmental Health & Safety store->disposal end End of Procedure disposal->end

References

Personal protective equipment for handling 5-Azidopentyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety, handling, and disposal information for 5-Azidopentyl 4-methylbenzenesulfonate (B104242). The following procedures are designed to ensure the safe execution of research and development activities involving this compound.

Hazard Identification and Summary

Key Hazards:

  • Organic Azide (B81097): Potentially explosive. May decompose violently upon initiation.

  • Sulfonate Ester: May cause skin and eye irritation.

A quantitative hazard summary is not available due to the absence of a specific SDS. Always handle with extreme caution.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling 5-Azidopentyl 4-methylbenzenesulfonate. The following table outlines the required PPE.

Protection Type Specification Rationale
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes and potential explosions.
Hand Protection Double-gloving with nitrile gloves.Provides chemical resistance and minimizes exposure in case of a single glove failure.
Body Protection Flame-resistant lab coat.Protects against splashes and provides a layer of protection from fire.
Respiratory Protection Not generally required if handled in a certified chemical fume hood.A fume hood provides adequate ventilation.

Operational Plan: Step-by-Step Handling Protocol

All operations involving this compound must be conducted in a certified chemical fume hood.

Preparation:

  • Ensure the chemical fume hood is clean and free of clutter.

  • Post a warning sign indicating that a potentially explosive compound is in use.

  • Assemble all necessary equipment, including non-metallic spatulas and stir bars. Do not use metal utensils to avoid the formation of heavy metal azides, which are highly explosive.

  • Have a blast shield available and positioned in front of the experimental setup.

Handling and Reactions:

  • Carefully transfer the required amount of this compound using a non-metallic spatula.

  • Avoid grinding, scraping, or subjecting the compound to friction or shock.

  • When setting up reactions, ensure the system is not completely sealed to avoid pressure buildup.

  • Do not use halogenated solvents such as dichloromethane (B109758) or chloroform, as they can form explosive di- and tri-azidomethane.

  • Maintain the reaction at the lowest practical temperature.

Work-up and Purification:

  • Quench the reaction carefully.

  • Avoid concentrating the reaction mixture to dryness.

  • If purification by chromatography is necessary, be aware that this can increase the risk of decomposition due to friction.

Disposal Plan

All waste containing this compound must be treated as hazardous and potentially explosive.

Waste Segregation:

  • Solid Waste: Collect all contaminated solid waste (e.g., weighing paper, gloves, pipette tips) in a designated, labeled container for azide waste.

  • Liquid Waste: Collect all liquid waste containing the azide in a separate, designated, and clearly labeled container.

Waste Treatment and Disposal:

  • Never dispose of azide-containing waste down the drain.

  • Never mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.

  • Before disposal, organic azides should ideally be converted to a more stable form, such as an amine, through a reduction reaction.

  • All azide-containing waste must be disposed of through your institution's hazardous waste management program. Clearly label the waste container with "Azide Waste" and list all components.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Assemble PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Gather Non-Metallic Tools prep2->prep3 handle1 Weigh Compound prep3->handle1 Proceed with Caution handle2 Set Up Reaction handle1->handle2 handle3 Monitor Reaction handle2->handle3 disp1 Segregate Waste handle3->disp1 Upon Completion disp2 Label Waste Container disp1->disp2 disp3 Contact EHS for Pickup disp2->disp3

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5-Azidopentyl 4-methylbenzenesulfonate
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.